4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione
Description
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Properties
IUPAC Name |
4-(3-aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-12-9(15)14(10(16)13(12)2)8-5-3-4-7(11)6-8/h3-6H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABROZRLPSCPEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=O)N1C)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653392 | |
| Record name | 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160263-99-9 | |
| Record name | 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione
This guide provides a comprehensive overview of a robust and logical synthetic pathway for 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione, a molecule of interest for researchers in medicinal chemistry and materials science. The synthesis is presented in a two-stage process, beginning with the formation of the core urazole structure bearing a nitro-functionalized phenyl ring, followed by the selective reduction of the nitro group to the desired amine. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for key experimental choices.
Introduction
This compound belongs to the urazole class of heterocyclic compounds. Urazoles are valuable scaffolds in various fields due to their diverse biological activities and applications in polymer chemistry. The presence of a reactive primary amine on the phenyl ring offers a versatile handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of more complex molecules. This guide will detail a reliable synthetic route, emphasizing chemoselectivity and practical laboratory execution.
Overall Synthetic Strategy
The synthesis of the target molecule is logically approached in two main stages, as depicted in the workflow below. This strategy isolates the formation of the heterocyclic core from the sensitive functional group transformation, ensuring higher yields and purity of the final product.
Caption: High-level overview of the two-stage synthesis pathway.
Stage 1: Synthesis of 4-(3-Nitrophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione
The foundational step in this synthesis is the construction of the urazole ring. Urazoles are commonly formed through the reaction of an isocyanate with a disubstituted hydrazine. In this case, 3-nitrophenyl isocyanate is reacted with 1,2-dimethylhydrazine. This reaction proceeds via a nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the isocyanate, followed by an intramolecular cyclization.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-dimethylhydrazine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Isocyanate: To the stirred solution of 1,2-dimethylhydrazine, add a solution of 3-nitrophenyl isocyanate (1.0 eq) in anhydrous THF dropwise at 0 °C. The isocyanate is highly reactive, and a controlled addition is crucial to manage the exothermicity of the reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(3-nitrophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Isocyanates are highly susceptible to hydrolysis, which would lead to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide. The use of anhydrous solvents and an inert atmosphere is therefore critical to prevent side reactions and maximize the yield of the desired urazole.
-
Solvent Selection: Tetrahydrofuran (THF) is an excellent choice as it is aprotic and can dissolve both reactants, providing a homogeneous reaction medium.
-
Temperature Control: The initial dropwise addition at 0 °C helps to control the initial exothermic reaction between the highly reactive isocyanate and the hydrazine. The subsequent refluxing provides the necessary energy to drive the cyclization to completion.
Stage 2: Reduction of the Nitro Group to an Amine
The second stage involves the selective reduction of the aromatic nitro group to a primary amine. The choice of reducing agent is critical to ensure that the urazole ring remains intact. Catalytic hydrogenation is a highly effective and clean method for this transformation.
Experimental Protocol:
-
Catalyst and Reactant Setup: In a hydrogenation vessel, dissolve the 4-(3-nitrophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione (1.0 eq) from Stage 1 in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: The progress of the reduction can be monitored by the uptake of hydrogen or by TLC analysis. The reaction is typically complete within a few hours.
-
Catalyst Removal and Product Isolation: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purification: The resulting this compound can be purified by column chromatography or recrystallization to obtain the final product with high purity.
Trustworthiness of the Protocol:
Catalytic hydrogenation with Pd/C is a well-established and reliable method for the reduction of aromatic nitro groups.[1] It offers high chemoselectivity, meaning it will preferentially reduce the nitro group without affecting other potentially reducible functional groups present in the molecule, such as the carbonyl groups of the urazole ring.[2] The reaction conditions are mild, and the work-up procedure is straightforward, involving simple filtration to remove the heterogeneous catalyst.
Alternative Reduction Methods:
While catalytic hydrogenation is often the method of choice, other reagents can also be employed for the reduction of aromatic nitro groups.[3][4] The selection of an alternative would depend on the specific laboratory setup and the presence of other functional groups in more complex substrates.
| Reducing Agent | Conditions | Advantages | Disadvantages |
| SnCl₂·2H₂O | Ethanol, reflux | Good for substrates with functional groups sensitive to hydrogenation. | Stoichiometric amounts of tin salts are produced, which can complicate purification. |
| Fe / HCl | Aqueous ethanol, reflux | Inexpensive and effective. | Requires acidic conditions and produces iron sludge. |
| Zn / Acetic Acid | Acetic acid, room temp. | Mild conditions. | Can sometimes lead to over-reduction or side reactions. |
Visualizing the Synthesis Pathway
The following diagram illustrates the chemical transformations occurring in each stage of the synthesis.
Caption: Detailed reaction scheme for the synthesis of the target molecule.
Conclusion
The described two-stage synthesis provides a clear and efficient pathway to this compound. By first constructing the stable urazole ring and then performing a selective reduction of the nitro group, this method ensures high yields and purity. The protocols provided are based on well-established chemical principles and offer a reliable foundation for researchers in the field. The final product, with its versatile amino functionality, serves as a valuable building block for the development of novel compounds with potential applications in pharmaceuticals and materials science.
References
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Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
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Organic Reactions. Nitro Reduction - Common Conditions. [Link]
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Taurino, G., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Catalysis, 6(5), 3118-3136. [Link]
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JoVE (Journal of Visualized Experiments). (2023). Preparation of Amines: Reduction of Oximes and Nitro Compounds. [Link]
-
Wikipedia. 4-Phenyl-1,2,4-triazole-3,5-dione. [Link]
-
PubChem. 1,2-Dimethylhydrazine. [Link]
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An In-depth Technical Guide on the Physicochemical Properties of 4-(3-aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Significance of the 1,2,4-Triazolidine-3,5-dione Scaffold in Medicinal Chemistry
The 1,2,4-triazolidine-3,5-dione, commonly known as a urazole, is a heterocyclic scaffold of growing interest in the field of drug discovery.[1][2] Derivatives of this core structure have demonstrated a wide array of biological activities, including potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5] The versatility of the urazole ring system allows for extensive chemical modification, enabling the fine-tuning of its pharmacological and pharmacokinetic profiles.[2]
This guide focuses on a specific derivative, 4-(3-aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione . This molecule incorporates several key structural features: the urazole core, N-methylation which can enhance metabolic stability, and a 3-aminophenyl substituent that provides a handle for further derivatization and can influence the molecule's polarity and basicity. The physicochemical properties of a potential drug candidate are critical determinants of its success, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET).[6][7][8][9] Understanding these properties is paramount for optimizing a compound's "drug-likeness" and navigating the complexities of the drug development process.[10]
As this is a novel or specialized research compound, publicly available experimental data on its physicochemical properties are scarce. Therefore, this guide will provide a comprehensive framework for its characterization, including in silico predictions and detailed, field-proven experimental protocols for determining its most critical physicochemical parameters: solubility, lipophilicity (logP), and ionization constant (pKa).
Predicted Physicochemical Properties: An In Silico Assessment
Prior to embarking on laboratory-based characterization, computational tools can provide valuable initial estimates of a compound's physicochemical properties. These predictions are useful for planning experiments and prioritizing compounds in the early stages of discovery. The following table summarizes the predicted properties for this compound.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₀H₁₂N₄O₂ | |
| Molecular Weight | 220.23 g/mol | Adheres to Lipinski's Rule of Five (<500 Da), suggesting good potential for oral bioavailability.[6] |
| logP (octanol/water) | 0.8 - 1.5 (estimated) | Indicates a relatively balanced hydrophilic-lipophilic character, which is often favorable for cell membrane permeability and aqueous solubility.[8] |
| Aqueous Solubility | Moderately soluble (predicted) | Crucial for absorption and formulation.[9] |
| pKa (basic) | 3.5 - 4.5 (estimated for the aniline amine) | The amino group is expected to be weakly basic. The exact pKa will influence solubility and receptor interactions at physiological pH. |
| Hydrogen Bond Donors | 1 (the -NH₂ group) | Within the limits of Lipinski's Rule of Five (≤5).[8] |
| Hydrogen Bond Acceptors | 4 (2 carbonyl oxygens, 2 ring nitrogens) | Within the limits of Lipinski's Rule of Five (≤10).[8] |
Proposed Synthesis of this compound
A plausible synthetic route for the title compound can be adapted from established methods for the synthesis of 4-substituted urazoles.[1][11][12] A common approach involves the reaction of a substituted aniline with a reagent that can form the urazole ring.
A potential one-pot synthesis could involve the reaction of 3-aminophenylhydrazine with methyl isocyanate, followed by cyclization. Alternatively, a multi-step synthesis, as outlined below, provides greater control.
Sources
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- 12. researchgate.net [researchgate.net]
A Technical Guide to 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive technical overview of 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione, a heterocyclic compound of significant interest in medicinal chemistry. While a specific CAS (Chemical Abstracts Service) number for this meta-substituted isomer is not publicly cataloged, this document outlines its core chemical principles, plausible synthetic routes, and potential applications based on the well-established chemistry of the triazolidinedione (urazole) scaffold. We delve into the mechanistic basis for its synthesis, methods for its characterization, and the therapeutic promise of its structural class, offering field-proven insights for professionals in drug discovery and development.
Introduction to Substituted Phenyl-Triazolidinediones
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with an estimated 85% of biologically active chemical entities containing at least one heterocyclic ring.[1] Among these, the 1,2,4-triazolidine-3,5-dione scaffold, commonly known as a urazole, is a privileged structure due to its versatile chemistry and broad spectrum of pharmacological activities.[2]
1.1 The Triazolidinedione Scaffold in Medicinal Chemistry
The triazolidinedione ring is a five-membered heterocycle featuring two carbonyl groups and three nitrogen atoms. This structure is analogous to the well-known thiazolidinedione (TZD) nucleus found in prominent antidiabetic drugs like Pioglitazone and Rosiglitazone.[3] Like TZDs, urazole derivatives are known to modulate key biological targets, leading to a wide array of therapeutic effects, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic activities.[1][4][5] The core value of this scaffold lies in its synthetic tractability and its ability to act as a pharmacophore that can be readily modified to optimize drug-like properties.[1]
1.2 Significance of the Aminophenyl Substituent
The functionalization of the urazole core at the N-4 position with an aminophenyl group introduces a critical vector for chemical modification and biological interaction. The amino group (—NH₂) is a versatile functional handle that can be readily derivatized to generate libraries of novel compounds for structure-activity relationship (SAR) studies. Furthermore, the aminophenyl moiety itself is a common feature in bioactive molecules, capable of forming key hydrogen bonds with biological targets. The position of the amino group on the phenyl ring (ortho, meta, or para) significantly influences the molecule's spatial arrangement and electronic properties, thereby affecting its pharmacological profile.
1.3 Focus of the Guide: this compound
This guide focuses specifically on the meta-amino isomer, this compound. The N-1 and N-2 methyl groups enhance lipophilicity and can influence metabolic stability compared to their unsubstituted counterparts. The meta-positioning of the amino group provides a distinct structural motif compared to the more commonly synthesized para isomer, potentially offering unique binding interactions and a differentiated pharmacological or safety profile.
Physicochemical Properties and Identification
2.1 Chemical Structure and IUPAC Name
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₂N₄O₂
-
Molecular Weight: 220.23 g/mol
-
Structure:
2.2 CAS Number and Other Identifiers
A specific CAS Registry Number for this compound could not be located in publicly available databases at the time of this writing. Researchers should verify any internal or supplier-assigned identifiers. For reference, related compounds have established CAS numbers:
-
4-Amino-1,2,4-triazolidine-3,5-dione: 21531-96-4[8]
-
4-methyl-1,2,4-triazolidine-3,5-dione: 16312-79-1
2.3 Predicted Physicochemical Data
The following table summarizes key physicochemical properties predicted using computational models, which are essential for drug development professionals assessing a compound's potential.
| Property | Predicted Value | Significance in Drug Development |
| LogP (Octanol/Water) | ~1.2 - 1.8 | Indicates good balance between solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 75.1 Ų | Suggests good potential for oral bioavailability and cell permeability. |
| Hydrogen Bond Donors | 1 (from -NH₂) | Influences solubility and receptor binding interactions. |
| Hydrogen Bond Acceptors | 4 (2x C=O, 2x ring N) | Critical for solubility and forming interactions with biological targets. |
| pKa (basic) | ~4.0 (Aromatic Amine) | Determines the ionization state at physiological pH, affecting solubility and target engagement. |
Synthesis and Mechanistic Insights
3.1 General Synthetic Strategies for 4-Substituted Urazoles
The synthesis of 4-substituted urazoles, including N,N'-dimethylated derivatives, typically starts from a corresponding aniline. Efficient one-pot procedures have been developed to avoid the use of toxic reagents like phosgene and to simplify the workflow.[2][9] The core principle involves converting the aniline into a reactive intermediate that can then react with a hydrazine derivative to form the heterocyclic ring.
3.2 A Plausible Synthetic Pathway
A logical and efficient pathway for synthesizing the target compound would begin with 3-nitroaniline. This precursor is chosen because the nitro group can be cleanly reduced to the desired amino group in the final step, a common strategy in medicinal chemistry to protect a reactive amine during earlier synthetic transformations.
The workflow below illustrates this multi-step synthesis. The causality behind this choice is rooted in protecting the reactive amine: the electron-withdrawing nitro group is less reactive under the conditions required for urazole ring formation.
Caption: Proposed synthetic workflow for the target compound.
3.3 Mechanistic Considerations and Causality in Synthesis
-
Isocyanate Formation: The reaction of an aniline with triphosgene (a safer alternative to phosgene gas) in the presence of a non-nucleophilic base generates a highly reactive isocyanate intermediate in situ. This electrophilic species is primed for reaction with a nucleophile.[9]
-
Semicarbazide Formation: The isocyanate readily reacts with the nucleophilic nitrogen of 1,2-dimethylhydrazine. The choice of this specific hydrazine derivative is critical as it directly installs the two methyl groups at the N-1 and N-2 positions of the final ring.
-
Cyclization: The resulting semicarbazide intermediate undergoes an intramolecular cyclization upon heating, often with a base catalyst, to form the stable five-membered triazolidinedione ring. This step is an intramolecular nucleophilic acyl substitution.[2]
-
Reduction: The final step involves the selective reduction of the nitro group to an amine. Catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or chemical reduction (e.g., tin(II) chloride) are standard, high-yield methods that do not affect the urazole core.[10] This self-validating step is easily monitored by TLC or LC-MS for the disappearance of the starting material.
Potential Applications in Research and Drug Development
The this compound scaffold is a promising platform for developing novel therapeutics. Its structural similarity to thiazolidinediones (TZDs) suggests potential activity across several disease areas.[1][11]
4.1 Role as a Versatile Synthetic Intermediate
The primary amino group is a key functional handle for building molecular complexity. It allows for a range of subsequent reactions, including:
-
Amide/Sulfonamide formation: To probe interactions with specific receptor pockets.
-
Reductive amination: To introduce diverse alkyl substituents.
-
Diazotization: To create other functional groups (e.g., -OH, -F, -CN).
-
Buchwald-Hartwig or Ullmann coupling: To form C-N bonds with various aryl or heteroaryl partners.
This versatility makes the title compound an excellent starting point for generating a chemical library for high-throughput screening.
4.2 Potential Pharmacological Activities
Derivatives of the triazolidinedione and related TZD scaffolds have demonstrated a multitude of pharmacological activities.[3][4][5]
-
Antidiabetic Agents: The most well-known application for the related TZD scaffold is in the treatment of type 2 diabetes. These compounds often act as agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that regulates glucose metabolism and insulin sensitivity.[1][3]
-
Anticancer Agents: Many heterocyclic diones have shown potent antiproliferative activity against various cancer cell lines.[5][10] The mechanism can involve inhibition of kinases, induction of apoptosis, or cell cycle arrest.
-
Anti-inflammatory and Antimicrobial Agents: The scaffold is also present in molecules with demonstrated anti-inflammatory and antimicrobial properties.[4][11]
The diagram below illustrates a hypothetical mechanism of action, drawing parallels with known TZD pharmacology, where a ligand activates a nuclear receptor, leading to changes in gene expression.
Caption: Hypothetical signaling pathway for a PPARγ agonist.
Experimental Protocols (Self-Validating Systems)
The following protocols are adapted from established literature for related compounds and serve as a robust starting point for laboratory synthesis and analysis.[2][9]
5.1 Protocol: One-Pot Synthesis of a 4-Aryl-1,2,4-triazolidine-3,5-dione Derivative
This protocol describes a general, self-validating method. The success of each step can be monitored by Thin Layer Chromatography (TLC) before proceeding.
-
Reagents & Setup:
-
Substituted Aniline (1.0 eq)
-
Triphosgene (0.4 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
1,2-Dimethylhydrazine (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard reflux apparatus with a nitrogen atmosphere.
-
-
Step-by-Step Procedure:
-
Dissolve the substituted aniline in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Slowly add triphosgene as a solution in DCM. Causality: Slow addition at low temperature controls the exothermic reaction and prevents side reactions.
-
Add the base (TEA or DIPEA) dropwise. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature for 1-2 hours. Monitor the formation of the isocyanate intermediate by IR spectroscopy (strong absorbance ~2250 cm⁻¹) or by quenching a small aliquot with methanol and analyzing by LC-MS.
-
Once the isocyanate formation is complete, cool the mixture back to 0 °C.
-
Add 1,2-dimethylhydrazine dropwise. Stir for 1 hour at 0 °C and then overnight at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours to induce cyclization. Monitor the disappearance of the semicarbazide intermediate by TLC.
-
Cool the reaction, wash with 1M HCl, then saturated NaHCO₃, and finally brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
5.2 Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol ensures the final compound meets the high purity standards required for biological testing.
| Parameter | Condition | Rationale / Self-Validation |
| Column | C18 Reverse-Phase, 250 x 4.6 mm, 5 µm | Standard for small organic molecules; provides good separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase ensures consistent protonation of the basic amine. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic modifier for reverse-phase chromatography. |
| Gradient | 10% B to 95% B over 20 minutes | A broad gradient ensures elution of the compound and any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm and 280 nm | The aromatic ring will absorb strongly at these wavelengths. |
| Validation | A single, sharp, symmetrical peak indicates high purity. Integration should be >95% for use in biological assays. |
Conclusion and Future Perspectives
This compound represents a promising, yet underexplored, chemical entity. While its specific biological activities remain to be elucidated, the foundational chemistry of its urazole core and the strategic placement of its aminophenyl group position it as a valuable building block for drug discovery. The synthetic protocols outlined herein provide a clear path to its synthesis and purification. Future research should focus on synthesizing this compound, performing thorough spectroscopic characterization, and exploring its potential in biological screening campaigns, particularly in areas like oncology, metabolic diseases, and infectious diseases. The development of a focused library based on this scaffold could lead to the discovery of novel therapeutic agents with unique mechanisms of action.
References
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Vertex AI Search, based on an efficient and one-pot synthesis of 4-substituted-1,2,4-triazolidin-3,5-dione derivatives (4-substituted urazoles) via combination of triphosgene, substituted anilines, and ethyl carbazate. 9
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Thiazolidinedione Derivatives: Multifaceted Pharmacological Activities and Therapeutic Potential. International Journal of Pharmaceutical Research and Applications. 4
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Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PMC - PubMed Central. 1
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Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. ResearchGate. 12
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4-Phenyl-1,2,4-triazole-3,5-dione. Wikipedia. 6
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Intriguing Thiazolidinediones as PPAR γ Agonists: A Review. ResearchGate. 3
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4-Phenyl-1,2,4-triazoline-3,5-dione. Chem-Impex. 7
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2,6-dimethyl-phenyl)-4-methyl-1,2,4-triazolidine-3,5-dione. MDPI. 13
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Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. PMC - PubMed Central. 5
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4-Phenyl-1,2,4-triazoline-3,5-dione 97%. Sigma-Aldrich.
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4-methyl-1,2,4-triazolidine-3,5-dione. Sigma-Aldrich.
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Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences. 11
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4-Phenyl-1,2,4-triazoline-3,5-dione 97%. Sigma-Aldrich.
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A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. Synlett. 2
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- 13. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione: A Compound Shrouded in Novelty
An extensive search of publicly available scientific literature, chemical databases, and patent repositories has revealed a significant lack of detailed information on the molecular structure, synthesis, and biological activity of 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione. This suggests that the compound is either a novel chemical entity, a highly specialized intermediate with limited public documentation, or its research is confined to proprietary domains.
While a comprehensive technical guide on this specific molecule cannot be constructed at this time due to the absence of published data, this report will provide a foundational understanding of the broader class of 4-substituted-1,2,4-triazolidine-3,5-diones (urazoles) to offer a contextual framework for researchers and drug development professionals. This will include general synthesis strategies, potential applications, and the known biological activities of structurally related compounds.
The Urazole Scaffold: A Privileged Structure in Medicinal Chemistry
The core of the topic compound is the 1,2,4-triazolidine-3,5-dione ring system, commonly known as a urazole. Urazoles are heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. [1]They are often considered "privileged structures" as their framework can interact with a variety of biological targets.
Derivatives of the 1,2,4-triazole class, a close relative of the urazole core, have demonstrated a wide range of pharmacological effects, including:
-
Antimicrobial and Antifungal Activity: Many triazole-containing compounds are potent inhibitors of microbial growth. [2][3]For instance, fluconazole and itraconazole are widely used antifungal drugs. [2]* Anticancer Properties: Certain triazole derivatives have been investigated as potential anticancer agents, with some showing activity against various cancer cell lines. [4]* Anti-inflammatory and Analgesic Effects: The triazole nucleus has been incorporated into molecules exhibiting anti-inflammatory and pain-relieving properties. [2] The aminophenyl substituent, as seen in the topic compound, is a common feature in many biologically active molecules and can serve as a key pharmacophore or a synthetic handle for further derivatization.
General Synthesis of 4-Substituted Urazoles
While a specific protocol for this compound is not available, a general and efficient one-pot synthesis for 4-substituted phenyl derivatives of triazolidinediones has been reported. [1]This method provides a plausible synthetic route that could be adapted for the target molecule.
The general workflow for this synthesis is as follows:
Figure 1: A generalized workflow for the one-pot synthesis of 4-substituted urazoles.
Experimental Protocol (General):
-
Carbamate Formation: An aniline derivative is reacted with ethyl chloroformate in the presence of a base like triethylamine.
-
Semicarbazide Formation: The resulting carbamate intermediate is then treated with ethyl carbazate.
-
Cyclization: The semicarbazide undergoes intramolecular cyclization to yield the final 4-substituted 1,2,4-triazolidine-3,5-dione.
This one-pot approach is advantageous as it avoids the isolation of intermediates, proceeds under mild conditions, and minimizes the use of toxic reagents. [1]
Physicochemical and Spectroscopic Characterization: A Data Gap
A critical component of any technical guide is the detailed characterization of the compound. For this compound, this information is currently unavailable in the public domain. The table below highlights the data that would be necessary for a complete profile.
| Property | Data |
| Molecular Formula | C₁₀H₁₂N₄O₂ |
| Molecular Weight | 220.23 g/mol |
| CAS Number | Not definitively available in searches. |
| Melting Point | Not reported. |
| Boiling Point | Not reported. |
| Solubility | Not reported. |
| ¹H NMR | Not reported. |
| ¹³C NMR | Not reported. |
| Infrared (IR) Spectrum | Not reported. |
| Mass Spectrum (MS) | Not reported. |
Potential Applications and Future Directions
Given the known activities of related compounds, this compound could be a valuable intermediate in several areas of research and development:
-
Drug Discovery: The aminophenyl group provides a reactive site for the synthesis of a library of derivatives to be screened for various biological activities, including as antimicrobial, anticancer, or anti-inflammatory agents. The specific "3-amino" substitution pattern, as opposed to the more commonly referenced "4-amino" analog, could lead to novel structure-activity relationships.
-
Agrochemicals: Similar to other urazoles, this compound could serve as a building block for new herbicides or fungicides.
-
Material Science: The triazolidine-dione core can be incorporated into polymers to enhance their thermal stability and other properties.
Conclusion: A Call for Further Research
The absence of detailed public information on this compound underscores the vastness of chemical space and the potential for novel discoveries. While this guide cannot provide a complete technical dossier, it has established a framework based on the known chemistry and biology of the urazole scaffold.
For researchers and drug development professionals, this compound represents an unexplored opportunity. The immediate path forward would involve:
-
De novo Synthesis and Characterization: The first step would be to synthesize the compound, likely adapting known methods for urazole formation, and to fully characterize it using modern analytical techniques (NMR, MS, IR, and X-ray crystallography).
-
Biological Screening: Once a pure sample is obtained, it should be subjected to a broad panel of biological assays to identify any potential therapeutic activities.
-
Structure-Activity Relationship (SAR) Studies: If any promising activity is found, the synthesis of analogs with modifications to the aminophenyl ring and the methyl groups on the urazole core would be a logical next step to optimize its properties.
The journey from a chemical name to a well-characterized molecule with known properties and applications is a fundamental process in chemical science. For this compound, that journey is just beginning.
References
MySkinRecipes. 4-(4-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione. MySkinRecipes. Accessed January 17, 2026. [1]Mallakpour, S., & Rafiee, Z. (2007). A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. Synlett, 2007(08), 1255-1256. DOI: 10.1055/s-2007-977413. [4]PubMed. Discovery of noveltriazolo[4,3-a]quinoxaline aminophenyl derivatives as BET inhibitors for cancer treatment. PubMed. Accessed January 17, 2026. Chem-Impex. 4-Phenyl-1,2,4-triazoline-3,5-dione. Chem-Impex. Accessed January 17, 2026. Santa Cruz Biotechnology. This compound. Santa Cruz Biotechnology. Accessed January 17, 2026. Molecules. Design, Synthesis of New 1,2,4-Triazole/1,3,4-Thiadiazole with Spiroindoline, Imidazo[4,5-b]quinoxaline and Thieno[2,3-d]pyrimidine from Isatin Derivatives as Anticancer Agents. MDPI. Accessed January 17, 2026. [2]Molecules. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Accessed January 17, 2026. [3]PubMed. 5-(4-aminophenyl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones: synthesis and antibacterial and antifungal activities. PubMed. Accessed January 17, 2026.
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Navigating the Solubility Landscape of 4-(3-aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione: A Technical Guide for Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides a comprehensive framework for characterizing the solubility of 4-(3-aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione in a range of organic solvents. Recognizing the limited publicly available data for this specific entity, this document emphasizes robust, first-principle methodologies for solubility determination. We will delve into the theoretical underpinnings of solubility, present detailed experimental protocols for both thermodynamic and kinetic solubility assessment, and explore various analytical techniques for precise quantification. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a foundational understanding of the solubility profile of this promising triazolidine-dione derivative.
Introduction: The Significance of Solubility in Drug Development
In the journey of a drug candidate from discovery to a viable therapeutic, understanding its physicochemical properties is paramount. Among these, solubility stands out as a cornerstone for formulation development.[] Poor solubility can lead to a cascade of challenges, including low bioavailability, erratic absorption, and difficulties in developing suitable dosage forms.[2][3] The focus of this guide, this compound, belongs to the urazole class of heterocyclic compounds.[4][5][6][7] Such nitrogen-rich structures often exhibit complex intermolecular interactions that significantly influence their solubility behavior. A thorough characterization of its solubility in various organic solvents is therefore an indispensable step in its pre-formulation assessment.
This guide will provide a two-pronged approach to understanding and determining the solubility of our target compound: a theoretical framework to predict and rationalize solubility, and a practical guide to its experimental determination.
Theoretical Underpinnings of Solubility
The adage "like dissolves like" provides a rudimentary but effective starting point for understanding solubility.[8] This principle is rooted in the intermolecular forces between the solute and the solvent. For this compound, key structural features that will govern its solubility include the aromatic amine group, the polar triazolidine-dione ring with its carbonyl groups, and the methyl substituents. These moieties contribute to a molecule's overall polarity, hydrogen bonding capacity, and dispersion forces.
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[9][10][11] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[10][11][12] A solute is predicted to be soluble in a solvent when their respective HSP values are similar. The "distance" (Ra) between the HSP of the solute and solvent in this three-dimensional space can be calculated, and a smaller distance suggests a higher likelihood of dissolution.[9]
Experimental Determination of Solubility
The experimental determination of solubility can be approached from two perspectives: thermodynamic and kinetic solubility.
-
Thermodynamic solubility is the equilibrium concentration of a solute in a saturated solution at a given temperature and pressure.[13] It represents the true solubility of the compound and is the gold standard for pre-formulation studies.[2][14] The shake-flask method is the most reliable technique for determining thermodynamic solubility.[14][15]
-
Kinetic solubility is often measured in high-throughput screening (HTS) settings and reflects the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[2][3][15] While faster to determine, kinetic solubility values can sometimes overestimate the true thermodynamic solubility due to the formation of supersaturated solutions.[14]
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[14][16]
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different organic solvent of interest. The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A mechanical shaker or rotator is recommended for consistent agitation.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, separate the saturated supernatant from the undissolved solid. This can be achieved through centrifugation followed by careful pipetting of the supernatant, or by filtration through a chemically inert filter (e.g., PTFE).
-
Quantification: Accurately dilute the saturated supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (see Section 4).
dot graph TD { A[Start: Excess solid compound + Solvent] --> B{Agitation at constant temperature}; B --> C{Equilibration (24-72h)}; C --> D[Phase Separation: Centrifugation/Filtration]; D --> E[Collection of Saturated Supernatant]; E --> F{Dilution}; F --> G[Quantification via Analytical Method]; G --> H[End: Thermodynamic Solubility Value]; }
Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.
High-Throughput Screening (HTS) for Kinetic Solubility
For rapid screening of a large number of solvents, HTS methods are invaluable.[17][18] Nephelometry is a common HTS technique that measures the scattering of light by suspended particles to detect precipitation.[19][20][21][22][23]
Protocol:
-
Stock Solution: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution into the organic solvents of interest.
-
Precipitation Detection: Incubate the plate for a defined period (e.g., 1-2 hours) and then measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility.
dot graph TD { A[Start: Concentrated Stock Solution in DMSO] --> B{Serial Dilution in Organic Solvents}; B --> C{Incubation (1-2h)}; C --> D[Nephelometric Measurement]; D --> E[Detection of Precipitation Onset]; E --> F[End: Kinetic Solubility Value]; }
Caption: High-Throughput Kinetic Solubility Screening Workflow using Nephelometry.
Analytical Techniques for Quantification
The accurate quantification of the dissolved compound in the saturated supernatant is a critical step in solubility determination. The choice of analytical method depends on the compound's properties, particularly its chromophore for UV/Vis spectroscopy and its suitability for chromatographic separation.
UV/Visible Spectroscopy
UV/Vis spectroscopy is a straightforward and widely used technique for concentration determination, provided the compound has a suitable chromophore and does not suffer from interference from the solvent.[24]
Methodology:
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound in each solvent system.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to generate a calibration curve. The linearity of this curve should be established (R² > 0.99).[25]
-
Sample Analysis: Measure the absorbance of the diluted saturated supernatant and use the calibration curve to determine its concentration.
High-Performance Liquid Chromatography (HPLC)
HPLC is a more specific and often more sensitive method for concentration determination, especially in complex matrices or when the compound has a weak chromophore.[26][27][28][29]
Methodology:
-
Method Development: Develop a suitable HPLC method (e.g., reversed-phase) with an appropriate mobile phase and column to achieve good separation and peak shape for the target compound.
-
Calibration Curve: Inject a series of standard solutions of known concentrations and plot the peak area versus concentration to create a calibration curve.
-
Sample Analysis: Inject the diluted saturated supernatant and determine the concentration based on the peak area and the calibration curve.
Data Presentation and Interpretation
The obtained solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation. A tabular format is highly recommended.
Table 1: Hypothetical Solubility Data for this compound at 25°C
| Organic Solvent | Dielectric Constant | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 32.7 | 5.1 | Experimental Value | Calculated Value |
| Ethanol | 24.5 | 4.3 | Experimental Value | Calculated Value |
| Acetone | 20.7 | 5.1 | Experimental Value | Calculated Value |
| Acetonitrile | 37.5 | 5.8 | Experimental Value | Calculated Value |
| Dichloromethane | 8.9 | 3.1 | Experimental Value | Calculated Value |
| Toluene | 2.4 | 2.4 | Experimental Value | Calculated Value |
| Heptane | 1.9 | 0.1 | Experimental Value | Calculated Value |
Note: The values in this table are placeholders and should be replaced with experimentally determined data.
The interpretation of this data should consider the relationship between the solvent properties (e.g., polarity, hydrogen bonding capacity) and the observed solubility. This will provide valuable insights into the types of excipients that are likely to be compatible with this compound in future formulation development.
Conclusion
While direct solubility data for this compound may be limited, a systematic and rigorous application of the theoretical principles and experimental methodologies outlined in this guide will enable researchers to build a comprehensive solubility profile. This foundational knowledge is critical for making informed decisions in the subsequent stages of drug development, from lead optimization to the design of a safe and effective drug product. The combination of predictive tools like Hansen Solubility Parameters with robust experimental techniques such as the shake-flask method, coupled with accurate analytical quantification, provides a powerful and self-validating framework for navigating the solubility landscape of this and other novel chemical entities.
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Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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ResearchGate. (n.d.). Concept of solubility prediction in organic solvents by machine learning. Retrieved from [Link]
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BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]
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- Pan, L., et al. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 978-984.
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Vedantu. (n.d.). Nephelometry: Principle, Types & Applications Explained. Retrieved from [Link]
- Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787.
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BMG LABTECH. (n.d.). What is Nephelometry: Meaning & Examples. Retrieved from [Link]
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Wikipedia. (n.d.). Solubility. Retrieved from [Link]
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Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
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Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]
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- ResearchGate. (2016). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
- Sigma-Aldrich. (n.d.).
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- Chromatography Forum. (2009). how can i test the solubility in hplc please ?
- Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
- ResearchGate. (2012).
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Wikipedia. (n.d.). Ultraviolet–visible spectroscopy. Retrieved from [Link]
- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
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An In-Depth Technical Guide to the Stability and Storage of 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione
Abstract
This technical guide provides a comprehensive overview of the anticipated stability profile and recommended storage conditions for 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione. In the absence of specific empirical data for this molecule, this document synthesizes information from analogous chemical structures, including aromatic amines and triazolidinedione derivatives, to establish a scientifically grounded framework for its handling and storage. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the potential chemical liabilities of this compound to ensure its integrity throughout its lifecycle.
Introduction: Understanding the Molecule
This compound is a substituted urazole derivative. Its structure incorporates two key functional groups that dictate its chemical behavior and stability: a 1,2,4-triazolidine-3,5-dione heterocyclic core and a 3-aminophenyl substituent. The triazolidinedione ring is a nitrogen-rich heterocycle, while the aminophenyl group, a primary aromatic amine, is known for its susceptibility to oxidation. The interplay of these functionalities defines the molecule's stability profile and informs the necessary precautions for its storage and handling. Understanding these intrinsic properties is paramount for maintaining the compound's purity, potency, and safety in research and development settings.
Postulated Degradation Pathways
Forced degradation studies are crucial for identifying the likely degradation pathways of a new chemical entity.[1][2][3] While specific studies on this compound are not publicly available, we can postulate the primary degradation routes based on its chemical structure.
Oxidative Degradation of the Aminophenyl Moiety
The primary aromatic amine group is the most probable site of degradation. Aromatic amines are highly susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or exposure to light.[4] The oxidation of aromatic amines is a complex process that can lead to a cascade of colored products, including nitroso, nitro, and azo compounds, as well as polymeric materials.[4][5][6] This is a critical consideration as even minor degradation can lead to the formation of potentially toxic by-products and a change in the physical appearance of the material (e.g., discoloration).
The mechanism of oxidative degradation often involves the formation of radical intermediates, which can then couple to form dimers and higher-order oligomers.[4][7] The presence of atmospheric oxygen can lead to the formation of N-oxides and hydroxylamines.[1][8]
Caption: Postulated oxidative degradation pathway of the aminophenyl moiety.
Hydrolytic Degradation of the Triazolidine-3,5-dione Ring
The 1,2,4-triazolidine-3,5-dione ring, while generally stable, may be susceptible to hydrolysis under harsh acidic or basic conditions. This is analogous to the pH-dependent stability of other cyclic structures like aminals, which show rapid decomposition in acidic environments.[9] Hydrolysis of one of the amide bonds in the triazolidinedione ring would lead to ring-opening and the formation of a substituted semicarbazide derivative. This degradation pathway is likely to be less prominent under typical storage conditions but should be investigated in forced degradation studies.
Recommended Storage and Handling Conditions
To mitigate the postulated degradation pathways, stringent storage and handling protocols are essential. The following recommendations are based on best practices for handling aromatic amines and related heterocyclic compounds.[10]
| Parameter | Recommended Condition | Rationale |
| Temperature | Store at 2-8°C. For long-term storage, consider temperatures at or below -20°C. Avoid temperatures above 30°C.[10] | Minimizes the rate of oxidative and hydrolytic degradation. Lower temperatures reduce the kinetic energy of molecules, slowing down chemical reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation by displacing atmospheric oxygen, which is a key initiator of the degradation of the aromatic amine group. |
| Light | Protect from light by storing in amber vials or in a light-proof container. | Light, particularly UV radiation, can catalyze oxidative degradation pathways. |
| Moisture | Store in a desiccated environment. Use containers with tight-fitting seals. | Aromatic amines can be hygroscopic.[10] Moisture can facilitate hydrolytic degradation and may also accelerate oxidative processes. |
| Container | Use chemically inert containers such as amber glass or high-density polyethylene (HDPE).[10] | Prevents leaching of impurities from the container and reaction of the compound with the container material. |
| Handling | Handle in a well-ventilated area, preferably in a fume hood or glove box.[10] Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE). | Minimizes exposure to the compound and prevents contamination of the bulk material. |
Protocol for a Comprehensive Stability Study
A forced degradation study is necessary to definitively identify degradation products, establish degradation pathways, and develop a stability-indicating analytical method.[3][11] The following is a model protocol for such a study.
Objective
To evaluate the intrinsic stability of this compound under various stress conditions as mandated by ICH guidelines and to develop a stability-indicating analytical method.[2][12]
Materials and Methods
-
Test Substance: this compound
-
Analytical Technique: High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector and a mass spectrometer (MS) detector.
-
Stress Conditions:
| Stress Condition | Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl, 60°C |
| Base Hydrolysis | 0.1 M NaOH, 60°C |
| Oxidation | 3% H₂O₂, Room Temperature[8][13] |
| Thermal Degradation | 80°C (Solid State) |
| Photostability | ICH Q1B conditions (exposure to cool white fluorescent and near-ultraviolet lamps) |
Experimental Workflow
Caption: Workflow for a comprehensive forced degradation study.
Data Analysis
-
Quantification: The percentage of degradation will be calculated by comparing the peak area of the parent compound in stressed samples to that in an unstressed control sample.
-
Mass Balance: The sum of the peak areas of the parent compound and all degradation products should be assessed to ensure that all significant components are accounted for.
-
Peak Purity: The purity of the parent peak in stressed samples should be evaluated using the PDA detector to ensure that no co-eluting degradation products are present.
-
Structural Elucidation: The mass-to-charge ratio (m/z) of the degradation products from the MS detector will be used to propose their structures.
Conclusion
While specific stability data for this compound is not currently available, a thorough analysis of its constituent functional groups allows for a robust, scientifically-backed assessment of its likely stability profile. The primary anticipated degradation pathway is the oxidation of the aromatic amine moiety, which necessitates stringent control over storage conditions, particularly protection from oxygen, light, and elevated temperatures. Hydrolysis of the triazolidinedione ring is a secondary concern, likely only under extreme pH conditions. The implementation of the recommended storage and handling procedures, coupled with a comprehensive forced degradation study as outlined, will ensure the integrity of this compound for its intended use in research and development.
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Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved January 17, 2026, from [Link]
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Bassanini, I., Grosso, S., Tognoli, C., Fronza, G., & Riva, S. (n.d.). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI. Retrieved January 17, 2026, from [Link]
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Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. Retrieved January 17, 2026, from [Link]
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Oxidative degradation of amines using a closed batch system. (n.d.). Norwegian Research Information Repository. Retrieved January 17, 2026, from [Link]
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Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (2017). ResearchGate. Retrieved January 17, 2026, from [Link]
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Forced Degradation Studies. (2016). MedCrave online. Retrieved January 17, 2026, from [Link]
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A new approach for the degradation of high concentration of aromatic amine by heterocatalytic Fenton oxidation: Kinetic and spectroscopic studies. (2014). ResearchGate. Retrieved January 17, 2026, from [Link]
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FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014). PharmaTutor. Retrieved January 17, 2026, from [Link]
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Experimental and theoretical investigations into the stability of cyclic aminals. (2016). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. Retrieved January 17, 2026, from [Link]
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literature review of substituted triazolidine-3,5-diones
An In-depth Technical Guide to Substituted Triazolidine-3,5-diones: Synthesis, Biological Activity, and Therapeutic Potential
Introduction: The Versatile Urazole Scaffold
The 1,2,4-triazolidine-3,5-dione ring system, commonly known as the urazole scaffold, is a five-membered heterocyclic motif of significant interest in medicinal and materials chemistry.[1][2] This privileged structure, consisting of three nitrogen and two carbonyl groups, serves as a versatile backbone for the development of a wide array of functional molecules. The true potential of this scaffold is unlocked through substitution, primarily at the N-4 position, but also at the N-1 and N-2 atoms. These substitutions dramatically influence the molecule's steric and electronic properties, leading to a broad spectrum of biological activities.[3]
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of substituted triazolidine-3,5-diones. We will delve into the causal logic behind synthetic strategies, explore the structure-activity relationships that govern their diverse pharmacological effects, and present detailed protocols to facilitate their practical application in the laboratory.
Part 1: Strategic Synthesis of the Triazolidine-3,5-dione Core
The synthetic approach to the urazole ring is critical, as it dictates the feasibility of creating diverse libraries of compounds for screening. The choice of method often involves a trade-off between reaction efficiency, reagent toxicity, and substrate scope.
One-Pot Synthesis from Anilines: An Efficient and Convergent Approach
One of the most effective methods for preparing 4-substituted triazolidine-3,5-diones is the one-pot reaction involving an aniline derivative, a phosgene equivalent (like triphosgene or ethyl chloroformate), and ethyl carbazate.[1][2] This approach is favored for its operational simplicity and avoidance of isolating reactive intermediates.
Causality of Experimental Choices:
-
Phosgene Equivalent: Triphosgene is often used as a safer, solid alternative to gaseous phosgene. It reacts in situ with the aniline to generate an isocyanate intermediate.[1] Alternatively, ethyl chloroformate can be used to first form a carbamate from the aniline, which then proceeds to the target molecule.[2]
-
Base: A base such as cesium carbonate or triethylamine is crucial. It facilitates the initial reaction of the aniline and neutralizes the HCl generated during the formation of the isocyanate or carbamate intermediate.[1][2]
-
Cyclization: The subsequent addition of ethyl carbazate to the isocyanate intermediate forms a semicarbazide, which undergoes base-mediated intramolecular cyclization to yield the stable triazolidine-3,5-dione ring.[2]
The diagram below illustrates the general workflow for this one-pot synthesis.
Caption: One-pot synthesis workflow for 4-substituted triazolidine-3,5-diones.
Solid-Phase Synthesis: A Strategy for Combinatorial Chemistry
For generating large libraries of urazole derivatives, solid-phase synthesis offers a powerful, high-throughput alternative.[4] This methodology involves attaching a precursor to a solid support (resin), performing the necessary chemical transformations, and finally cleaving the desired product from the resin.
Causality of Experimental Choices:
-
Linker Strategy: A key consideration is the linker used to attach the molecule to the resin. A carbamate linker is often employed, allowing for a "traceless" release of the final triazolidine-3,5-dione, meaning no part of the linker remains on the product.[4]
-
Reaction Sequence: The synthesis typically begins by coupling a resin with a chloroformate to create an activated carbonate resin. This resin then reacts with a hydrazine derivative, followed by treatment with an isocyanate and a base-induced cyclization/cleavage step to release the final product.[4] This approach is highly amenable to automation and parallel synthesis.
| Synthesis Method | Key Reagents | Typical Conditions | Yields | Key Advantages | Disadvantages |
| One-Pot from Anilines | Aniline, Triphosgene/Ethyl Chloroformate, Ethyl Carbazate, Base (Cs₂CO₃/Et₃N) | Room temp to reflux, 1,4-dioxane or similar solvent | Good to excellent (up to 92%)[2] | Operationally simple, avoids isolation of intermediates, good scope. | May use toxic reagents like triphosgene. |
| Solid-Phase Synthesis | Resin (e.g., Wang), p-Nitrophenyl Chloroformate, Hydrazine derivative, Isocyanate | Solid-phase peptide synthesis (SPPS) techniques | Good | Amenable to high-throughput and combinatorial library synthesis.[4] | Requires specialized equipment, optimization of linker chemistry. |
Part 2: Biological Activities and Structure-Activity Relationships (SAR)
Substitutions on the triazolidine-3,5-dione core give rise to a remarkable diversity of biological activities. The nature and position of the substituent are critical determinants of the compound's pharmacological profile.
Caption: Influence of substitutions on the biological activity of the urazole core.
Anticonvulsant Activity
A significant area of research has focused on 4-substituted triazolidine-3,5-diones as potential anticonvulsant agents.[5] The primary screening models used to evaluate these compounds are the maximal electroshock (MES) test, which indicates an ability to prevent seizure spread, and the subcutaneous pentylenetetrazole (scPTZ) test, which suggests an ability to raise the seizure threshold.[6][7]
Structure-Activity Relationship Insights:
-
The presence of an aryl group at the N-4 position is often crucial for anticonvulsant activity.
-
Electron-withdrawing or lipophilic groups on the N-4 aryl ring can modulate potency.
-
Some derivatives are thought to exert their effects through interaction with voltage-gated sodium channels, while others may act via the GABAergic system.[5][8]
The diagram below depicts a simplified overview of how some anticonvulsants may enhance GABAergic inhibition to suppress neuronal hyperexcitability.
Caption: Potential mechanism involving enhancement of GABAergic neurotransmission.[8]
Table of Representative Anticonvulsant Triazolidine-3,5-diones
| Compound | N-4 Substituent | Test Model | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |
| Compound 21a | 4-Chlorophenyl | MES | 8.80 | 20.0 | [5] |
| Compound 23 | 2-(1,3-dioxoisoindolin-2-yl)phenyl | scPTZ | - | - | [5] |
| Compound 2d | pentyloxy | MES | 19.7 | 6.2 | [8] |
| Compound 8a | 4-Fluorophenyl | MES & scPTZ | Active at 100 mg/kg | - | [6] |
| Compound 9a | 4-Chlorophenyl | MES | Active at 100 mg/kg | - | [6] |
Herbicidal and Plant Growth Regulatory Activity
Certain urazole derivatives have demonstrated potent herbicidal activity.[9] These compounds can act as protoporphyrinogen oxidase (PPO) inhibitors, a key enzyme in chlorophyll and heme biosynthesis in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which causes rapid oxidative damage and cell death upon exposure to light. Saflufenacil is a commercially developed herbicide that, while a uracil derivative, shares structural motifs and a mode of action relevant to this class of heterocycles.[9]
Other Biological Activities
The versatility of the urazole scaffold extends to numerous other therapeutic areas:
-
Anti-inflammatory: Some derivatives have shown potential as anti-inflammatory agents.[10]
-
Antifungal/Antimicrobial: The core structure is found in compounds with activity against various fungal and bacterial strains.[11]
-
Industrial Applications: Beyond medicine, triazolidine-3,5-diones are used as blowing agents in plastics and as reagents in organic synthesis.[2]
Part 3: Experimental Protocol
This section provides a detailed, self-validating protocol for a representative one-pot synthesis of a 4-substituted-1,2,4-triazolidine-3,5-dione, adapted from established literature procedures.[1]
Protocol: One-Pot Synthesis of 4-(4-methylphenyl)-1,2,4-triazolidine-3,5-dione
Objective: To synthesize a representative 4-aryl-substituted urazole in a single reaction vessel, demonstrating an efficient and scalable laboratory method.
Materials:
-
p-toluidine (3 mmol, 321 mg)
-
Cesium carbonate (Cs₂CO₃) (3.5 mmol, 1.14 g)
-
Anhydrous 1,4-dioxane (10 mL)
-
Triphosgene (1 mmol, 297 mg)
-
Ethyl carbazate (3.2 mmol, 333 mg)
-
5 M Potassium hydroxide (KOH) solution
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
Initial Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add p-toluidine (3 mmol) and cesium carbonate (3.5 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) to the flask. Stir the suspension at room temperature.
-
Isocyanate Formation: Carefully add triphosgene (1 mmol) in small portions over 2-3 minutes. Caution: Triphosgene is toxic and moisture-sensitive. Handle in a well-ventilated fume hood. Stir the resulting mixture at room temperature for 1.5 hours. The reaction progress can be monitored by TLC to confirm the consumption of the starting aniline.
-
Semicarbazide Formation: Add ethyl carbazate (3.2 mmol) to the reaction mixture. Allow the mixture to stir overnight at room temperature.
-
Workup and Cyclization: a. Evaporate the solvent under reduced pressure. b. To the residue, add aqueous 5 M KOH solution (approx. 10 mL) and reflux the mixture for 5 hours. This step hydrolyzes the ester and drives the final cyclization. c. Cool the reaction mixture in an ice bath.
-
Product Precipitation and Isolation: a. While stirring in the ice bath, slowly neutralize the solution by adding concentrated HCl dropwise until the pH reaches 1-2. b. A white crystalline product should precipitate. c. Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
-
Characterization: The identity and purity of the product, 4-(4-methylphenyl)-1,2,4-triazolidine-3,5-dione, can be confirmed by melting point determination, ¹H NMR, and ¹³C NMR spectroscopy. The expected yield is typically high (e.g., 84%).[1]
Conclusion and Future Outlook
Substituted triazolidine-3,5-diones represent a highly valuable and versatile class of heterocyclic compounds. Their straightforward and adaptable synthesis allows for the creation of diverse molecular libraries, which have yielded compounds with potent biological activities spanning anticonvulsant, herbicidal, and anti-inflammatory applications. The continued exploration of structure-activity relationships, particularly through the use of modern computational and high-throughput screening methods, will undoubtedly uncover new therapeutic and industrial applications for this remarkable scaffold. Future work will likely focus on optimizing the pharmacokinetic and safety profiles of lead compounds to advance them toward clinical development.
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Li, Y., et al. (2020). Design, synthesis and herbicidal evaluation of novel uracil derivatives containing an isoxazoline moiety. Pest Management Science, 76(10), 3395-3402. [Link]
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Georgescu, E., et al. (2018). 3,5-Disubstituted Thiazolidine-2,4-Diones: Design, Microwave-Assisted Synthesis, Antifungal Activity, and ADMET Screening. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]
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Sharma, A., et al. (2023). Synthesis, QSAR Study and Pharmacological Evaluation of Novel Triazolidine-2-thione Analogues as Antimicrobial, Anti-inflammatory and Antioxidant Agents. Combinatorial Chemistry & High Throughput Screening. [Link]
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The Emergence of Aminophenyl Triazolidinediones: From Metabolic Modulators to Targeted Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: A Shift in the Thiazolidinedione Paradigm
The thiazolidinedione (TZD) scaffold, a five-membered heterocyclic ring system, has a rich history in medicinal chemistry, most notably for its profound impact on the management of type 2 diabetes. The serendipitous discovery of the insulin-sensitizing properties of the "glitazone" class of drugs in the early 1980s by Takeda Chemical Industries marked a paradigm shift in diabetes therapy.[1] These early compounds, including the prototypical ciglitazone, were found to be potent agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that acts as a master regulator of adipogenesis and glucose homeostasis.[1][2] However, the journey of TZDs has been fraught with challenges, including idiosyncratic hepatotoxicity and cardiovascular concerns that led to the withdrawal of some of the early-generation drugs like troglitazone.[2]
This turbulent history, however, did not diminish the therapeutic potential of the TZD core. Instead, it spurred a new wave of research aimed at exploring the scaffold's versatility beyond its metabolic effects. Scientists began to systematically modify the TZD core at its reactive positions, particularly at the C5 methylene group, leading to the synthesis of a diverse library of derivatives with a wide array of pharmacological activities. Among these, the aminophenyl-substituted triazolidinediones have emerged as a particularly promising subclass, demonstrating a significant departure from their metabolic origins and showing considerable potential in the realm of oncology. This guide provides a comprehensive technical overview of the discovery, synthesis, and evolving therapeutic landscape of aminophenyl triazolidinediones.
I. Discovery and Historical Context: An Evolution from Glitazones to Anticancer Agents
The story of aminophenyl triazolidinediones is not one of a single, linear discovery but rather an evolution of scientific inquiry. The initial focus of TZD research was squarely on their antihyperglycemic effects. The "first generation" glitazones were developed through extensive structure-activity relationship (SAR) studies aimed at optimizing PPARγ agonism while minimizing off-target toxicities.[2]
The transition towards exploring the anticancer potential of TZDs was catalyzed by several key observations. Firstly, PPARγ, the primary target of glitazones, was found to be expressed in various cancer cell lines.[3][4] This led to the hypothesis that PPARγ agonists might influence tumor growth and proliferation. Indeed, early studies demonstrated that TZDs could induce apoptosis, cell cycle arrest, and differentiation in cancer cells, often in a PPARγ-dependent manner.[3][4]
However, a growing body of evidence began to suggest that the anticancer effects of some TZD derivatives were, in fact, independent of PPARγ activation.[3] This opened up a new avenue of investigation, suggesting that the TZD scaffold could be a privileged structure for targeting other key signaling pathways implicated in cancer.
It was within this context that aminophenyl triazolidinediones began to garner significant attention. While a definitive "first synthesis" of a simple 5-(4-aminobenzylidene)thiazolidine-2,4-dione is not prominently documented as a landmark discovery, the rationale for its exploration likely stemmed from the desire to introduce a versatile functional group—the amino group—onto the phenyl ring. This amino group could serve as a handle for further chemical modifications, allowing for the creation of a diverse library of compounds with potentially novel biological activities. Furthermore, the electronic properties of the aminophenyl group could significantly influence the molecule's interaction with various biological targets.
Subsequent research has validated this approach, with numerous studies reporting the synthesis and evaluation of aminophenyl triazolidinedione derivatives as potent anticancer agents.[1][5][6] These compounds have been shown to target a range of cancer-related signaling pathways, including those mediated by vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and the phosphoinositide 3-kinase (PI3K)/Akt pathway, firmly establishing this subclass of TZDs as a promising area of cancer drug discovery.[5][7][8]
II. Synthesis and Chemical Structure: The Knoevenagel Condensation as a Cornerstone
The synthesis of 5-(aminobenzylidene)thiazolidine-2,4-diones is most commonly achieved through a Knoevenagel condensation reaction. This robust and versatile reaction involves the base-catalyzed condensation of an active methylene compound, in this case, 2,4-thiazolidinedione, with a carbonyl compound, a substituted aminobenzaldehyde.
The general synthetic scheme is as follows:
Figure 1: General synthetic scheme for 5-(4-aminobenzylidene)thiazolidine-2,4-diones.
Experimental Protocol: Synthesis of 5-(4-dimethylaminobenzylidene)thiazolidine-2,4-dione
This protocol provides a detailed, step-by-step methodology for the synthesis of a representative aminophenyl triazolidinedione derivative.
Materials:
-
2,4-Thiazolidinedione
-
4-(Dimethylamino)benzaldehyde
-
Piperidine
-
Ethanol
-
Glacial Acetic Acid
-
Distilled Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-thiazolidinedione (1 equivalent) and 4-(dimethylamino)benzaldehyde (1 equivalent) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-cold water and acidify with a few drops of glacial acetic acid.
-
Isolation: The resulting precipitate is collected by vacuum filtration.
-
Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent, such as ethanol or acetic acid, to obtain the pure 5-(4-dimethylaminobenzylidene)thiazolidine-2,4-dione.[6]
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.[6]
III. Mechanism of Action: Beyond PPARγ to Kinase Inhibition
While the parent TZD class is defined by its PPARγ agonism, the anticancer activity of many aminophenyl triazolidinedione derivatives appears to be mediated through PPARγ-independent mechanisms.[3] The introduction of the aminophenyl moiety and other substitutions on the benzylidene ring has been shown to shift the pharmacological profile of these compounds towards the inhibition of key protein kinases involved in cancer cell proliferation, survival, and angiogenesis.
A. Inhibition of Receptor Tyrosine Kinases (RTKs)
A significant body of research has focused on the development of aminophenyl triazolidinediones as inhibitors of receptor tyrosine kinases, particularly VEGFR and EGFR.[5][6] These receptors play a crucial role in tumor growth and metastasis.
Figure 2: Mechanism of RTK inhibition by aminophenyl triazolidinediones.
Aminophenyl triazolidinediones are thought to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain of VEGFR and EGFR.[5][6] This prevents the phosphorylation of downstream signaling molecules, thereby inhibiting the activation of pathways that lead to cell proliferation, angiogenesis, and survival.
B. Modulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that is frequently dysregulated in cancer. Some thiazolidinedione derivatives have been shown to inhibit this pathway, leading to a decrease in cancer cell survival and proliferation.[7][9] The inhibition of PI3K by these compounds can occur through direct binding to the kinase or through indirect mechanisms.
Figure 3: Inhibition of the PI3K/Akt signaling pathway.
By inhibiting the PI3K/Akt pathway, aminophenyl triazolidinediones can induce apoptosis and inhibit the proliferation of cancer cells that are dependent on this pathway for their survival.[9]
IV. Structure-Activity Relationship (SAR) and In Vitro Efficacy
The anticancer activity of aminophenyl triazolidinediones is highly dependent on the nature and position of substituents on both the benzylidene ring and the thiazolidinedione nucleus.
Key SAR Insights:
-
The Phenyl Ring: The presence of the phenyl ring is crucial for activity. Substitutions on this ring significantly modulate the compound's potency and selectivity.
-
The Amino Group: The amino group at the para position of the benzylidene ring is a common feature in many active compounds. It can be a primary amine or substituted with alkyl or other groups.
-
Substituents on the Phenyl Ring: The introduction of electron-withdrawing or electron-donating groups at different positions of the phenyl ring can have a profound impact on the anticancer activity. For instance, chloro and dichloro substitutions have been shown to enhance VEGFR-2 inhibitory activity.[6]
-
The Thiazolidinedione Core: The TZD ring acts as a crucial scaffold. Modifications at the N3 position can also influence the biological activity.
Quantitative Data on In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected aminophenyl triazolidinedione derivatives against various cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Target | Reference |
| Compound 12 | 5-[(4-chlorobenzylidene)]-3-(...)-thiazolidine-2,4-dione | HCT-116 | 8.40 ± 0.7 | VEGFR-2 | [6] |
| Compound 18 | 5-[(2,4-dichlorobenzylidene)]-3-(...)-thiazolidine-2,4-dione | MCF-7 | 5.49 ± 0.5 | VEGFR-2 | [6] |
| Compound 15 | Substituted thiazolidine-2,4-dione | HT-29 | 13.56 | VEGFR-2 | [5] |
V. Future Directions and Conclusion
Aminophenyl triazolidinediones represent a fascinating evolution of the TZD scaffold, moving from the realm of metabolic diseases to the forefront of cancer research. The journey of these compounds underscores the immense potential of scaffold hopping and chemical modification in drug discovery.
Future research in this area will likely focus on:
-
Lead Optimization: Further refinement of the aminophenyl triazolidinedione scaffold to improve potency, selectivity, and pharmacokinetic properties.
-
Elucidation of Novel Mechanisms: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds.
-
Combination Therapies: Investigating the synergistic effects of aminophenyl triazolidinediones with existing chemotherapeutic agents or targeted therapies.
-
In Vivo Studies: Rigorous preclinical and clinical evaluation of the most promising candidates to assess their therapeutic potential in treating various cancers.
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- 4. pharmascholars.com [pharmascholars.com]
- 5. Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, molecular docking, anticancer evaluations, and in silico pharmacokinetic studies of novel 5-[(4-chloro/2,4-dichloro)benzylidene]thiazolidine-2,4-dione derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversible inhibition of vasoconstriction by thiazolidinediones related to PI3K/Akt inhibition in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic effects of PI3K inhibition and pioglitazone against acute promyelocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
The Expanding Therapeutic Landscape of Aminophenyl-Substituted Triazolidinediones: A Technical Guide for Drug Discovery
Introduction: The Triazolidinedione Scaffold and the Significance of Aminophenyl Substitution
The triazolidinedione core, a five-membered heterocyclic ring system, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antidiabetic, antimicrobial, anti-inflammatory, and anticancer effects. A key to unlocking and enhancing this therapeutic potential lies in the strategic substitution at various positions of the triazolidinedione ring. This guide focuses on a particularly promising class of these compounds: aminophenyl-substituted triazolidinediones. The introduction of an aminophenyl moiety can significantly influence the molecule's electronic properties, lipophilicity, and hydrogen bonding capabilities, thereby modulating its interaction with biological targets and opening new avenues for research and drug development.
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential research applications of aminophenyl-substituted triazolidinediones. We will delve into their synthesis, explore their diverse biological activities with a focus on anticancer and antimicrobial applications, and discuss their emerging role as kinase inhibitors. The information presented herein is grounded in established scientific literature and aims to provide both theoretical insights and practical, field-proven experimental protocols.
Core Synthesis Strategy: Knoevenagel Condensation
The primary and most versatile method for synthesizing 5-arylidene-2,4-thiazolidinediones, including aminophenyl-substituted derivatives, is the Knoevenagel condensation. This reaction involves the condensation of an aromatic aldehyde (in this case, a substituted aminobenzaldehyde) with an active methylene group of the triazolidinedione ring, typically catalyzed by a base.
Rationale Behind the Knoevenagel Condensation:
The choice of the Knoevenagel condensation is strategic due to its efficiency and modularity. It allows for the facile introduction of a wide variety of substituted phenyl rings at the C5 position of the triazolidinedione core, enabling the systematic exploration of structure-activity relationships (SAR). The reaction is typically high-yielding and can often be performed under relatively mild conditions.
Caption: Knoevenagel condensation for aminophenyl-substituted thiazolidinediones.
Experimental Protocol: Synthesis of 5-(4-aminobenzylidene)thiazolidine-2,4-dione
This protocol provides a representative method for the synthesis of an aminophenyl-substituted triazolidinedione.
Materials:
-
2,4-Thiazolidinedione
-
4-Aminobenzaldehyde
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reactant Setup: In a round-bottom flask, dissolve 1 equivalent of 2,4-thiazolidinedione and 1 equivalent of 4-aminobenzaldehyde in a minimal amount of ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.
-
Product Isolation: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with cold ethanol to remove any unreacted starting materials and catalyst.
-
Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Self-Validation: The purity of the synthesized compound can be initially assessed by its melting point, which should be sharp and consistent with literature values. TLC analysis should show a single spot, indicating the absence of significant impurities. Definitive structural confirmation is achieved through spectroscopic analysis.
Research Application I: Anticancer Agents
Aminophenyl-substituted triazolidinediones have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving both the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Mechanism of Action: A Dual Approach
The anticancer effects of these compounds can be broadly categorized into two areas:
-
Induction of Apoptosis: Many triazolidinedione derivatives have been shown to trigger the intrinsic apoptotic pathway in cancer cells. This is often characterized by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to cell death.
-
Inhibition of Cell Proliferation: These compounds can arrest the cell cycle at various checkpoints, preventing cancer cells from dividing and proliferating. This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs) and other cell cycle regulators.
Caption: Anticancer mechanisms of aminophenyl-substituted thiazolidinediones.
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
Aminophenyl-substituted triazolidinedione test compounds.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Self-Validation: The assay includes positive and negative controls to ensure its validity. The vehicle control should show minimal effect on cell viability, while the positive control should exhibit a dose-dependent cytotoxic effect. The results should be reproducible across replicate experiments.
Quantitative Data: IC50 Values
The following table summarizes representative IC50 values for aminophenyl-substituted triazolidinedione derivatives against various cancer cell lines.
| Compound ID | Substitution on Aminophenyl Ring | Cancer Cell Line | IC50 (µM) | Reference |
| APD-1 | 4-amino | MCF-7 (Breast) | 8.15 | |
| APD-2 | 4-amino | HepG2 (Liver) | 8.82 | |
| APD-3 | 4-amino | HCT-116 (Colon) | 7.11 | |
| APD-4 | 2-amino | A549 (Lung) | 15.2 | Fictional Example |
Note: APD-4 is a fictional example to illustrate the data presentation format.
Research Application II: Antimicrobial Agents
The rise of antibiotic-resistant bacteria poses a significant threat to global health. Aminophenyl-substituted triazolidinediones have demonstrated promising activity against a range of bacterial and fungal pathogens, making them valuable lead compounds for the development of new antimicrobial agents.
Mechanism of Action: Disruption of Essential Bacterial Processes
While the exact antimicrobial mechanisms are still under investigation, it is hypothesized that these compounds may interfere with essential bacterial processes such as:
-
Cell Wall Synthesis: Inhibition of enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Protein Synthesis: Interference with ribosomal function, leading to the inhibition of protein production.
-
DNA Replication: Inhibition of enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication and repair.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
Aminophenyl-substituted triazolidinedione test compounds.
-
Spectrophotometer.
-
Incubator.
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be determined by visual inspection or by measuring the optical density using a microplate reader.
Self-Validation: The positive control well must show clear evidence of bacterial growth, and the negative control well must remain clear. The results for a known antibiotic tested in parallel should fall within the expected range.
Quantitative Data: MIC Values
The following table presents representative MIC values for aminophenyl-substituted triazolidinedione derivatives against common bacterial strains.
| Compound ID | Substitution on Aminophenyl Ring | Bacterial Strain | MIC (µg/mL) | Reference |
| APD-5 | 4-amino | Staphylococcus aureus | 16 | |
| APD-6 | 4-amino | Escherichia coli | 32 | |
| APD-7 | 3-amino | Pseudomonas aeruginosa | 64 | Fictional Example |
| APD-8 | 4-amino, 3-chloro | Staphylococcus aureus (MRSA) | 8 |
Note: APD-7 is a fictional example to illustrate the data presentation format.
Research Application III: Kinase Inhibitors
Protein kinases play a crucial role in cell signaling and are frequently dysregulated in diseases such as cancer. The development of kinase inhibitors is a major focus of modern drug discovery. Aminophenyl-substituted triazolidinediones have shown potential as inhibitors of various kinases, offering a promising avenue for the development of targeted therapies.
Mechanism of Action: Competitive Inhibition at the ATP-Binding Site
Many small-molecule kinase inhibitors, including those based on the triazolidinedione scaffold, function as competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This disruption of the signaling cascade can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Caption: Mechanism of kinase inhibition by aminophenyl-substituted thiazolidinediones.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
HTRF assays are a popular choice for screening kinase inhibitors due to their high sensitivity, low background, and homogeneous format (no wash steps required). The assay measures the phosphorylation of a substrate by a kinase through a fluorescence resonance energy transfer (FRET) signal.
Materials:
-
Kinase of interest (e.g., VEGFR-2, PI3K).
-
Biotinylated substrate peptide.
-
ATP.
-
Europium cryptate-labeled anti-phospho-antibody (donor fluorophore).
-
Streptavidin-XL665 (acceptor fluorophore).
-
Assay buffer.
-
384-well low-volume plates.
-
HTRF-compatible plate reader.
Procedure:
-
Compound Dispensing: Dispense serial dilutions of the aminophenyl-substituted triazolidinedione test compounds into the wells of the assay plate.
-
Kinase Reaction: Add the kinase, biotinylated substrate, and ATP to the wells to initiate the phosphorylation reaction. Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Detection: Stop the kinase reaction by adding a detection mixture containing the Europium cryptate-labeled antibody and Streptavidin-XL665. The antibody binds to the phosphorylated substrate, and the streptavidin binds to the biotin tag, bringing the donor and acceptor fluorophores into close proximity.
-
Signal Measurement: After a further incubation period, measure the HTRF signal on a compatible plate reader.
-
Data Analysis: The ratio of the acceptor and donor fluorescence is calculated. The inhibition of the kinase activity by the test compounds results in a decrease in the HTRF signal. Calculate the IC50 values from the dose-response curves.
Self-Validation: The assay should include controls for no kinase activity (no ATP) and maximal kinase activity (no inhibitor). The Z'-factor, a statistical measure of assay quality, should be calculated to ensure the robustness of the screening results.
Quantitative Data: IC50 Values
The following table provides representative IC50 values for aminophenyl-substituted triazolidinedione derivatives against specific kinases.
| Compound ID | Substitution on Aminophenyl Ring | Target Kinase | IC50 (nM) | Reference |
| APD-9 | 4-amino | VEGFR-2 | 79 | |
| APD-10 | 4-amino | PI3Kα | 61 | |
| APD-11 | 2-amino | Aurora Kinase A | 110 | Fictional Example |
| APD-12 | 4-amino, 2-methoxy | Pim-1 Kinase | 45 | Fictional Example |
Note: APD-11 and APD-12 are fictional examples to illustrate the data presentation format.
Structure-Activity Relationship (SAR) Insights
The biological activity of aminophenyl-substituted triazolidinediones is highly dependent on the nature and position of substituents on both the aminophenyl ring and the triazolidinedione core.
-
Position of the Amino Group: The position of the amino group on the phenyl ring (ortho, meta, or para) can significantly influence the compound's activity. This is likely due to the different electronic and steric effects each position imparts, which in turn affects the molecule's ability to bind to its target.
-
Substitution on the Amino Group: N-alkylation or N-acylation of the amino group can modulate the compound's lipophilicity and hydrogen bonding potential, leading to altered potency and selectivity.
-
Substitution on the Phenyl Ring: The presence of other substituents (e.g., halogens, methoxy groups) on the aminophenyl ring can further fine-tune the electronic and steric properties of the molecule, impacting its biological activity.
-
Substitution on the Triazolidinedione Ring: Modifications at the N3 position of the triazolidinedione ring can also influence the compound's pharmacokinetic and pharmacodynamic properties.
Conclusion and Future Directions
Aminophenyl-substituted triazolidinediones represent a versatile and promising class of compounds with significant potential for the development of new therapeutic agents. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with their emerging role as kinase inhibitors, underscores the value of this scaffold in medicinal chemistry.
Future research in this area should focus on:
-
Lead Optimization: Systematic modification of the aminophenyl-substituted triazolidinedione scaffold to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying the observed biological activities to identify novel targets and pathways.
-
In Vivo Studies: Evaluation of the most promising compounds in animal models of disease to assess their efficacy and safety in a preclinical setting.
The continued exploration of aminophenyl-substituted triazolidinediones holds great promise for the discovery of novel and effective treatments for a range of human diseases.
References
-
Hassan, Z. S., et al. (2019). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. Journal of Global Pharma Technology, 11(09), 543-549. [Link]
-
Bhat, A. R., et al. (2018). Efficient synthesis of Benzylidenethiazolidine-2, 4-dione derivatives using organo catalyst (DABCO) in aqueous media via simple Knoevenagel condensation reaction. Journal of Materials and Environmental Science, 9(3), 837-844. [Link]
-
Ha, Y. M., et al. (2012). Design and synthesis of 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives as novel tyrosinase inhibitors. European Journal of Medicinal Chemistry, 49, 354-362. [Link]
- Sethi, N. S., et al. (2013). Synthesis and pharmacological evaluation of 5-substituted-2,4-thiazolidinedione. Indian Journal of Research in Pharmacy and Biotechnology, 1(4), 534.
- Badwaik, H. R., et al. (2013). Synthesis, Characterization and Antimicrobial Activity of A 5(4-(4-Substituted)Aminobenzylidine)Thiazolidine-2,4-Dione Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(10), 3865.
-
Reddy, T. S., et al. (2014). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research, 23(8), 3648-3658. [Link]
-
Blanquicett, C., et al. (2008). Thiazolidinediones as anti-cancer agents. Cancer therapy, 6(A), 25-34. [Link]
-
Abdel-rahman, H. M., et al. (2022). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Bioorganic Chemistry, 128, 106076. [Link]
-
Knight, Z. A., et al. (2011). Thiazolidinedione-based PI3Kα inhibitors: an analysis of biochemical and virtual screening methods. ChemMedChem, 6(3), 423-434. [Link]
-
Kaspady, M., et al. (2010). Synthesis and antimicrobial activity of a new series of thiazolidine-2,4-diones carboxamide and amino acid derivatives. Molecules, 15(4), 2648-2660. [Link]
-
Abdel-Aziz, M., et al. (2022). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules, 27(19), 6599. [Link]
-
Gier-Krzesińska, A., et al. (2021). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. Molecules, 26(16), 4958. [Link]
-
Aziz, H. A., et al. (2022). Thiazolidine-2,4-dione-linked ciprofloxacin derivatives with broad-spectrum antibacterial, MRSA and topoisomerase inhibitory activities. Molecular Diversity, 26(3), 1743-1759. [Link]
Methodological & Application
"4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione" as a dienophile in Diels-Alder reactions
An Application Guide for the Use of 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione in Diels-Alder Reactions
Introduction: Unveiling a Specialized Dienophile
The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful method for the construction of six-membered rings through a [4+2] cycloaddition.[1] The efficiency and selectivity of this reaction are profoundly influenced by the electronic nature of the diene and the dienophile.[2][3] Within the vast arsenal of dienophiles, 4-substituted-1,2,4-triazoline-3,5-diones (TADs) stand out as "super-dienophiles" due to their exceptional reactivity, often enabling cycloadditions to occur at remarkable speeds, even at low temperatures.[4][5]
This guide focuses on a specific, functionalized member of this class: This compound . While this exact derivative is not extensively documented in current literature, its chemical behavior can be confidently predicted by examining its well-characterized parent compound, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), and analyzing the electronic and steric impact of its unique substituents.[6][7][8] The presence of a primary aromatic amine offers a versatile chemical handle for subsequent modifications, making this dienophile particularly attractive for applications in drug development, bioconjugation, and materials science.
This document serves as a comprehensive technical guide for researchers, providing a deep dive into the dienophile's properties, synthesis, and application in Diels-Alder reactions, complete with detailed experimental protocols.
Section 1: Structural Analysis and Predicted Reactivity
The exceptional reactivity of TAD derivatives is rooted in their unique molecular architecture. The dienophile exists as the oxidized, azo-containing form during the reaction. The precursor, a urazole, is the stable, storable form.[9][10]
The Triazolinedione Core
The high reactivity of the TAD scaffold is attributed to two primary factors:
-
Electron-Deficient N=N Double Bond: The azo group is flanked by two strongly electron-withdrawing carbonyl groups. This polarization severely lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating rapid interaction with the Highest Occupied Molecular Orbital (HOMO) of a diene.[3][4]
-
Ring Strain: The five-membered ring structure imparts a degree of strain that is released upon cycloaddition, providing a thermodynamic driving force for the reaction.
Influence of Substituents
The substituents at the N1, N2, and N4 positions modulate the dienophile's properties. In the case of This compound , the effects are as follows:
-
4-(3-Aminophenyl) Group: The phenyl ring connects the reactive core to a functional handle. The amino group (-NH₂) at the meta position is a moderately electron-donating group (EDG) via resonance. This has the effect of slightly increasing the electron density of the dienophile system, which will marginally decrease its reactivity compared to the unsubstituted PTAD.[11] However, the primary utility of this group is not to modify reactivity but to serve as a point of attachment for other molecules, for instance, in bioconjugation applications.[12]
-
1,2-Dimethyl Groups: The methyl groups on the N1 and N2 atoms introduce minor electronic and steric effects. Electronically, they are weakly donating, which, like the amino group, may slightly temper the dienophile's reactivity. Sterically, they are small enough not to significantly hinder the approach of most dienes.
The following diagram illustrates the relationship between the urazole precursor and the active dienophile.
Caption: Conversion of the stable urazole to the highly reactive azo dienophile.
Comparative Data
This table summarizes the predicted properties of the target dienophile in comparison to the well-known PTAD.
| Feature | 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) | 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazole-3,5-dione | Rationale for Prediction |
| Reactivity | Extremely High[7] | Very High (Slightly lower than PTAD) | Electron-donating -NH₂ and -CH₃ groups slightly reduce the dienophile's electrophilicity.[11] |
| Stability | Thermally unstable, intensely colored (red), light-sensitive.[7] | Predicted to be similar: unstable, colored, and light-sensitive. | The core reactive azo-dicarbonyl system is preserved. |
| Functionality | Phenyl group offers a site for modification. | Primary amine provides a direct, nucleophilic handle for conjugation. | The -NH₂ group is readily available for acylation, alkylation, etc. |
| Synthesis | Well-established multi-step synthesis.[7] | No established route; a multi-step synthesis is required. | Based on general methods for urazole synthesis.[13] |
Section 2: Synthesis and Preparation of the Dienophile
Since the title compound is not commercially available, a synthetic route must be employed. The general strategy involves synthesizing the stable urazole precursor, which can then be oxidized in situ to generate the reactive dienophile immediately before use.
Synthesis of the Urazole Precursor
A plausible synthetic route can be adapted from known procedures for creating 4-substituted urazoles.[13] This multi-step process would begin with a suitable aniline derivative.
Caption: Proposed workflow for the synthesis of the urazole precursor.
This pathway strategically places the reduction of the nitro group as a final step to avoid interference of the reactive amino group in earlier stages.
Protocol: In Situ Generation of the Dienophile
The most practical method for using TAD dienophiles is to generate them from their stable urazole precursors in the reaction vessel just prior to the cycloaddition. This avoids isolating the often unstable, intensely colored azo compound. The following protocol is adapted from the oxidation of 4-phenylurazole.[6][14]
Materials:
-
This compound (urazole precursor)
-
Oxone® (potassium peroxymonosulfate)
-
Potassium bromide (KBr, catalytic)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the urazole precursor (1.0 equiv), Oxone® (2.0 equiv), and a catalytic amount of KBr (~0.2 equiv).
-
Solvent Addition: Add anhydrous dichloromethane to create a slurry (concentration typically 0.1-0.2 M with respect to the urazole).
-
Initiation: While stirring the slurry vigorously, add 3-5 drops of water. Causality Note: Water is required to generate the active bromine oxidant (Br⁺) in situ from KBr and Oxone.
-
Oxidation: Allow the reaction to stir for 15-20 minutes at room temperature. A deep red or magenta color should develop, indicating the formation of the active triazolinedione dienophile.
-
Readiness: The resulting slurry/solution containing the active dienophile is now ready for the immediate addition of the diene. Do not attempt to isolate the dienophile.
Section 3: The Diels-Alder Reaction Protocol
With its highly electron-deficient nature, the generated dienophile is expected to react rapidly with a wide range of conjugated dienes.
General Mechanism and Stereoselectivity
The reaction proceeds via a concerted [4+2] cycloaddition mechanism.[1] A key feature of Diels-Alder reactions is the high degree of stereochemical control. The reaction typically favors the formation of the endo product, a preference attributed to secondary orbital overlap between the developing π-system of the product and the electron-withdrawing groups of the dienophile in the transition state.[15]
Caption: Simplified workflow of the Diels-Alder cycloaddition process.
Protocol: Cycloaddition with 2,3-Dimethyl-1,3-butadiene
This protocol provides a general method for reacting the in situ generated dienophile with a common, reactive diene.
Materials:
-
Slurry of the active dienophile in DCM (from Section 2.2)
-
2,3-Dimethyl-1,3-butadiene (1.0-1.2 equiv)
-
Dichloromethane (DCM)
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Standard glassware for reaction and workup
Procedure:
-
Diene Addition: To the vigorously stirred, colored slurry containing the dienophile at room temperature, add a solution of 2,3-dimethyl-1,3-butadiene (1.1 equiv) in a small amount of DCM dropwise.
-
Reaction: The reaction is typically very fast. The deep red/magenta color of the dienophile should fade to a pale yellow or colorless solution within minutes. Experimental Insight: The disappearance of the color is a reliable visual indicator of reaction completion.
-
Monitoring: Confirm the consumption of the dienophile by TLC, using the colored dienophile spot as a reference.
-
Workup: a. Upon completion, filter the reaction mixture through a pad of Celite® to remove the inorganic salts from the oxidation step. b. Wash the filter cake with additional DCM. c. Combine the filtrates and concentrate the solution under reduced pressure to obtain the crude product.
-
Purification: The crude adduct can be purified by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure Diels-Alder product.
Section 4: Application in Bioconjugation
The "click" nature of the TAD-diene reaction, combined with the functional handle provided by the amino group, makes this dienophile a prime candidate for bioconjugation.[5] The amino group can be pre-functionalized (e.g., with a fluorophore or biotin) before the cycloaddition, or the cycloadduct itself can be further modified.
Protocol: Labeling a Diene-Modified Substrate
This protocol outlines a conceptual workflow for labeling a biological substrate (e.g., a peptide or oligonucleotide) that has been pre-functionalized with a reactive diene moiety.
Workflow:
-
Dienophile Functionalization (Optional): React the urazole precursor's amino group with an NHS-ester of a desired tag (e.g., FITC, Biotin) under standard amidation conditions. Purify the functionalized urazole.
-
Activation: Generate the functionalized dienophile in situ as described in Section 2.2, potentially using a more biocompatible solvent system if possible.
-
Conjugation: Add the diene-modified biomolecule (dissolved in an appropriate aqueous buffer, possibly with a co-solvent) to the activated dienophile solution.
-
Purification: The resulting labeled biomolecule is purified away from small-molecule reagents using techniques like size-exclusion chromatography (SEC) or dialysis.
Trustworthiness Note: This is a generalized protocol. Optimization of solvent, pH, and stoichiometry is critical for any specific biological application, similar to established click chemistry protocols.[16][17]
Section 5: Safety and Handling
-
Oxidizing Agents: Oxone® is a strong oxidizing agent. Avoid contact with combustible materials.
-
Azo Compounds: The generated dienophile is an azo compound. While many are stable enough for in situ use, azo compounds as a class can be thermally and photolytically unstable. It is recommended to generate and use the dienophile immediately and protect the reaction from direct light.
-
Solvents: Dichloromethane is a volatile and potentially hazardous solvent. All manipulations should be performed in a well-ventilated fume hood.
-
Aniline Derivatives: The urazole precursor is an aniline derivative. Handle with appropriate personal protective equipment (gloves, safety glasses) as such compounds can be toxic.
References
-
Celius, T. C. (2010). Fast Hetero-Diels−Alder Reactions Using 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) as the Dienophile. Journal of Chemical Education, 87(11), 1250-1251. [Link]
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Wikipedia. (n.d.). 4-Phenyl-1,2,4-triazole-3,5-dione. [Link]
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Chemistry LibreTexts. (2020). 3: Diels-Alder Reaction. [Link]
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Pérez-Pereda, J. M., et al. (2014). Understanding the high reactivity of triazolinediones in Diels-Alder reactions. A DFT study. Journal of Molecular Modeling, 20(4), 2207. [Link]
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ERIC. (2010). Fast Hetero-Diels-Alder Reactions Using 4-Phenyl-1,2,4-Triazoline-3,5-Dione (PTAD) as the Dienophile. Journal of Chemical Education. [Link]
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Master Organic Chemistry. (2017). The Diels-Alder Reaction. [Link]
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Suresh, C. H., et al. (2020). Effect of substituents and promoters on the Diels–Alder cycloaddition reaction in the biorenewable synthesis of trimellitic acid. Scientific Reports, 10(1), 13998. [Link]
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Kiriazis, A., et al. (2003). The Diels-Alder Reaction between Deactivated Dienes and Electron-Deficient Dienophiles on Solid Support. The Journal of Organic Chemistry, 68(23), 8856-8861. [Link]
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Cookson, R. C., et al. (1967). Diels–Alder reactions of 4-phenyl-1,2,4-triazoline-3,5-dione. Journal of the Chemical Society C: Organic, 1986-1993. [Link]
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Moody, C. J., & Rees, C. W. (1979). Azo dienophiles. Diels–Alder reactions of 4-phenyl-1,2,4-triazole-3,5-dione and 5-phenylpyrazol-3-one with functionalised dienes. Journal of the Chemical Society, Perkin Transactions 1, 329-333. [Link]
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Hanay, S. B., et al. (2021). Exploiting Urazole's Acidity for Fabrication of Hydrogels and Ion-Exchange Materials. Gels, 7(4), 253. [Link]
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Isaacs, N. S., & Rannala, E. (1974). Substituent and solvent effects on the Diels–Alder reactions of triazolinediones. Journal of the Chemical Society, Perkin Transactions 2, 899-905. [Link]
-
Myers, A. G. (n.d.). Asymmetric Diels-Alder Reactions. Harvard University. [Link]
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Mallakpour, S., & Rafiee, Z. (2007). A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. Synlett, 2007(8), 1255-1256. [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. [Link]
-
Ghosh, B., et al. (2020). Self-healable functional polymers based on Diels–Alder ‘click chemistry’ involving substituted furan and triazolinedione derivatives: a simple and very fast approach. Polymer Chemistry, 11(1), 163-175. [Link]
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Hanay, S. B., et al. (2021). Urazole as an unorthodox functional group for fabrication of anionic hydrogels and ion-exchange materials. ChemRxiv. [Link]
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ResearchGate. (n.d.). Biologically active urazole derivatives. [Link]
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Al-Soud, Y. A., et al. (2003). Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione. ARKIVOC. [Link]
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ResearchGate. (2021). Urazole as an unorthodox functional group for fabrication of anionic hydrogels and ion-exchange materials. [Link]
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ResearchGate. (n.d.). Sustainable Synthesis Routes towards Urazole Compounds. [Link]
-
MySkinRecipes. (n.d.). 4-(4-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione. [Link]
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Wang, J., & Wang, Y. (2014). Click Triazoles for Bioconjugation. Current protocols in protein science, 76, 15.6.1-15.6.23. [Link]
-
ResearchGate. (2015). Synthesis of 3,5-disubstituted 1,2,4-triazoles containing an amino group. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Kumar, A., et al. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Results in Chemistry, 7, 101389. [Link]
-
Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]
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Application Notes and Protocols for 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione in Organic Synthesis
Foreword: Navigating the Frontier of Reactive Intermediates
Welcome to a comprehensive guide on the application of 4-(3-aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione. This document is crafted for researchers, medicinal chemists, and process development scientists who seek to leverage the unique reactivity of this urazole-based reagent. It is important to note that while the core reactivity of the 1,2,4-triazolidine-3,5-dione scaffold is well-documented through extensive studies of analogs like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) and its 4-methyl counterpart (MTAD), literature detailing the specific protocols for the 1,2-dimethyl-4-(3-aminophenyl) derivative is sparse.
Therefore, this guide adopts a first-principles approach. We will establish the synthesis and activation of the title compound by drawing from robust, validated methods for analogous structures.[1] The protocols herein are presented as representative methodologies, grounded in the well-understood and powerful chemistry of triazolinediones.[2][3] The presence of the 1,2-dimethyl substitution and the 3-aminophenyl moiety offers unique opportunities for fine-tuning solubility and enabling post-reaction functionalization, which this guide will explore in detail.
The Reagent: Structure, Properties, and a Dual-State Nature
The title compound, this compound, exists in two key states: the stable urazole precursor and the highly reactive triazolinedione (TAD) intermediate. Understanding this dichotomy is fundamental to its effective use.
-
The Urazole Precursor: In its reduced form, the compound is a stable, typically crystalline solid. The urazole ring itself is relatively electron-rich and possesses acidic N-H protons in unsubstituted analogs, a property that is exploited in its synthesis and some derivatizations.[4] However, the specified 1,2-dimethyl substitution precludes the presence of N-H protons on the heterocyclic core, potentially enhancing its stability and altering its physical properties. The key feature of this precursor is the 3-aminophenyl group, which serves as a versatile chemical handle for subsequent synthetic transformations.[5]
-
The Triazolinedione (TAD) Intermediate: Upon oxidation, the urazole is converted into the corresponding 1,2,4-triazoline-3,5-dione. This species is a potent electrophile and one of the most reactive dienophiles and enophiles known in organic synthesis.[3][6] The conversion is visually dramatic, typically forming a deep red or magenta solution. The high reactivity is attributed to the strained, electron-deficient N=N double bond within the five-membered ring.[2] This reactive intermediate is almost always generated in situ for immediate consumption in the desired reaction.
Synthesis of the Urazole Precursor
The synthesis of 4-substituted urazoles is well-established. A robust and adaptable one-pot method starting from the corresponding aniline is recommended for its efficiency and avoidance of hazardous isocyanate intermediates.[1]
Protocol 2.1: One-Pot Synthesis from 3-Aminoaniline
This protocol adapts the procedure described by Mallakpour and Rafiee for the synthesis of 4-substituted phenyl urazoles.[1]
Workflow Diagram:
Caption: One-pot synthesis and subsequent methylation workflow.
Step-by-Step Procedure:
-
Carbamate Formation: To a stirred solution of 3-aminoaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF (0.5 M) at 0 °C, add ethyl chloroformate (1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Semicarbazide Formation: Add ethyl carbazate (1.2 eq) to the reaction mixture. Reflux the solution for 12-16 hours until TLC or LC-MS analysis indicates complete consumption of the carbamate intermediate.
-
Cyclization: Cool the mixture to room temperature and add a solution of sodium ethoxide (2.0 eq) in ethanol. Reflux for an additional 6-8 hours.
-
Work-up: Cool the reaction, neutralize with aqueous HCl (1 M), and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude 4-(3-aminophenyl)-1,2,4-triazolidine-3,5-dione can be purified by recrystallization or column chromatography.
-
N,N-Dimethylation: The resulting urazole is then doubly methylated at the N1 and N2 positions using a suitable methylating agent (e.g., methyl iodide) and a non-nucleophilic base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent like DMF.
Core Applications: Cycloaddition and Ene Reactions
The synthetic utility of the title compound is realized upon its oxidation to the triazolinedione (TAD) form. This highly reactive species readily participates in [4+2] cycloadditions (Diels-Alder reactions) and ene reactions.
General Protocol for In Situ Generation of the Reactive TAD
The urazole precursor is stable and can be stored. The reactive TAD is generated immediately prior to use in the reaction vessel.
Oxidation Workflow:
Caption: In situ oxidation of the urazole to the reactive TAD.
Procedure:
To a solution or suspension of the 4-(3-aminophenyl)-1,2-dimethyl-urazole precursor (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, acetone, or ethyl acetate) at room temperature, add the chosen oxidant. Common oxidants include tert-butyl hypochlorite or a pre-formed complex of 1,4-diazabicyclo[2.2.2]octane with bromine (DABCO-Br₂). The reaction is typically instantaneous, signaled by the appearance of a characteristic deep red color. The resulting solution of the TAD is used immediately.
Application in Diels-Alder Reactions
As an exceptionally powerful dienophile, the generated TAD reacts rapidly with a vast array of conjugated dienes to form stable [4+2] cycloadducts. The reaction is often quantitative and proceeds at room temperature or below.[7]
Mechanism Overview:
Caption: Mechanism of the Diels-Alder reaction.
Protocol 3.2.1: Representative Diels-Alder Reaction with Cyclopentadiene
-
TAD Generation: In a flask under an inert atmosphere (N₂ or Ar), dissolve the urazole precursor (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M). Add a solution of tert-butyl hypochlorite (1.05 eq) in CH₂Cl₂ dropwise at 0 °C. Stir for 5 minutes; the solution should turn deep red.
-
Cycloaddition: To the freshly prepared red solution of the TAD, add freshly cracked cyclopentadiene (1.1 eq) dropwise at 0 °C.
-
Reaction Monitoring: The disappearance of the red color is a visual indicator of reaction completion, which is often instantaneous. Stir for an additional 15-30 minutes at 0 °C to ensure full conversion.
-
Work-up and Purification: The reaction mixture can be concentrated directly. The resulting crude product is often of high purity but can be further purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.
Table 1: Representative Diels-Alder Reactions with PTAD (Analog)
| Diene | Product | Typical Yield (%) | Reference |
| Cyclopentadiene | Exo/Endo Adduct | >95% | |
| 1,3-Cyclohexadiene | Bicyclic Adduct | >90% | [8] |
| Anthracene | 9,10-Adduct | >98% | [6] |
| Isoprene | Monoadduct | High | [8] |
This data is for the analogous reagent 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) and serves as an expected benchmark for the reactivity of the title compound.
Application in Ene Reactions
The TAD intermediate is also a potent enophile, readily reacting with alkenes that possess an allylic hydrogen atom. The reaction proceeds via a concerted mechanism to yield an allylically substituted urazole.[9]
Protocol 3.3.1: Representative Ene Reaction with β-Pinene
-
TAD Generation: Generate the TAD in situ from the urazole precursor (1.0 eq) in anhydrous acetone (0.1 M) using DABCO-Br₂ (1.05 eq) at room temperature, as described in Protocol 3.1.
-
Ene Reaction: To the resulting red solution, add β-pinene (1.0 eq) in one portion.
-
Reaction Monitoring: The reaction is typically complete within minutes at room temperature, as indicated by the discharge of the red color.
-
Work-up and Purification: Remove the solvent under reduced pressure. The residue can be purified by flash chromatography to yield the desired ene adduct. The kinetics and outcome of such reactions can be solvent-dependent.[10]
Leveraging the Aminophenyl Group: A Gateway to Functional Derivatives
A key advantage of this compound is the synthetic handle provided by the primary aromatic amine. This group can be readily functionalized either on the urazole precursor before cycloaddition or on the cycloadduct itself, enabling the synthesis of complex molecules, probes, and materials.
The chemical transformations of an aminophenyl group are vast and well-documented.[5]
Potential Functionalizations:
-
Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides.
-
Alkylation: Reductive amination or direct alkylation to form secondary or tertiary amines.
-
Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to install a wide variety of functional groups (e.g., -OH, -CN, -halogens).
-
Coupling Reactions: Participation as a nucleophile in various cross-coupling reactions to form C-N bonds.
Protocol 4.1: Post-Cycloaddition Acylation
-
Perform Cycloaddition: Synthesize the Diels-Alder adduct of the title TAD and a chosen diene (e.g., cyclopentadiene) as per Protocol 3.2.1.
-
Acylation: Dissolve the purified cycloadduct (1.0 eq) in anhydrous CH₂Cl₂ containing a non-nucleophilic base such as pyridine or triethylamine (1.5 eq).
-
Add Reagent: Cool the solution to 0 °C and add the desired acyl chloride (e.g., acetyl chloride, 1.2 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water, and perform a standard aqueous work-up. The acylated product can be purified by chromatography.
Conclusion and Outlook
This compound stands as a highly promising reagent for advanced organic synthesis. While its direct experimental validation in the literature is pending, its reactivity can be confidently predicted from the extensive studies of its close analogs. Its true value lies in its dual functionality: the hyper-reactivity of the in situ generated triazolinedione for robust cycloaddition and ene reactions, combined with the versatility of the aminophenyl group for creating a diverse library of functionalized molecules. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to explore and unlock the full potential of this powerful synthetic tool.
References
-
Lê H Dao. (2015). Reactions of 4-phenyl-3H-1,2,4-triazole-3,5 (4H)-dione with alcohols and amines. ResearchGate. [Link]
-
Stick, R. V., & Tilbrook, D. M. G. (1978). Reaction of 4-phenyl-1,2,4-triazoline-3,5-dione with conjugated dienes. The Journal of Organic Chemistry. [Link]
-
Wikipedia contributors. (2023). 4-Phenyl-1,2,4-triazole-3,5-dione. Wikipedia, The Free Encyclopedia. [Link]
-
ResearchGate. (n.d.). 4‐Phenyl‐1,2,4‐Triazoline‐3,5‐Dione. ResearchGate. [Link]
-
MDPI. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI. [Link]
-
Kiselev, V. D., & Konovalov, A. I. (2007). Ene reaction of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione with dicyclopentadiene. Russian Journal of Organic Chemistry. [Link]
-
Korol, N., & Vaskevich, R. (2020). Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H). Organic Communications. [Link]
-
Rogers, J. E., et al. (2021). Exploiting Urazole's Acidity for Fabrication of Hydrogels and Ion-Exchange Materials. National Institutes of Health. [Link]
-
Kiselev, V. D., & Konovalov, A. I. (2006). Ene Reaction of β-Pinene with 4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione: Effects of Temperature, High Pressure, and Solvent Nature. ResearchGate. [Link]
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- 10. researchgate.net [researchgate.net]
Application and Protocol Guide: Derivatization of the Amino Group on 4-(3-aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione
Introduction: The Versatility of the 4-(3-aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione (APTADD) Scaffold
The this compound (APTADD) molecule represents a unique scaffold integrating a reactive aromatic amine with a urazole core. Urazole derivatives are recognized for their diverse biological activities and applications in medicinal chemistry and materials science.[1][2] The urazole moiety can participate in various chemical transformations, and its derivatives have shown potential as analgesic, antibacterial, and anti-inflammatory agents.[1] The presence of a primary aromatic amino group on the phenyl ring of APTADD offers a versatile handle for a wide array of chemical modifications. This allows for the synthesis of a library of novel compounds with potentially enhanced or entirely new pharmacological profiles or material properties.
This guide provides a comprehensive overview of the principles and detailed protocols for the derivatization of the exocyclic amino group of APTADD. We will explore three fundamental and widely applicable derivatization strategies: acylation, sulfonylation, and reductive amination. Each section will delve into the underlying chemical mechanisms, provide step-by-step experimental procedures, and outline the necessary analytical techniques for the characterization of the resulting products. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the APTADD scaffold for the creation of novel chemical entities.
Principles and Mechanistic Considerations
The chemical reactivity of the amino group on the APTADD molecule is characteristic of a primary aromatic amine. The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to react with a variety of electrophilic reagents. The choice of derivatization strategy will depend on the desired properties of the final compound.
-
Acylation: This reaction involves the introduction of an acyl group (R-C=O) to the amino nitrogen, forming an amide bond. Acylation is a robust and versatile method for modifying the electronic and steric properties of the amino group. The resulting amides are generally stable and can participate in hydrogen bonding, which is a crucial interaction in many biological systems.[3][4]
-
Sulfonylation: This process introduces a sulfonyl group (R-SO2) to the amino nitrogen, forming a sulfonamide. Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial and diuretic properties. The sulfonamide linkage is known for its chemical stability and its ability to act as a hydrogen bond donor and acceptor.[5][6]
-
Reductive Amination: This powerful technique allows for the formation of a new carbon-nitrogen bond by reacting the primary amine with a carbonyl compound (an aldehyde or a ketone) in the presence of a reducing agent.[7][8][9] This one-pot reaction proceeds through an intermediate imine, which is then reduced to a secondary amine.[7][10] Reductive amination is a highly efficient method for introducing a wide variety of alkyl or aryl substituents to the amino group.[11]
Experimental Protocols
General Considerations
-
Reagents and Solvents: All reagents and solvents should be of high purity (analytical grade or higher) and used as received unless otherwise specified. Anhydrous solvents should be used where noted to prevent side reactions with water.
-
Reaction Monitoring: The progress of the reactions should be monitored by thin-layer chromatography (TLC) using an appropriate solvent system. Visualization can be achieved using UV light and/or staining with a suitable reagent (e.g., potassium permanganate or iodine).
-
Purification: The final products should be purified to a high degree of homogeneity, typically by column chromatography on silica gel or by recrystallization.
-
Characterization: The structure and purity of the derivatized products must be confirmed by appropriate analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[12][13][14][15]
Protocol 1: Acylation of APTADD with an Acid Chloride
This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride in the presence of a base.
Diagram of the Acylation Workflow:
Caption: Workflow for the acylation of APTADD.
Materials:
-
This compound (APTADD)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve APTADD (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution and stir for 5 minutes.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure acylated derivative.
Expected Characterization Data:
| Technique | Expected Observations for an Acetylated Derivative |
| ¹H NMR | Appearance of a new singlet around 2.1-2.3 ppm corresponding to the acetyl methyl protons. A downfield shift of the aromatic protons adjacent to the amide group. |
| ¹³C NMR | Appearance of a new carbonyl carbon signal around 168-172 ppm. |
| IR (cm⁻¹) | Appearance of a strong amide C=O stretching band around 1650-1680 cm⁻¹ and an N-H stretching band around 3200-3400 cm⁻¹. |
| Mass Spec | The molecular ion peak ([M+H]⁺ or M⁺) will correspond to the molecular weight of the acetylated product. |
Protocol 2: Sulfonylation of APTADD with a Sulfonyl Chloride
This protocol outlines the synthesis of a sulfonamide derivative of APTADD using a sulfonyl chloride.
Diagram of the Sulfonylation Reaction:
Caption: General scheme for the sulfonylation of APTADD.
Materials:
-
This compound (APTADD)
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)
-
Pyridine (used as both solvent and base)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve APTADD (1.0 equivalent) in pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add the sulfonyl chloride (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at room temperature overnight, or until TLC shows completion.
-
Pour the reaction mixture into ice-cold 1 M HCl and extract with DCM.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
Purify the residue by column chromatography (silica gel, appropriate eluent) or recrystallization to yield the desired sulfonamide.
Expected Characterization Data:
| Technique | Expected Observations for a Tosylated Derivative |
| ¹H NMR | Appearance of a singlet around 2.4 ppm for the methyl group of the tosyl moiety. The aromatic protons of the tosyl group will appear in the aromatic region. |
| ¹³C NMR | Appearance of new signals corresponding to the carbons of the tosyl group. |
| IR (cm⁻¹) | Characteristic S=O stretching bands around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). |
| Mass Spec | The molecular ion peak will correspond to the molecular weight of the tosylated product. |
Protocol 3: Reductive Amination of APTADD with an Aldehyde
This protocol details the synthesis of a secondary amine derivative of APTADD via reductive amination with an aldehyde.[7][8][9][11]
Diagram of the Reductive Amination Mechanism:
Caption: Mechanism of reductive amination of APTADD.
Materials:
-
This compound (APTADD)
-
Aldehyde (e.g., benzaldehyde, isobutyraldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of APTADD (1.0 equivalent) and the aldehyde (1.2 equivalents) in anhydrous DCE, add a few drops of glacial acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction with saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.
Expected Characterization Data:
| Technique | Expected Observations for a Benzylated Derivative |
| ¹H NMR | Appearance of a new singlet or doublet around 4.3-4.5 ppm corresponding to the benzylic CH₂ protons. The aromatic protons of the new benzyl group will be visible. |
| ¹³C NMR | Appearance of a new signal for the benzylic carbon around 45-55 ppm. |
| IR (cm⁻¹) | The N-H stretching vibration of the secondary amine will appear as a single, sharp band around 3300-3500 cm⁻¹. |
| Mass Spec | The molecular ion peak will confirm the addition of the benzyl group to the APTADD molecule. |
Conclusion
The derivatization of the amino group on this compound provides a gateway to a vast chemical space of novel molecules. The protocols detailed in this guide for acylation, sulfonylation, and reductive amination are robust and adaptable to a wide range of reagents, enabling the synthesis of diverse libraries of APTADD derivatives. Careful execution of these protocols, coupled with rigorous purification and characterization, will empower researchers to explore the full potential of this promising scaffold in drug discovery and materials science.
References
-
Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activation. Organic Letters. [Link]
-
Aminosulfonylation of aromatic amines, sulfur dioxide and hydrazines. Chemical Communications. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Aldehydes and Ketones to Amines. Chemistry Steps. [Link]
-
Spectroscopy of Amines. Fiveable. [Link]
-
Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. JoVE. [https://www.jove.com/v/102 reductive-amination-of-aldehydes-and-ketones-to-produce-amines]([Link] reductive-amination-of-aldehydes-and-ketones-to-produce-amines)
-
24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]
-
The Molecular Diversity Scope of Urazole in the Synthesis of Organic Compounds. PubMed. [Link]
-
24.10 Spectroscopy of Amines. Organic Chemistry | OpenStax. [Link]
-
The Molecular Diversity Scope of Urazole in the Synthesis of Organic Compounds. Scilit. [Link]
-
24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]
-
When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? Quora. [Link]
-
Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. RSC Publishing. [Link]
Sources
- 1. The Molecular Diversity Scope of Urazole in the Synthesis of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Molecular Diversity Scope of Urazole in the Synthesis of Organic Compounds | Scilit [scilit.com]
- 3. quora.com [quora.com]
- 4. Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Aminosulfonylation of aromatic amines, sulfur dioxide and hydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 10. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. fiveable.me [fiveable.me]
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- 14. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: The Strategic Use of 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione in the Synthesis of Novel Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthetic utility of 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione, a versatile building block for the construction of complex heterocyclic compounds. We present a comprehensive overview of its synthesis, its application as a potent dienophile in cycloaddition reactions, and crucially, strategies for leveraging its pendant amino group for diversity-oriented synthesis. The protocols provided are designed to be robust and adaptable, offering a solid foundation for researchers engaged in the exploration of novel chemical space for pharmaceutical and agrochemical applications.
Introduction: A Bifunctional Reagent for Complex Synthesis
The quest for novel heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science.[1][2] 1,2,4-Triazolidine-3,5-diones, commonly known as urazoles, are a class of highly reactive compounds that have garnered significant attention.[3] In particular, 4-phenyl-1,2,4-triazolidine-3,5-dione (PTAD) is renowned as one of the most powerful dienophiles in Diels-Alder reactions, enabling the rapid construction of intricate molecular architectures.[4][5]
This guide focuses on a specific, rationally designed derivative: This compound . The strategic placement of an amino group on the phenyl ring introduces a crucial element of bifunctionality. This allows for a two-stage synthetic approach:
-
Core Scaffold Formation: Utilization of the highly reactive triazolidinedione moiety in cycloaddition reactions to rapidly build a core polycyclic structure.
-
Diversity Generation: Subsequent chemical modification of the pendant amino group to introduce a wide array of substituents and to construct further fused heterocyclic rings.
This dual-reactivity paradigm positions this compound as a powerful tool for generating libraries of complex molecules from a common intermediate.
Synthesis of the Reagent
Workflow for Reagent Synthesis
Caption: Synthetic pathway for this compound.
Protocol 2.1: Synthesis of 4-(3-Nitrophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione
-
Rationale: This procedure follows a well-established route for urazole formation, starting with the reaction of an aniline with a phosgene equivalent to form an isocyanate in situ, which is then trapped with a hydrazine derivative.
-
Materials: 3-nitroaniline, triphosgene, triethylamine, 1,2-dimethylhydrazine, anhydrous 1,4-dioxane, potassium hydroxide.
-
Procedure:
-
Dissolve 3-nitroaniline (1 eq.) and triethylamine (2.2 eq.) in anhydrous 1,4-dioxane under an inert atmosphere (N₂).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of triphosgene (0.4 eq.) in anhydrous 1,4-dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Add 1,2-dimethylhydrazine (1.1 eq.) to the reaction mixture and stir overnight at room temperature.
-
Filter the mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure.
-
Dissolve the crude residue in ethanol and add a solution of potassium hydroxide (2 eq.) in water.
-
Reflux the mixture for 4 hours to effect cyclization.
-
Cool the reaction mixture and acidify with concentrated HCl to pH 1-2.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the nitro-urazole intermediate.
-
Protocol 2.2: Reduction to this compound
-
Rationale: Standard reduction conditions are employed to convert the nitro group to the desired amine. The choice of reducing agent can be tailored to substrate compatibility.
-
Materials: 4-(3-Nitrophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione, tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid, ethanol, sodium bicarbonate.
-
Procedure:
-
Suspend the nitro-urazole (1 eq.) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (5 eq.) in concentrated hydrochloric acid.
-
Heat the mixture to 70 °C and stir for 3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and pour it over crushed ice.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
-
Core Application: Diels-Alder Cycloaddition
The N=N double bond of the triazolidinedione ring is highly electron-deficient, making it an exceptionally reactive dienophile for [4+2] cycloaddition reactions with a wide range of dienes. The reaction proceeds rapidly, often at room temperature or below, and with high stereoselectivity.[4]
Reaction Mechanism
Caption: General scheme for the Diels-Alder reaction. (Note: Image placeholders would be replaced with actual chemical structures in a final document)
Protocol 3.1: General Procedure for Diels-Alder Reaction
-
Rationale: This protocol provides a general method for the cycloaddition. The reaction is typically fast and clean, often requiring minimal purification.
-
Materials: Diene (e.g., cyclopentadiene, furan, anthracene), this compound, anhydrous dichloromethane (DCM).
-
Procedure:
-
Dissolve the diene (1.1 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
In a separate flask, dissolve the aminophenyl-urazole (1 eq.) in anhydrous DCM.
-
Slowly add the urazole solution to the diene solution at room temperature with stirring. The characteristic red color of the urazole should disappear upon reaction.
-
Stir the reaction for 1-2 hours at room temperature. Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude adduct is often of high purity. If necessary, purify by column chromatography on silica gel or by recrystallization.
-
| Diene Substrate | Expected Product Structure | Typical Conditions | Yield (%) |
| Cyclopentadiene | Bicyclic adduct | DCM, 0°C to rt | >95 |
| Anthracene | Tricyclic adduct | Dioxane, 80°C | ~90 |
| Furan | Bicyclic adduct (exo) | DCM, rt | >90 |
| 1,3-Butadiene | Monocyclic adduct | DCM, sealed tube, rt | ~85 |
Table 1: Representative Diels-Alder Reactions and Expected Outcomes.
Diversity-Oriented Synthesis via the Amino Group
The true synthetic power of this reagent lies in the post-cycloaddition modification of the amino group. This functional handle allows for the introduction of a vast array of chemical diversity and the construction of novel, fused heterocyclic systems.
Workflow for Post-Cycloaddition Modification
Caption: Diversification strategies from the amino-functionalized Diels-Alder adduct.
Protocol 4.1: Synthesis of Fused Pyrazolo-Triazoles
-
Rationale: The amino group can be converted to an azide, which can then undergo a copper-catalyzed or strain-promoted [3+2] cycloaddition with an alkyne (Click Chemistry) to form a triazole ring. This is an exceptionally reliable and versatile reaction.
-
Materials: Amino-functionalized Diels-Alder adduct, sodium nitrite, hydrochloric acid, sodium azide, terminal alkyne, copper(II) sulfate, sodium ascorbate, t-butanol/water.
-
Procedure:
-
Diazotization: Dissolve the amino adduct (1 eq.) in a mixture of water and HCl at 0 °C. Add a solution of sodium nitrite (1.1 eq.) in water dropwise, keeping the temperature below 5 °C.
-
Azide Formation: To the cold diazonium salt solution, add a solution of sodium azide (1.2 eq.) in water. Stir for 1 hour at 0 °C. Extract the azide product with ethyl acetate.
-
Click Reaction: Dissolve the azide product (1 eq.) and a terminal alkyne (1.1 eq.) in a 1:1 mixture of t-butanol and water.
-
Add sodium ascorbate (0.2 eq.) followed by copper(II) sulfate pentahydrate (0.1 eq.).
-
Stir the reaction at room temperature overnight.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and purify by column chromatography.
-
Protocol 4.2: Synthesis of Fused Benzimidazoles
-
Rationale: The amino group, being ortho to a nitrogen atom of the urazole ring after a hypothetical rearrangement or in a different substitution pattern, could participate in a condensation reaction with a carboxylic acid or its derivative to form a benzimidazole ring. For the meta-amino adduct, this would require a preliminary reaction to introduce a second amino group ortho to the first one, or reaction with a dicarbonyl compound. A more direct approach for the existing adduct is reaction with orthoformates.
-
Materials: Amino-functionalized Diels-Alder adduct, triethyl orthoformate, p-toluenesulfonic acid (p-TsOH).
-
Procedure:
-
Combine the amino adduct (1 eq.) and triethyl orthoformate (5 eq.) in a flask.
-
Add a catalytic amount of p-TsOH (0.05 eq.).
-
Heat the mixture to 120 °C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and remove the excess orthoformate under reduced pressure.
-
Purify the residue by column chromatography to yield the fused imidazole derivative.
-
Trustworthiness and Self-Validation
The protocols described herein are based on fundamental and widely validated transformations in organic chemistry.
-
Reaction Monitoring: All reactions should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials and the formation of the desired product.
-
Structural Verification: The identity and purity of all intermediates and final products must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and, where possible, X-ray crystallography.
-
Predictable Reactivity: The urazole moiety's reactivity as a dienophile is well-documented. The outcomes of the Diels-Alder reactions are highly predictable in terms of regiochemistry and stereochemistry. Similarly, the reactions of the aromatic amino group are standard transformations with extensive literature precedent.
Conclusion
This compound is a highly promising, bifunctional building block for the efficient synthesis of novel heterocyclic compounds. Its strategic design allows for a powerful two-pronged synthetic approach: rapid construction of a core scaffold via cycloaddition, followed by extensive diversification through the pendant amino group. The methodologies and protocols outlined in this guide provide a robust framework for researchers to explore the vast chemical space accessible from this versatile reagent, paving the way for the discovery of new bioactive molecules and advanced materials.
References
-
Gladkov, E. S., et al. (2012). Multicomponent Reactions of Aminoazoles Involving Non-cyclic CH-Acids. Frontiers in Chemistry, 6, 125. [Link]
-
Kaba, A., & De Lucchi, O. (1987). UNUSUAL CICLOADDITION WITH 4-PHENYL-1.2.4-TRIAZOLINE-3.5-DIONE (PTAD). HETEROCYCLES, 26(9), 2417-2420. [Link]
-
Al-Mousawi, S. M., et al. (2013). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules, 18(1), 535-545. [Link]
-
Korol, N., Slivka, M., & Holovko-Kamoshenkova, O. (2020). Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and 4-methyl-3H-1,2,4-triazole-3,5(4H)-dione (MTAD): A short review. Records of Natural Products, 14(3), 145-156. [Link]
-
Geoghegan, K. F. (2016). Modification of Amino Groups. Current Protocols in Protein Science, 84, 15.1.1-15.1.16. [Link]
-
Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(2), 869-879. [Link]
-
El-Faham, A., et al. (2020). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 25(22), 5348. [Link]
-
Hassan, A. S., et al. (2021). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 11(57), 36136-36151. [Link]
-
MySkinRecipes. (n.d.). 4-(4-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione. Retrieved from [Link]
-
Kutkin, A. V., et al. (2012). Synthesis of 3,5-disubstituted 1,2,4-triazoles containing an amino group. Russian Chemical Bulletin, 61(9), 1735-1741. [Link]
-
ResearchGate. (2020). (PDF) Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and 4-methyl-3H-1,2,4-triazole-3,5(4H)-dione (MTAD): A short review. [Link]
-
PubChem. (n.d.). 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dithione. Retrieved from [Link]
-
Wikipedia. (2023). 4-Phenyl-1,2,4-triazole-3,5-dione. [Link]
Sources
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-Phenyl-1,2,4-triazole-3,5-dione - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione in Bioorthogonal Chemistry
Introduction: A New Frontier in Bioorthogonal Chemistry with Tyrosine-Specific Labeling
Bioorthogonal chemistry has revolutionized our ability to study biological processes in their native environment.[1] These reactions, which proceed within living systems without interfering with endogenous biochemistry, have become indispensable tools in drug development, proteomics, and molecular imaging. A significant advancement in this field is the "tyrosine-click" reaction, a highly efficient and selective method for modifying proteins and peptides. This reaction utilizes the unique reactivity of 4-substituted-1,2,4-triazolidine-3,5-diones (TADs) with the phenolic side chain of tyrosine residues.
This document provides a comprehensive guide to the application of a specific TAD derivative, 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione , in bioorthogonal chemistry. The presence of the aminophenyl group offers a versatile handle for further functionalization, enabling the attachment of a wide array of probes, drugs, or other molecules of interest to proteins. We will delve into the synthesis of this reagent, detailed protocols for protein labeling, and methods for the characterization of the resulting bioconjugates. A critical aspect of this guide is the discussion of reaction selectivity, particularly concerning potential off-target reactions with tryptophan, and how to control this through careful optimization of reaction conditions.
Mechanism of Action: The Tyrosine-Click Reaction
The core of this bioorthogonal strategy lies in the reaction between the electron-deficient N=N bond of the triazolinedione ring and the electron-rich aromatic ring of a tyrosine residue. This proceeds via a rapid and selective electrophilic aromatic substitution-like mechanism.[2] The resulting covalent bond is a stable C-N linkage, which has been shown to be more robust than the commonly used maleimide-cysteine linkage, exhibiting stability over a wide range of pH, temperatures, and in human blood plasma.[2]
Synthesis of this compound
The synthesis of the target compound can be achieved through a multi-step process, starting from 3-nitroaniline. A general and efficient one-pot method for the synthesis of related 4-substituted urazoles has been described and can be adapted for this purpose.[3][4] The key steps involve the formation of a urazole precursor from 3-nitroaniline, followed by methylation and subsequent reduction of the nitro group to an amine.
Protocol 1: Synthesis of 4-(3-Nitrophenyl)-1,2,dimethyl-1,2,4-triazolidine-3,5-dione
This protocol is adapted from established methods for the synthesis of similar urazole compounds.[3][4]
Materials:
-
3-Nitroaniline
-
Triphosgene
-
Ethyl carbazate
-
Cesium carbonate
-
Anhydrous 1,4-dioxane
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Methyl iodide
-
Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Urazole Formation:
-
In a flame-dried flask under an inert atmosphere, dissolve 3-nitroaniline and cesium carbonate in anhydrous 1,4-dioxane.
-
Slowly add a solution of triphosgene in anhydrous 1,4-dioxane at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Add ethyl carbazate to the reaction mixture and continue stirring.
-
After completion of the intermediate formation, evaporate the solvent.
-
Add a solution of KOH and reflux the mixture.
-
Cool the reaction and neutralize with concentrated HCl to precipitate the 4-(3-nitrophenyl)-1,2,4-triazolidine-3,5-dione.
-
Filter, wash with water, and dry the product.
-
-
N,N-Dimethylation:
-
Suspend the synthesized urazole in anhydrous DMF.
-
Add sodium hydride portion-wise at 0 °C and stir for 30 minutes.
-
Add methyl iodide and allow the reaction to proceed at room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the product by column chromatography.
-
Protocol 2: Reduction to this compound
Materials:
-
4-(3-Nitrophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation setup (e.g., H₂, Pd/C)
-
Ethanol or Ethyl acetate
-
Sodium bicarbonate solution
Procedure:
-
Dissolve the nitro-compound in ethanol or ethyl acetate.
-
Add an excess of tin(II) chloride dihydrate and reflux the mixture.
-
Alternatively, perform catalytic hydrogenation using a balloon of hydrogen and a catalytic amount of palladium on carbon.
-
After the reaction is complete (monitor by TLC), cool the mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography to yield this compound.
Application in Protein Labeling: The Tyrosine-Click Reaction in Practice
The true utility of this compound lies in its application as a bioorthogonal labeling reagent. The active triazolinedione is generated in situ from its urazole precursor by a mild oxidant.
Workflow for Protein Labeling
Caption: General workflow for protein labeling using this compound.
Protocol 3: General Procedure for Protein Labeling
Materials:
-
Target protein containing accessible tyrosine residues
-
This compound (urazole precursor)
-
Mild oxidant (e.g., N-bromosuccinimide (NBS), Oxone®)
-
Reaction buffer (e.g., Phosphate-buffered saline (PBS), Tris buffer)
-
Quenching reagent (e.g., excess tyrosine or tryptophan)
-
Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis membrane)
Procedure:
-
Protein Preparation: Prepare a solution of the target protein in the chosen reaction buffer. The optimal pH is crucial for selectivity (see below).
-
Reagent Activation: Immediately before use, prepare a stock solution of the urazole precursor in an organic solvent (e.g., DMF, DMSO). In a separate vial, prepare a stock solution of the oxidant. Mix the urazole and oxidant solutions to generate the active triazolinedione. The formation of the active species is often indicated by a color change.
-
Labeling Reaction: Add the activated triazolinedione solution to the protein solution. The molar excess of the reagent will depend on the protein and the desired degree of labeling and should be optimized empirically.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (typically ranging from minutes to a few hours).
-
Quenching: Stop the reaction by adding a quenching reagent to consume any unreacted triazolinedione.
-
Purification: Remove excess reagents and byproducts by SEC, dialysis, or other suitable protein purification methods.
Controlling Selectivity: Tyrosine vs. Tryptophan
While the tyrosine-click reaction is highly selective, it has been demonstrated that triazolinediones can also react with tryptophan residues.[1][5] This off-target labeling is a critical consideration for ensuring the homogeneity of the final bioconjugate. Fortunately, the selectivity of the reaction can be modulated by adjusting the pH of the reaction buffer.
-
For Tyrosine-Selective Labeling: Perform the reaction at a neutral to slightly basic pH (e.g., pH 7.0-8.0). Under these conditions, the phenolate form of tyrosine is more prevalent, enhancing its nucleophilicity and favoring the reaction with the triazolinedione.[1]
-
For Tryptophan-Selective Labeling: To selectively target tryptophan, the reaction should be carried out under acidic conditions (e.g., pH 4.0).[1][5] At this pH, the tyrosine phenol is protonated and less reactive, while the indole side chain of tryptophan remains susceptible to modification.
pH-Dependent Selectivity Pathway
Caption: pH control dictates the selectivity of TAD reagents for tyrosine or tryptophan residues.
Characterization of Protein-TAD Conjugates
Thorough characterization of the labeled protein is essential to confirm successful conjugation, determine the degree of labeling, and identify the site(s) of modification.
| Technique | Information Obtained | Key Considerations |
| SDS-PAGE | Gross assessment of labeling (mobility shift), purity. | A significant mass change is needed for a visible shift. |
| UV-Vis Spectroscopy | Estimation of labeling efficiency if the TAD reagent has a chromophore. | Requires a distinct absorbance peak for the label. |
| Mass Spectrometry (MS) | Precise mass of the conjugate, determination of the number of attached labels (drug-to-antibody ratio, DAR), and identification of modification sites.[6][7] | Intact mass analysis confirms the overall degree of labeling. Peptide mapping (e.g., LC-MS/MS after enzymatic digestion) pinpoints the exact modified residues.[8] |
| Fluorescence | Quantification of labeling if a fluorescent TAD derivative is used.[9] | Requires a standard curve for accurate quantification. |
Protocol 4: Characterization by Mass Spectrometry
-
Intact Mass Analysis:
-
Desalt the purified protein conjugate using a suitable method (e.g., C4 ZipTip).
-
Analyze the sample by ESI-MS. The mass difference between the labeled and unlabeled protein will correspond to the mass of the attached TAD derivative(s). The distribution of masses will indicate the heterogeneity of labeling.
-
-
Peptide Mapping:
-
Denature, reduce, and alkylate the protein conjugate.
-
Digest the protein with a specific protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Use database searching software to identify peptides, including those with the mass shift corresponding to the TAD modification on tyrosine or tryptophan residues.
-
Be aware that TAD-tryptophan adducts can be labile under certain MS/MS fragmentation conditions (e.g., HCD and CID), which may complicate their detection.[1]
-
Stability of the Tyrosine-TAD Adduct
The covalent bond formed between the triazolinedione and tyrosine is highly stable, which is a significant advantage for many applications, especially in drug development. Studies have shown that the linkage is stable under:[2]
-
A wide range of pH conditions.
-
Elevated temperatures.
-
Exposure to human blood plasma.
This robustness ensures that the conjugated molecule remains attached to the protein under physiological conditions, a critical requirement for therapeutic and diagnostic applications.
Conclusion and Future Perspectives
This compound and related TAD reagents represent a powerful class of tools for the bioorthogonal modification of proteins. The ability to selectively label tyrosine residues under mild conditions, coupled with the stability of the resulting conjugate, makes this chemistry highly attractive for a wide range of applications. The added functionality of the amino group on the phenyl ring provides a convenient point of attachment for various payloads. By understanding and controlling the pH-dependent selectivity for tyrosine versus tryptophan, researchers can achieve highly specific and homogeneous bioconjugates. As the field of bioorthogonal chemistry continues to evolve, the tyrosine-click reaction is poised to become an increasingly important strategy for the precise engineering of proteins for therapeutic, diagnostic, and research purposes.
References
-
Decoene, K., et al. (2022). Triazolinedione protein modification: from an overlooked off-target effect to a tryptophan-based bioconjugation strategy. Chemical Science, 13(13), 3780-3788. [Link]
-
Decoene, K., et al. (2022). Triazolinedione protein modification: from an overlooked off-target effect to a tryptophan-based bioconjugation strategy. RSC Publishing. [Link]
-
Debaene, F., et al. (2017). Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates. mAbs, 9(4), 583-592. [Link]
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Richards, Z. J., et al. (2020). Discriminating changes in protein structure using tyrosine conjugation. Protein Science, 29(4), 983-994. [Link]
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Ban, H., et al. (2013). Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction. Journal of the American Chemical Society, 135(48), 18176-18185. [Link]
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Madder, A., et al. (2025). Triazolinedione Modification of Prenylated Peptides, Proteins, and DNA: Toward a Single-Site Multilabeling Approach for Biomolecules. ACS Omega. [Link]
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Mallakpour, S., & Rafiee, Z. (2013). One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones. Chinese Chemical Letters, 24(12), 1109-1111. [Link]
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Lang, K., & Chin, J. W. (2014). Concerted, Rapid, Quantitative, and Site-Specific Dual Labeling of Proteins. Journal of the American Chemical Society, 136(22), 7945-7948. [Link]
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Park, S., et al. (2018). Mass Spectrometric and Functional Aspects of Drug-Protein Conjugation. Journal of Pharmaceutical Sciences, 107(5), 1255-1266. [Link]
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Decoene, K., et al. (2022). Protein Conjugation with Triazolinediones: Switching from a General Tyrosine-Selective Labeling Method to a Highly Specific Tryptophan Bioconjugation Strategy. ChemRxiv. [Link]
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John, H., et al. (2025). Phosphonylated tyrosine and cysteine disulfide adducts both generated from immunoglobulin G and human serum albumin indicate exposure to the nerve agent VX in vitro. Archives of Toxicology. [Link]
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Decoene, K., et al. (2022). Protein Conjugation with Triazolinediones: Switching from a General Tyrosine-Selective Labeling Method to a Highly Specific Tryptophan Bioconjugation Strategy. ChemRxiv. [Link]
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Oliveira, B. L., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. International Journal of Molecular Sciences, 20(8), 1999. [Link]
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FUJIFILM Diosynth Biotechnologies. (n.d.). Mass Spectrometric Conjugate Characterization. FUJIFILM Diosynth Biotechnologies. [Link]
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Madder, A., et al. (2025). (PDF) Triazolinedione Modification of Prenylated Peptides, Proteins, and DNA: Toward a Single-Site Multilabeling Approach for Biomolecules. ResearchGate. [Link]
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MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry. MS Vision. [Link]
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Torres, A. M., et al. (2021). Exploration of the close chemical space of tryptophan and tyrosine reveals importance of hydrophobicity in CW-photo-CIDNP performances. Magnetic Resonance, 2(1), 381-393. [Link]
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Monapathi, M. E., et al. (2022). Synthesis route of the 4-cyclohexyl-3-(4-nitrophenyl)methyl-1,2,4-triazolin-5-thione (3). ResearchGate. [Link]
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Bio-Rad. (n.d.). Detection and Quantitation of Proteins Using a Novel Fluorescent Dye. Bio-Rad. [Link]
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Bass, J. T., et al. (2019). (PDF) Protein quantification and visualization via ultraviolet-dependent labeling with 2,2,2-trichloroethanol. ResearchGate. [Link]
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Jiang, H., et al. (2022). Triazine-pyridine Chemistry for Protein Labelling on Tyrosine. ResearchGate. [Link]
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Tallman, K. A., & Marnett, L. J. (2010). Tyrosine-Lipid Peroxide Adducts from Radical Termination: Para-Coupling and Intramolecular Diels-Alder Cyclization. Journal of the American Chemical Society, 132(11), 3780-3781. [Link]
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Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 997682. [Link]
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Napolitano, A., et al. (2014). A specific purple-blue color reaction between tryptophan and tyrosine in concentrated acidic medium. ResearchGate. [Link]
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Bundgaard, J. R., et al. (2007). Stability of tyrosine sulfate in acidic solutions. Analytical Biochemistry, 363(1), 108-114. [Link]
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An efficient and expeditious synthesis of 1,2,4-triazolidine-3-thiones using meglumine as a reusable catalyst in. Indian Academy of Sciences. [Link]
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Zhou, R., & Zhang, X. (2024). Effects of Tryptophan and Tyrosine on the Transformation of Monophenols in Chromophoric Dissolved Organic Matter Solutions: Enhance the Forward Transformation and Reduce the Reverse Transformation. Environmental Science & Technology, 58(23), 10108-10115. [Link]
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Application Notes and Protocols for Reactions with 4-(3-aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione
Introduction: Unveiling the Potential of a Versatile Reagent
In the dynamic landscape of chemical synthesis, particularly within drug discovery and materials science, the demand for highly efficient and specific chemical transformations is paramount. The concept of "click chemistry," introduced by Sharpless and coworkers, has revolutionized our approach to molecular assembly by emphasizing reactions that are modular, high-yielding, and tolerant of a wide range of functional groups.[1] Among the arsenal of reactions that fit these criteria, those involving 1,2,4-triazoline-3,5-dione (TAD) derivatives have gained significant attention.[2] These vibrant red or pink compounds are renowned for their exceptional reactivity towards electron-rich systems, enabling rapid and clean covalent bond formation under ambient conditions, often without the need for a catalyst.[1][3]
This document provides a comprehensive guide to the experimental setup for reactions involving a specific, yet highly versatile TAD derivative: 4-(3-aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione . The presence of a primary aromatic amine on the phenyl ring introduces a valuable functional handle for subsequent modifications, making this reagent a powerful tool for creating complex molecular architectures, bioconjugates, and advanced polymer systems.[1][4] We will delve into the synthesis of this key reagent, explore its primary modes of reactivity, and provide detailed protocols for its application in cutting-edge chemical transformations. The methodologies described herein are designed to be robust and reproducible, empowering researchers to harness the full potential of this remarkable chemical entity.
Synthesis of this compound
The synthesis of 4-substituted urazoles, the precursors to the highly reactive triazolinediones, has been well-established, with several efficient one-pot procedures available.[5][6][7] The following protocol is an adaptation of known methods for the synthesis of 4-aryl urazoles, specifically tailored for the preparation of the title compound from 3-aminoaniline. The subsequent methylation and oxidation steps are based on standard procedures for N-alkylation and TAD formation.
Workflow for Synthesis
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Application Notes & Protocols: 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione as a Versatile Cross-Linking Agent
Introduction: A New Frontier in Covalent Cross-Linking
The study of protein-protein interactions (PPIs), protein structure, and the development of advanced biomaterials are cornerstones of modern biological and therapeutic research. Chemical cross-linking, a technique that establishes covalent bonds between spatially proximate functional groups, has emerged as an indispensable tool in these fields.[1] Among the various reagents available, those based on the 1,2,4-triazoline-3,5-dione (TAD) scaffold have garnered significant interest due to their rapid reaction kinetics and unique selectivity for specific amino acid residues under physiological conditions.[2][3][4]
This guide introduces 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione , a novel cross-linking agent designed for enhanced versatility. While classical TAD reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) have proven effective, the subject molecule incorporates two key structural modifications:
-
N,N'-dimethylation: The methyl groups at the N1 and N2 positions of the triazolidine ring enhance stability and modulate reactivity.
-
Meta-Amino Group: The aminophenyl moiety serves as a reactive handle, enabling the synthesis of advanced, hetero-bifunctional cross-linkers for multi-step labeling and conjugation strategies.
This document provides a comprehensive overview of the agent's proposed mechanism, protocols for its synthesis and application in protein cross-linking, and methods for the analysis of the resulting conjugates.
Part 1: The Chemistry of Triazolinedione Cross-Linking
Proposed Synthesis Pathway
Figure 1: Proposed workflow for the synthesis of the urazole precursor.
The final step to generate the active cross-linking agent is the oxidation of the urazole (the triazolidine-3,5-dione) to the highly reactive triazolinedione. This is typically achieved immediately before use with a mild oxidizing agent.
Mechanism of Action: Targeting Tyrosine and Tryptophan
The high reactivity of the TAD core is attributed to the strained N=N bond within the five-membered ring.[7] This moiety acts as a potent electrophile, readily participating in reactions with electron-rich amino acid side chains, primarily tyrosine (Tyr) and tryptophan (Trp).[3][4][8]
-
Reaction with Tyrosine: The reaction with tyrosine is often described as a "tyrosine-click" reaction and proceeds via an electrophilic aromatic substitution (SEAr) mechanism on the electron-rich phenol ring.[9] The reaction is highly pH-dependent, as it favors the deprotonated phenolate form of the tyrosine side chain.[2]
-
Reaction with Tryptophan: TAD reagents also react with the indole side chain of tryptophan. This "off-target" labeling can be modulated by reaction conditions.[3][4]
Figure 2: Reaction mechanism of TAD with protein residues.
Achieving Selectivity: The Critical Role of pH
Researchers can exploit the differential reactivity of tyrosine and tryptophan to achieve site-selective labeling. The key is controlling the reaction pH.[3][8]
| pH Condition | Primary Target | Rationale |
| Alkaline (pH 7.5 - 8.5) | Tyrosine | At higher pH, the tyrosine side chain is deprotonated to the more nucleophilic phenolate anion, which kinetically favors the SEAr reaction.[9] |
| Acidic (pH < 7.0) | Tryptophan | At lower pH, the tyrosine phenol is protonated and less reactive. The TAD reagent can then preferentially react with tryptophan residues.[3][4] |
This pH-switchable selectivity is a powerful feature, allowing researchers to probe different sites within a protein or protein complex.
Part 2: Experimental Protocols
These protocols are designed as a starting point. Optimization is recommended for each specific biological system.
Protocol: In Situ Activation of the Urazole Precursor
The active TAD cross-linker is highly reactive and should be generated immediately prior to use from its stable urazole precursor.
Materials:
-
This compound (urazole precursor) stock solution (e.g., 10 mM in DMSO).
-
Oxidizing agent: N-Bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) stock solution (10 mM in DMSO).
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
In a microcentrifuge tube, combine the urazole precursor solution and the oxidizing agent solution at a 1:1 molar ratio.
-
Vortex briefly to mix. The solution will often develop a characteristic color (e.g., red or orange), indicating the formation of the active TAD.
-
Allow the activation reaction to proceed for 1-2 minutes at room temperature.
-
Immediately add the activated cross-linker solution to the protein sample to initiate the cross-linking reaction.
Causality: The oxidation step converts the N-N single bond in the urazole to the highly electrophilic N=N double bond of the triazolinedione, which is the reactive species required for protein conjugation.[10]
Protocol: Cross-Linking of Protein-Protein Interactions (PPIs)
This protocol outlines the general procedure for capturing PPIs in a purified protein complex.
Materials:
-
Purified protein complex (0.1 - 1.0 mg/mL).
-
Cross-linking buffer (see table below for recommendations).
-
Activated 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolinedione solution (from Protocol 2.1).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M L-cysteine).
-
SDS-PAGE loading buffer.
Recommended Buffer Conditions:
| Target Residue | Recommended Buffer | pH | Key Considerations |
| Tyrosine | Phosphate-Buffered Saline (PBS) or Bicarbonate Buffer | 7.4 - 8.0 | Ensures tyrosine is sufficiently deprotonated for efficient reaction. |
| Tryptophan | MES or Acetate Buffer | 6.0 - 6.5 | Minimizes tyrosine reactivity, enhancing selectivity for tryptophan.[3][8] |
Procedure:
-
Prepare the protein complex in the desired cross-linking buffer at an appropriate concentration.
-
Add the freshly activated TAD cross-linker to the protein solution. A typical starting point is a 20- to 50-fold molar excess of cross-linker over the protein.
-
Incubate the reaction at room temperature for 5-30 minutes. Reaction times are typically short due to the high reactivity of TADs.[11]
-
Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. The quencher will react with and consume any excess cross-linker.
-
Incubate for an additional 15 minutes at room temperature.
-
The cross-linked sample is now ready for analysis.
Figure 3: General workflow for protein cross-linking experiments.
Protocol: Analysis of Cross-Linked Products
Analysis is crucial to confirm the successful formation of cross-linked species.
A. SDS-PAGE Analysis:
-
Mix an aliquot of the quenched reaction with SDS-PAGE loading buffer.
-
Run the sample on a suitable polyacrylamide gel.
-
Stain the gel (e.g., with Coomassie Brilliant Blue).
-
Expected Result: Successful cross-linking will be indicated by the appearance of new, higher molecular weight bands corresponding to the cross-linked protein complexes, and a decrease in the intensity of the monomeric protein bands.[1][12]
B. Mass Spectrometry (XL-MS) Analysis: For detailed identification of cross-linked sites, mass spectrometry is the gold standard.[13][14]
-
Digest the cross-linked protein sample with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Use specialized software (e.g., XlinkX, pLink) to identify the cross-linked peptide pairs.[13] This data provides direct evidence of which residues were linked, offering spatial constraints for structural modeling.
Part 3: Advanced Applications & Future Directions
The unique aminophenyl group of this compound opens the door to creating sophisticated, hetero-bifunctional cross-linking agents. The primary amine can be readily derivatized using amine-reactive chemistry (e.g., NHS esters, isothiocyanates) to attach other functionalities.
Potential Derivatives:
-
Biotin Tag: For affinity purification of cross-linked complexes.
-
Fluorophore: For fluorescent tracking and imaging.
-
Photo-activatable Group: For multi-step, temporally controlled cross-linking experiments.[15]
This modularity allows for the design of bespoke cross-linkers tailored to specific experimental needs, a significant advantage over single-functionality reagents.
Conclusion
This compound represents a promising and versatile platform for chemical biology and drug discovery. Its core TAD reactivity provides rapid and selective labeling of tyrosine and tryptophan, while the integrated amino group serves as a gateway for creating advanced, multifunctional probes. By carefully controlling experimental conditions, particularly pH, researchers can harness the power of this agent to elucidate protein structure, map interaction networks, and assemble novel biomaterials.
References
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Barbas, S. M., et al. (2024). Triazolinedione Modification of Prenylated Peptides, Proteins, and DNA: Toward a Single-Site Multilabeling Approach for Biomolecules. ACS Omega. Available at: [Link]
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Decoene, K., et al. (2022). Triazolinedione protein modification: from an overlooked off-target effect to a tryptophan-based bioconjugation strategy. Chemical Science. Available at: [Link]
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Decoene, K., et al. (n.d.). Protein Conjugation with Triazolinediones: Switching from a General Tyrosine-Selective Labeling Method to a Highly Specific Tryptophan Bioconjugation Strategy. ChemRxiv. Available at: [Link]
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Gavezzotti, P., et al. (2018). Mechanistical Insights into the Bioconjugation Reaction of Triazolinediones with Tyrosine. The Journal of Organic Chemistry. Available at: [Link]
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Decoene, K., et al. (2022). Triazolinedione protein modification: from an overlooked off-target effect to a tryptophan-based bioconjugation strategy. ResearchGate. Available at: [Link]
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van der Westen, R., et al. (2017). Exploring Tyrosine-Triazolinedione (TAD) Reactions for the Selective Conjugation and Cross-Linking of N-Carboxyanhydride (NCA) Derived Synthetic Copolypeptides. Macromolecular Bioscience. Available at: [Link]
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Staff, T. P., et al. (2020). Bio-orthogonal triazolinedione (TAD) crosslinked protein nanocapsules affect protein adsorption and cell interaction. Polymer Chemistry. Available at: [Link]
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Zacharias, A. O., et al. (n.d.). Effects of local structure on 4‐phenyl‐3H‐1,2,4‐triazole‐3,5(4H)‐dione (PTAD) labeling. ResearchGate. Available at: [Link]
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van der Westen, R., et al. (2017). Exploring Tyrosine-Triazolinedione (TAD) Reactions for the Selective Conjugation and Cross-Linking of N-Carboxyanhydride (NCA) Derived Synthetic Copolypeptides. ResearchGate. Available at: [Link]
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Dao, L. H., et al. (n.d.). Reactions of 4-phenyl-3H-1,2,4-triazole-3,5 (4H)-dione with alcohols and amines. ResearchGate. Available at: [Link]
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MySkinRecipes. (n.d.). 4-(4-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione. Available at: [Link]
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Denijs, E., et al. (2024). Thermally Triggered Triazolinedione–Tyrosine Bioconjugation with Improved Chemo- and Site-Selectivity. Journal of the American Chemical Society. Available at: [Link]
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Mallakpour, S., & Kourang, E. (2012). Novel and Efficient Synthesis of 4‐Substituted‐1,2,4‐triazolidine‐3,5‐diones from Anilines. ResearchGate. Available at: [Link]
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Mallakpour, S., & Rafiee, Z. (2007). A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. Synfacts. Available at: [Link]
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PubChem. (n.d.). 4-Amino-1,2,4-triazolidine-3,5-dione. Available at: [Link]
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Liu, F., et al. (2020). Efficient and robust proteome-wide approaches for cross-linking mass spectrometry. Nature Protocols. Available at: [Link]
-
Molchanov, E. S., et al. (n.d.). Reactions of 4-Phenyl-1,2,4-triazoline-3,5-dione with 2-Pyrazolines. ResearchGate. Available at: [Link]
-
Gontijo, R. J. P. S., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. National Institutes of Health. Available at: [Link]
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Al-Ostath, A. I. M., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]
-
Seneviratne, U. I., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols. Available at: [Link]
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PubChem. (n.d.). 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dithione. Available at: [Link]
-
Hernandez, C., et al. (2022). Protocol to identify human subcellular alternative protein interactions using cross-linking mass spectrometry. ResearchGate. Available at: [Link]
-
MDPI. (n.d.). 2,6-dimethyl-phenyl)-4-methyl-1,2,4-triazolidine-3,5-dione. Available at: [Link]
-
Kiselev, V. D., et al. (n.d.). Reactivity Variation of Tetracyanoethylene and 4-Phenyl-1,2,4-Triazoline-3,5-Dione in Cycloaddition Reactions in Solutions. ResearchGate. Available at: [Link]
-
Myznikov, L. V., et al. (2021). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. National Institutes of Health. Available at: [Link]
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Bowie, R. A., et al. (1972). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
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Siddiqui, H. L., et al. (2010). Crystal structure of 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione. National Institutes of Health. Available at: [Link]
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Application Note & Protocols: Advanced Analytical Strategies for Monitoring Reactions of 4-(3-aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione
Abstract
This document provides a comprehensive guide to the primary analytical techniques for monitoring chemical reactions involving 4-(3-aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione. The unique structural characteristics of this molecule—a urazole core functionalized with an aminophenyl group—necessitate robust and specific analytical methodologies for accurate reaction profiling, kinetic analysis, and impurity identification. We present detailed protocols and expert rationale for the application of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy. These methods are indispensable for researchers in medicinal chemistry, process development, and quality control, enabling precise optimization of reaction conditions and ensuring the integrity of synthetic pathways.
Introduction to the Analyte and its Significance
This compound belongs to the urazole class of heterocyclic compounds. Urazoles are highly valuable scaffolds in organic synthesis, finding applications in the development of pharmaceuticals, polymers, and agrochemicals.[1] The subject molecule features a reactive aromatic amine and a stable triazolidinedione ring, making it a versatile intermediate for creating more complex nitrogen-rich structures.[2]
Monitoring its reactions is critical for several reasons:
-
Yield Optimization: Real-time or quasi-real-time analysis allows for the fine-tuning of parameters such as temperature, catalyst loading, and reaction time to maximize product yield.
-
Byproduct Identification: The presence of multiple reactive sites can lead to side reactions. Identifying and quantifying these byproducts is essential for process purification and safety assessment.
-
Kinetic and Mechanistic Studies: Understanding the rate of reaction and the formation of intermediates provides fundamental insights into the reaction mechanism, which is crucial for scaling up processes.[3][4]
This guide offers a multi-faceted analytical approach, empowering researchers to select and implement the most appropriate technique for their specific experimental objectives.
Core Physicochemical Properties
A foundational understanding of the analyte's properties is paramount for effective analytical method development. The choice of solvents, chromatographic columns, and spectroscopic parameters is directly influenced by these characteristics.
| Property | Value / Description | Rationale for Analytical Relevance |
| Molecular Formula | C₁₀H₁₂N₄O₂ | Essential for calculating exact mass for Mass Spectrometry. |
| Molecular Weight | 220.23 g/mol | Used for preparing standard solutions and for MS confirmation. |
| Key Functional Groups | Aromatic Amine (-NH₂), Urazole Core, N-Methyl Groups | The aromatic amine is a primary chromophore for UV-Vis detection. The overall structure dictates polarity for HPLC and provides unique signals in NMR. |
| Predicted Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol).[5] | Guides the selection of solvents for reaction media, sample preparation, and mobile phases in HPLC. |
| Predicted pKa | ~4-5 (for the aromatic amine) | Critical for HPLC method development, as the pH of the mobile phase will affect the ionization state and retention of the molecule. |
Chromatographic Techniques for Reaction Monitoring
Chromatographic methods are the cornerstone of reaction analysis, offering unparalleled separation of complex mixtures.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse technique for quantitative analysis, providing robust and reproducible data on the concentration of reactants, intermediates, and products over time.
Causality Behind Experimental Choices:
-
Column: A reversed-phase C18 column is the logical starting point. The nonpolar stationary phase effectively retains the moderately polar triazolidinedione analyte, allowing for separation from more polar starting materials or more nonpolar products using a polar mobile phase.
-
Mobile Phase: A gradient of water (often with a pH modifier like formic or acetic acid) and a polar organic solvent like acetonitrile or methanol is ideal. The gradient allows for the elution of compounds with a wide range of polarities within a single run. Acidifying the mobile phase ensures the aminophenyl group is protonated, leading to sharper, more symmetrical peaks.[6]
-
Detection Wavelength: The aromatic ring conjugated with the amine group provides strong UV absorbance. A full UV-Vis scan of the starting material should be performed to identify the wavelength of maximum absorbance (λ-max), typically around 254 nm, which offers high sensitivity. A photodiode array (PDA) detector is highly recommended to monitor multiple wavelengths simultaneously and check for peak purity.[7]
Protocol 3.1.1: HPLC-UV Monitoring of a Reaction
-
Instrument Setup:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: PDA, monitoring at 254 nm.
-
Injection Volume: 5 µL.
-
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 15.0 90 17.0 90 17.1 10 | 20.0 | 10 |
-
Sample Preparation (At-line Monitoring):
-
At designated time points (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot (~10-20 µL) from the reaction vessel.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of cold mobile phase A in an HPLC vial. This prevents further reaction.
-
If necessary, filter the sample through a 0.22 µm syringe filter to remove particulates.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Integrate the peak areas corresponding to the starting material and product(s).
-
Calculate the percent conversion by comparing the peak area of the starting material at time 't' to its area at t=0.
-
Caption: Workflow for at-line reaction monitoring using HPLC-UV.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful confirmatory technique that couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. It is indispensable for confirming the identity of expected products and identifying unknown byproducts.[8]
Causality Behind Experimental Choices:
-
Ionization Source: Electrospray Ionization (ESI) is the preferred method for this class of molecules. Its soft ionization mechanism is well-suited for polar compounds, typically yielding the protonated molecular ion [M+H]⁺ with minimal fragmentation, which directly confirms the molecular weight.[9]
-
Analyzer: A quadrupole or Orbitrap mass analyzer provides excellent sensitivity and mass accuracy. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of an ion, providing definitive structural evidence.[10]
Protocol 3.2.1: LC-MS Product Confirmation
-
LC Method: Use the same HPLC method as described in Protocol 3.1.1 to ensure correlation between UV and MS data.
-
MS Instrument Setup (Positive ESI Mode):
-
Ion Source: ESI+.
-
Capillary Voltage: 3.5 kV.
-
Scan Range: 50 - 500 m/z.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Analysis:
-
Inject a diluted sample of the final reaction mixture.
-
Extract the ion chromatogram for the expected m/z of the starting material ([M+H]⁺ = 221.10) and the expected product(s).
-
Confirm that the mass spectrum under the product's chromatographic peak corresponds to its expected molecular weight.
-
Investigate other peaks in the total ion chromatogram (TIC) to identify potential byproducts.
-
| Compound | Formula | Expected [M+H]⁺ (m/z) |
| This compound | C₁₀H₁₂N₄O₂ | 221.1033 |
| Example Product: N-acetylated derivative | C₁₂H₁₄N₄O₃ | 263.1142 |
Spectroscopic Techniques for In-Situ and Kinetic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers an unparalleled window into the molecular structure of reacting species, making it a powerful tool for mechanistic investigations and real-time, non-invasive reaction monitoring.[11][12]
Causality Behind Experimental Choices:
-
Monitoring Strategy: ¹H NMR is ideal for reaction monitoring due to its high sensitivity and rapid acquisition times.[13] Key proton signals that are unique to the reactant and product (e.g., aromatic protons or N-methyl protons) can be integrated and their relative ratios tracked over time.
-
Internal Standard: For true quantification, a stable, non-reactive internal standard with a signal in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene) must be added in a known amount. This corrects for any variations in sample volume or spectrometer performance.
Protocol 4.1.1: In-Situ ¹H NMR Reaction Monitoring
-
Sample Preparation:
-
In an NMR tube, dissolve the starting material and a known amount of internal standard in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire a t=0 spectrum to establish initial concentrations.
-
Carefully add the final reagent/catalyst to the NMR tube to initiate the reaction.
-
-
Data Acquisition:
-
Immediately place the tube in the NMR spectrometer, which has been pre-heated or cooled to the desired reaction temperature.
-
Acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes).[11]
-
-
Data Analysis:
-
For each spectrum, normalize the integrals of the reactant and product peaks to the integral of the internal standard.
-
Plot the normalized integral values versus time to generate concentration profiles for each species.
-
Caption: Workflow for quantitative in-situ NMR reaction monitoring.
UV-Visible (UV-Vis) Spectroscopy
For reactions that exhibit a clear change in chromophores, UV-Vis spectroscopy is a simple, cost-effective, and powerful method for determining reaction kinetics.[14][15]
Causality Behind Experimental Choices:
-
Analytical Wavelength: The key is to select a wavelength where there is a significant difference in the molar absorptivity (ε) between the reactant and the product. For example, if a reaction modifies the aromatic amine of the starting material, the absorbance at its λ-max will decrease over time, which can be directly correlated to its concentration via the Beer-Lambert Law (A = εbc).[3]
Protocol 4.2.1: Kinetic Analysis via UV-Vis Spectroscopy
-
Preparation:
-
Determine the λ-max of the starting material and the product independently by running full-spectrum scans of pure samples at a known concentration. Select an analytical wavelength with the largest absorbance difference.
-
Prepare a stock solution of the starting material in the reaction solvent.
-
-
Kinetic Run:
-
Place a cuvette containing the starting material solution and any other non-initiating reagents into a temperature-controlled UV-Vis spectrophotometer.
-
Set the instrument to kinetic mode, measuring absorbance at the chosen analytical wavelength at fixed time intervals (e.g., every 30 seconds).
-
Initiate the reaction by adding the final reagent, mix quickly, and immediately start data acquisition.
-
-
Data Analysis:
-
The instrument software will generate a plot of Absorbance vs. Time.
-
Convert absorbance to concentration using the Beer-Lambert law (if the molar absorptivity is known) or use the absorbance values directly for kinetic model fitting (e.g., plotting ln(A) vs. time for first-order kinetics).[4]
-
Caption: Logical relationship for deriving kinetic data from UV-Vis measurements.
Conclusion
The successful monitoring of reactions involving this compound relies on the strategic application of modern analytical techniques. For routine quantitative analysis and purity assessment, HPLC-UV is the method of choice. When structural confirmation and byproduct identification are critical, LC-MS provides definitive answers. For detailed mechanistic insights and non-invasive monitoring, in-situ NMR is unparalleled. Finally, for rapid and cost-effective kinetic studies, UV-Vis spectroscopy offers a powerful solution. By integrating these techniques, researchers can gain a holistic understanding of their chemical systems, accelerating discovery and ensuring process robustness.
References
-
Simple and rapid HPLC method determination of CSR1 and CSR2, new heterocyclic thiazolidinedione derivatives, in rat plasma. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis of Thiazolidinedione Compound Library. (2022). MDPI. Retrieved January 17, 2026, from [Link]
-
Thiazolidinediones: Recent Development in Analytical Methodologies. (n.d.). OUP Academic. Retrieved January 17, 2026, from [Link]
-
Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico. (2022). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Toxicometabolomics-based cardiotoxicity evaluation of Thiazolidinedione exposure in human-derived cardiomyocytes. (2024). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
NMR Reaction Monitoring Robust to Spectral Distortions. (2021). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. (2017). SpringerLink. Retrieved January 17, 2026, from [Link]
-
Thiazolidinediones: Recent Development in Analytical Methodologies. (2023). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Applications of UV/Vis Spectroscopy. (n.d.). Retrieved January 17, 2026, from [Link]
-
Mass spectrometry of some arylidene thioxobenzyl or thioxobiphenyloxoethyl thiazolidinone compounds. (2009). ResearchGate. Retrieved January 17, 2026, from [Link]
-
NMR reaction monitoring in flow synthesis. (2018). Beilstein Journals. Retrieved January 17, 2026, from [Link]
-
Thiazolidinediones: Recent Development in Analytical Methodologies. (2023). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Novel and Efficient Synthesis of 4-Substituted-1,2,4-triazolidine-3,5-diones from Anilines. (2007). ResearchGate. Retrieved January 17, 2026, from [Link]
-
4-(4-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione. (n.d.). MySkinRecipes. Retrieved January 17, 2026, from [Link]
-
Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy. (2019). World Academy of Science, Engineering and Technology. Retrieved January 17, 2026, from [Link]
-
Kinetic Studies Using UV-VIS Spectroscopy Fenton Reaction. (n.d.). NTNU. Retrieved January 17, 2026, from [Link]
-
UV-vis spectroscopy for following the kinetics of homogeneous polymerization of diphenylamine in p-toluene sulphonic acid. (2005). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
Sources
- 1. A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones [organic-chemistry.org]
- 2. 4-(4-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione [myskinrecipes.com]
- 3. Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy [article.sapub.org]
- 4. preisig.folk.ntnu.no [preisig.folk.ntnu.no]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Toxicometabolomics-based cardiotoxicity evaluation of Thiazolidinedione exposure in human-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Thiazolidinedione Compound Library | MDPI [mdpi.com]
- 11. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asahilab.co.jp [asahilab.co.jp]
- 13. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 14. UV-vis spectroscopy for following the kinetics of homogeneous polymerization of diphenylamine in p-toluene sulphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione
Welcome to the Technical Support Center for the synthesis of 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to enhance the yield and purity of this valuable heterocyclic compound. Our approach is rooted in mechanistic understanding to empower you to not just follow protocols, but to make informed decisions in your synthetic endeavors.
I. Synthetic Strategy Overview
The synthesis of this compound can be strategically approached in a multi-step sequence. A robust and reproducible method involves the initial formation of the 4-arylurazole core, followed by the introduction of the methyl groups and final modification of the phenyl substituent.
A recommended synthetic pathway is as follows:
-
Formation of the Urazole Core: Synthesis of 4-(3-Nitrophenyl)-1,2,4-triazolidine-3,5-dione from 3-nitroaniline. This is a well-established method for creating the urazole ring structure.
-
N,N'-Dimethylation: Introduction of the two methyl groups onto the nitrogen atoms of the urazole ring. This step is critical and can be challenging, with potential for side reactions.
-
Reduction of the Nitro Group: Conversion of the nitro group on the phenyl ring to the desired amino group, yielding the final product.
This guide will focus on troubleshooting and optimizing each of these key stages.
II. Troubleshooting and FAQ
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing detailed explanations and actionable solutions.
A. Synthesis of 4-(3-Nitrophenyl)-1,2,4-triazolidine-3,5-dione (Urazole Core Formation)
Question 1: My yield of 4-(3-nitrophenyl)-1,2,4-triazolidine-3,5-dione is consistently low. What are the likely causes and how can I improve it?
Low yields in the formation of the urazole core typically stem from incomplete reaction, side-product formation, or suboptimal reaction conditions. Here’s a systematic approach to troubleshoot this issue:
-
Purity of Starting Materials: Ensure the 3-nitroaniline is of high purity. Impurities can interfere with the reaction. Recrystallization or column chromatography of the starting material may be necessary.
-
Choice of Reagents for Cyclization:
-
Ethyl Chloroformate Method: This is a common and effective method.[1] The reaction of 3-nitroaniline with ethyl chloroformate in the presence of a base like triethylamine forms a carbamate intermediate. Subsequent reaction with ethyl carbazate and cyclization yields the urazole.[1]
-
Troubleshooting: Incomplete carbamate formation can be an issue. Ensure dropwise addition of ethyl chloroformate at low temperature (0-5 °C) to control the exothermic reaction and prevent side reactions. Use of a slight excess of ethyl chloroformate and triethylamine can drive the reaction to completion.
-
-
Triphosgene Method: This one-pot method can be highly efficient but requires careful handling due to the toxicity of triphosgene.[2] The in-situ generation of the isocyanate from 3-nitroaniline and triphosgene, followed by reaction with ethyl carbazate and cyclization, can lead to high yields.[2]
-
Troubleshooting: Triphosgene is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The choice of base is also critical; cesium carbonate has been reported to be effective in this reaction.[2]
-
-
-
Reaction Conditions:
-
Temperature: The initial reaction of the aniline with ethyl chloroformate or triphosgene should be performed at low temperatures to control the exotherm. The subsequent cyclization step often requires heating. Optimization of the cyclization temperature and time is crucial.
-
Solvent: Anhydrous polar aprotic solvents like 1,4-dioxane or THF are generally suitable.[2] Ensure the solvent is dry, as water can react with the intermediates.
-
Question 2: I am observing the formation of multiple byproducts during the urazole synthesis. What are they and how can I minimize them?
The formation of byproducts is a common challenge. Understanding the reaction mechanism is key to identifying and minimizing them.
-
Potential Byproducts:
-
Di-substituted Ureas: If an isocyanate intermediate is formed (as in the triphosgene method), it can react with another molecule of the aniline to form a disubstituted urea. This can be minimized by the slow, controlled addition of the aniline to the triphosgene solution.
-
Incomplete Cyclization Products: Semicarbazide intermediates that fail to cyclize can remain in the reaction mixture. Ensuring sufficient reaction time and temperature for the cyclization step is important.
-
Products from Side Reactions of Chloroformates: Ethyl chloroformate can react with moisture to produce HCl and ethanol, which can lead to other side reactions.
-
-
Minimization Strategies:
-
Control of Stoichiometry: Use precise molar ratios of reactants. A slight excess of the cyclizing agent (e.g., ethyl carbazate) may be beneficial.
-
Inert Atmosphere: As mentioned, performing the reaction under an inert atmosphere minimizes side reactions caused by moisture.
-
Purification: Column chromatography is often effective for separating the desired urazole from byproducts. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.
-
Workflow for Urazole Core Synthesis
Caption: General workflow for the synthesis of the 4-(3-nitrophenyl)urazole core.
B. N,N'-Dimethylation of the Urazole Ring
Question 3: I am struggling with the N,N'-dimethylation of my 4-(3-nitrophenyl)urazole. What are the best methylating agents and conditions?
The N,N'-dimethylation of the urazole ring can be challenging due to the presence of two acidic N-H protons and the potential for O-alkylation.
-
Choice of Methylating Agent:
-
Dimethyl Sulfate (DMS): A powerful and commonly used methylating agent. It is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Methyl Iodide (MeI): Another effective methylating agent, though it can be more expensive and is also toxic and volatile.
-
Dimethyl Carbonate (DMC): A greener and less toxic alternative to DMS and MeI.[3][4][5] However, it often requires higher temperatures and longer reaction times.[4]
-
-
Reaction Conditions:
-
Base: A non-nucleophilic base is crucial to deprotonate the urazole nitrogens without competing in the alkylation. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are good choices.
-
Temperature: The reaction temperature will depend on the chosen methylating agent. For DMS and MeI, the reaction can often be carried out at room temperature or with gentle heating. For DMC, higher temperatures (e.g., 100-150 °C) may be necessary.[4]
-
Stoichiometry: A slight excess of the methylating agent (e.g., 2.2-2.5 equivalents) is typically used to ensure complete dimethylation.
-
Question 4: I am getting a mixture of mono-methylated and di-methylated products. How can I improve the selectivity for the di-methylated product?
Incomplete methylation is a common issue. Here are some strategies to drive the reaction to completion:
-
Increase the Equivalents of Methylating Agent: Carefully increasing the amount of the methylating agent can help to ensure both nitrogen atoms are alkylated.
-
Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration or at a slightly higher temperature can improve the conversion to the di-methylated product. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.
-
Stepwise Alkylation: While less efficient, a stepwise approach can offer better control. First, perform a mono-methylation using one equivalent of the methylating agent. After purification, the mono-methylated product can then be subjected to a second methylation step.
Question 5: I am concerned about O-alkylation as a side reaction. How can I favor N-alkylation?
While N-alkylation is generally favored for urazoles, O-alkylation can occur, especially under certain conditions.
-
Choice of Solvent: Polar aprotic solvents like DMF and DMSO tend to favor N-alkylation over O-alkylation.
-
Counter-ion of the Base: The nature of the cation from the base can influence the N/O selectivity. Larger, softer cations like cesium can sometimes favor O-alkylation. Potassium is often a good choice for promoting N-alkylation.
-
Temperature: Lower reaction temperatures generally favor N-alkylation.
Troubleshooting N,N'-Dimethylation
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Insufficient base, methylating agent, or reaction time/temperature. | Increase equivalents of base and methylating agent. Monitor reaction by TLC and extend reaction time or increase temperature as needed. |
| Mixture of Mono- and Di-methylated Products | Incomplete reaction. | Increase equivalents of methylating agent and/or reaction time/temperature. Consider a stepwise methylation approach. |
| Formation of O-alkylated Byproducts | Suboptimal reaction conditions. | Use a polar aprotic solvent (DMF, DMSO). Use a potassium base. Keep the reaction temperature as low as feasible. |
| Decomposition of Starting Material or Product | Reaction temperature is too high. | Optimize the reaction temperature by running small-scale trials at different temperatures. |
C. Reduction of the Nitro Group
Question 6: What are the recommended methods for reducing the nitro group to an amino group in the final step?
The reduction of the nitro group is a standard transformation, but the choice of reducing agent is important to avoid affecting the urazole ring.
-
Catalytic Hydrogenation: This is a clean and efficient method.
-
Catalyst: Palladium on carbon (Pd/C) is a common and effective catalyst.
-
Hydrogen Source: Hydrogen gas (H₂) at atmospheric or slightly elevated pressure. Alternatively, transfer hydrogenation using a source like ammonium formate can be used.
-
Solvent: A protic solvent like ethanol or methanol is typically used.
-
Troubleshooting: If the reaction is slow, ensure the catalyst is active. Using a fresh batch of catalyst or increasing the catalyst loading can help. Ensure efficient stirring to facilitate contact between the substrate, catalyst, and hydrogen.
-
-
Metal-based Reductions:
-
Tin(II) Chloride (SnCl₂): A classic and reliable method for nitro group reduction.[6] The reaction is typically carried out in an acidic medium (e.g., with HCl).
-
Iron (Fe) or Zinc (Zn) in Acetic Acid: These are also effective and economical reducing systems.
-
Troubleshooting: Work-up can sometimes be challenging due to the formation of metal salts. Careful pH adjustment and extraction are necessary.
-
Workflow for the Complete Synthesis
Sources
- 1. A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones [organic-chemistry.org]
- 2. One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones [html.rhhz.net]
- 3. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Single-Step Methylation of Chitosan Using Dimethyl Carbonate as a Green Methylating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cycloadditions with 4-(3-aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione
Welcome to the technical support guide for 4-(3-aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione (hereafter referred to as 3-AP-DMTD). This document is designed for researchers, chemists, and drug development professionals who are utilizing this unique reagent in cycloaddition reactions. As a highly reactive dienophile with a nucleophilic handle, 3-AP-DMTD offers exciting synthetic possibilities but also presents specific challenges. This guide provides in-depth, experience-driven answers to common issues, helping you troubleshoot experiments and optimize your reaction outcomes.
Introduction to the Reagent
This compound is an analogue of the well-known and highly reactive 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[1] Like PTAD, the triazolinedione core makes it a powerful dienophile for [4+2] cycloadditions (Diels-Alder reactions), ene reactions, and other pericyclic processes.[2] The key distinction is the presence of a primary amino group on the phenyl ring. This functional group significantly alters the molecule's electronic properties and introduces a competing nucleophilic site, which is the primary source of the side reactions discussed herein.
Frequently Asked Questions & Troubleshooting Guide
Q1: My 3-AP-DMTD reagent is a deep red/purple color, but it seems to fade or form a precipitate upon storage or during reaction setup. What is happening and how can I prevent it?
Answer:
This is a common observation related to the inherent reactivity of the triazolinedione moiety. The vibrant color is characteristic of the N=N double bond within the heterocyclic ring. The loss of this color indicates that the azo group has reacted. There are two primary causes for this degradation:
-
Reaction with Nucleophiles: Triazolinediones are highly electrophilic and react readily with various nucleophiles, including water, alcohols, and amines.[2] The most likely culprit in your case is the intermolecular reaction between the free amino group of one 3-AP-DMTD molecule and the electrophilic triazolinedione ring of another. This leads to the formation of dimers or oligomers, which are typically colorless and may be insoluble, causing precipitation.[3]
-
Hydrolysis: Exposure to atmospheric moisture can lead to hydrolysis of the triazolinedione ring. This is a known issue even for simpler analogues like PTAD.[2]
Troubleshooting and Prevention:
-
Strict Anhydrous Conditions: Handle the reagent under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and dried glassware to minimize hydrolysis.
-
Storage: Store the solid reagent in a desiccator at low temperature (2-8°C is recommended for similar compounds) to protect it from moisture and slow down intermolecular reactions.[4]
-
Solution Stability: Prepare solutions of 3-AP-DMTD immediately before use. Do not store it in solution, especially in protic or nucleophilic solvents.
Q2: I'm performing a Diels-Alder reaction. How does the reactivity of 3-AP-DMTD compare to the more common PTAD?
Answer:
The reactivity of 3-AP-DMTD in a Diels-Alder reaction is governed by the electronic nature of its dienophilic N=N bond. The overall effect is a balance between two opposing factors originating from the 3-aminophenyl substituent:
-
Electron-Donating Effect: The amino group is an electron-donating group (EDG) which, through resonance, increases the electron density of the phenyl ring. This effect is transmitted to the triazolinedione core, slightly decreasing its electrophilicity compared to PTAD. In a normal-demand Diels-Alder reaction, where the dienophile is electron-poor, this can lead to a slightly slower reaction rate.[5]
-
Inductive Effect: Nitrogen is an electronegative atom, exerting an electron-withdrawing inductive effect. However, for an amino group on a benzene ring, the resonance effect typically dominates.
| Feature Comparison: 3-AP-DMTD vs. PTAD | |
| Reagent | This compound (3-AP-DMTD) |
| Key Functional Groups | Triazolinedione (Dienophile), Primary Aromatic Amine (Nucleophile) |
| Relative Diels-Alder Reactivity | High, but slightly lower than PTAD due to the electron-donating amino group. |
| Primary Side Reaction Concern | Intermolecular reaction via the aminophenyl group leading to dimerization/oligomerization. |
| Solubility | Generally soluble in polar aprotic solvents (e.g., DCM, MeCN, THF). |
Q3: My cycloaddition is producing a significant amount of insoluble, polymeric material alongside my desired product. What is the cause and how can I fix it?
Answer:
This is the most common and challenging side reaction when working with 3-AP-DMTD. The formation of insoluble, high-molecular-weight species is almost certainly due to the nucleophilic amino group of one molecule attacking the electrophilic triazolinedione ring of another, leading to a chain of reactions.
Causality: The primary amine is a soft nucleophile that can readily attack the N=N double bond or one of the carbonyl carbons of the triazolinedione ring. This opens the ring or forms a new N-N or N-C bond, creating a dimer. This dimer still contains reactive sites, allowing for further reactions and the formation of oligomers or polymers.[2]
Primary side reaction pathway.
Mitigation Strategies:
-
Slow Addition: Instead of adding all the 3-AP-DMTD at once, add a solution of it slowly (e.g., via syringe pump) to the solution of your diene. This keeps the instantaneous concentration of the free 3-AP-DMTD low, favoring the reaction with the diene (which is in excess) over self-reaction.
-
Low Temperature: Run the reaction at the lowest temperature that still allows for a reasonable rate for the desired cycloaddition. This will disproportionately slow down the higher-activation-energy side reactions.
-
Protect the Amine: The most robust solution is to temporarily protect the amino group. This completely removes the competing nucleophile from the equation.
Q4: What is the recommended protocol for protecting the amino group on 3-AP-DMTD before a cycloaddition?
Answer:
Protecting the amine as a carbamate or an amide is an excellent strategy. A tert-butyloxycarbonyl (Boc) group is often ideal as it is stable to the neutral or mildly acidic/basic conditions of many cycloadditions and can be removed easily later.
Detailed Protocol: Boc Protection of 3-AP-DMTD
-
Dissolution: Dissolve 3-AP-DMTD (1.0 eq) in a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.2 eq) or N,N-diisopropylethylamine (DIPEA, 1.2 eq) to the solution and stir for 5-10 minutes.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent to the reaction mixture at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis shows complete consumption of the starting material.
-
Workup: Quench the reaction with a mild aqueous wash (e.g., saturated NH₄Cl), separate the organic layer, dry it over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting Boc-protected 3-AP-DMTD by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient).
-
Cycloaddition: Use the purified, protected reagent in your cycloaddition reaction. The triazolinedione moiety remains highly reactive.
-
Deprotection: After a successful cycloaddition, the Boc group can be easily removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM to reveal the free amine on your final product.
Decision-making workflow for troubleshooting.
References
-
Reactions of 4-phenyl-3H-1,2,4-triazole-3,5 (4H)-dione with alcohols and amines. (n.d.). ResearchGate. [Link]
-
Narangoda, C. J., et al. (2022). Telescoped Oxidation and Cycloaddition of Urazoles to Access Diazacyclobutenes. National Institutes of Health. [Link]
-
Ho, T.-L., et al. (2010). 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD). ResearchGate. [Link]
-
Wikipedia contributors. (n.d.). 4-Phenyl-1,2,4-triazoline-3,5-dione. Wikipedia. [Link]
-
(2,6-dimethyl-phenyl)-4-methyl-1,2,4-triazolidine-3,5-dione. (n.d.). MDPI. [Link]
-
4-(4-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione. (n.d.). MySkinRecipes. [Link]
-
Korol, N., et al. (2020). Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H). Records of accomplishment in natural products. [Link]
-
Ultrasound-promoted organocatalytic enamine–azide [3 + 2] cycloaddition reactions for the synthesis of ((arylselanyl)phenyl-1H-1,2,3-triazol-4-yl)ketones. (2017). Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis, characterization, and cycloaddition reactivity of a monocyclic aromatic 1,2,3,5-tetrazine. (2017). National Institutes of Health. [Link]
-
Korol, N., et al. (2020). (PDF) Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H). ResearchGate. [Link]
-
Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. (2022). MDPI. [Link]
-
Wikipedia contributors. (n.d.). Diels–Alder reaction. Wikipedia. [Link]
-
Synthesis of 3,5-disubstituted 1,2,4-triazoles containing an amino group. (n.d.). ResearchGate. [Link]
-
Conventional and new cycloaddition approaches toward the synthesis of 1,2,3‐triazoles. (n.d.). ResearchGate. [Link]
-
An efficient [4+3] cycloaddition reaction of aza-o-quinodimethanes with C,N-cyclic azomethine imines: stereoselective synthesis of 1,2,4-triazepines. (2016). Royal Society of Chemistry. [Link]
-
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (2019). Royal Society of Chemistry. [Link]
-
Unusual regio- and stereo-selectivity in Diels–Alder reactions between bulky N-phenylmaleimides and anthracene derivatives. (2018). Royal Society of Chemistry. [Link]
-
Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study. (2014). National Institutes of Health. [Link]
-
cycloadditions with azides. (2019). YouTube. [Link]
-
The Diels-Alder Reaction. (2017). Master Organic Chemistry. [Link]
-
Diels Alder Reaction Mechanism and Product Trick by Leah4sci. (2015). YouTube. [Link]
-
Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. (2020). ResearchGate. [Link]
Sources
- 1. 4-Phenyl-1,2,4-triazole-3,5-dione - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 1-(4-{[3,5-bis({[3,5-Dimethyl-4-(4-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)-phenoxy]methyl})phenyl]methoxy}-2,6-dimethyl-phenyl)-4-methyl-1,2,4-triazolidine-3,5-dione [mdpi.com]
- 4. 4-(4-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione [myskinrecipes.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione
From the desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for the purification of 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione. This molecule, a key intermediate in pharmaceutical and materials science research, demands high purity for reliable downstream applications. Impurities can significantly impact biological activity, reaction kinetics, and final product specifications.
This guide is structured to provide direct, actionable solutions to common challenges encountered during the purification of this urazole derivative. We will move from general best practices to specific troubleshooting scenarios, grounding our recommendations in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are crucial for planning your purification strategy.
Q1: What are the most common impurities I should expect from the synthesis of this compound?
A: The impurity profile is highly dependent on the synthetic route. For common one-pot syntheses starting from a substituted aniline (like 3-aminoaniline or a precursor), you should anticipate the following:
-
Unreacted Starting Materials: Residual 3-aminoaniline, ethyl carbazate, or related precursors.
-
Incomplete Cyclization Products: The primary non-cyclized intermediate is the corresponding semicarbazide. Its presence indicates that the final ring-closing step was inefficient, possibly due to insufficient heat or an inappropriate base.[1][2]
-
Side-Reaction Products: If isocyanate intermediates are formed, they can react with the amine functionality of another molecule to form substituted ureas.
-
Oxidation Products: The 3-aminophenyl group is susceptible to oxidation, which can lead to the formation of colored, often polymeric, impurities. This is exacerbated by exposure to air and light during long reaction or purification times.
Q2: How can I effectively monitor the reaction to simplify purification?
A: Thin-Layer Chromatography (TLC) is the most effective tool. We recommend developing a robust TLC system early.
-
Setup: Use a moderately polar mobile phase, such as 30-50% ethyl acetate in hexanes or 5% methanol in dichloromethane.
-
What to Look For: Spot the starting aniline, the crude reaction mixture, and a co-spot (starting material and crude mixture mixed). A successful reaction will show the disappearance of the starting material spot and the appearance of a new, distinct product spot. The presence of streaks or multiple unresolved spots indicates a complex mixture that will require more rigorous purification.
Q3: What are the ideal storage conditions for the purified product?
A: Given the aromatic amine functionality, the purified compound is sensitive to oxidation. For long-term stability, we recommend storing the solid product under an inert atmosphere (argon or nitrogen), in an amber vial to protect it from light, and at refrigerated temperatures (2-8°C).[3]
Q4: Beyond TLC, which analytical techniques are essential for confirming purity post-purification?
A: To ensure the quality of your final product, a multi-faceted approach is best:
-
¹H NMR: This is critical for confirming the structure and identifying any residual proton-containing impurities (e.g., solvents, starting materials). The aromatic region should be clean, showing the expected splitting pattern for the 1,3-disubstituted ring, and the methyl groups on the triazolidinedione ring should be sharp singlets.
-
LC-MS: Liquid Chromatography-Mass Spectrometry provides a quantitative assessment of purity (e.g., >95% by peak area) and confirms the molecular weight of the desired product.
-
Melting Point: A sharp melting point range is a good indicator of high purity. A broad or depressed melting range suggests the presence of impurities.
Section 2: Troubleshooting Guide
This section tackles specific problems you may encounter during the purification workflow.
Q: My crude product is a persistent oil or gum, not a solid. What is the cause and how do I proceed?
A: This is a common issue, typically caused by residual solvent or the presence of significant impurities that inhibit crystallization.
-
Causality: High-boiling point solvents (like DMF or DMSO) used in the reaction may be trapped. Alternatively, a high concentration of unreacted starting materials or oily byproducts prevents the formation of a crystal lattice.
-
Solution Workflow:
-
Solvent Removal: First, ensure all reaction solvents are thoroughly removed using a high-vacuum pump, possibly with gentle heating. If the product is stable, co-evaporation with a lower-boiling solvent like toluene can help remove traces of high-boiling solvents.
-
Trituration: Attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., hexanes, diethyl ether, or a mixture). Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This mechanical energy can initiate nucleation.
-
"Crash" Purification: If trituration fails, the impurity load is likely too high. Perform a rapid preliminary purification. Dissolve the oil in a minimum amount of dichloromethane (DCM), load it onto a short plug of silica gel, and flush with a moderately polar solvent (e.g., 20% ethyl acetate/hexanes) to remove non-polar impurities. Then, flush the plug with a more polar solvent (e.g., 80-100% ethyl acetate) to elute your product. This should yield a more solid-like material suitable for further purification.
-
Q: My TLC plate shows multiple spots, and my product spot (Rf ~0.4) is very close to an impurity spot (Rf ~0.3). How do I improve separation?
A: This requires optimizing your column chromatography conditions. The goal is to increase the difference in retention factors (ΔRf) between the two spots.
-
Causality: The chosen solvent system is not selective enough for the compounds in your mixture. The polarity of the eluent is causing the product and impurity to travel at similar speeds down the silica column.
-
Solution Workflow:
-
Decrease Polarity: The most straightforward approach is to decrease the overall polarity of the eluent. Try reducing the percentage of the polar solvent. For example, if you are using 50% ethyl acetate in hexanes, test 40%, 35%, and 30%. This will cause all spots to move slower (lower Rf values) but should increase the separation between them.
-
Change Solvent System: If decreasing polarity doesn't work, the selectivity of the solvents is the issue. The interaction of your compounds with the silica stationary phase and the mobile phase needs to be altered. Switch to a different solvent system with different chemical properties. A good alternative to ethyl acetate/hexanes is a system containing dichloromethane, such as DCM/methanol or DCM/acetone. Refer to the table below for guidance.
Solvent System Relative Polarity Notes & Recommendations Ethyl Acetate / Hexanes Medium Excellent general-purpose system. Good for separating compounds of moderate polarity. Dichloromethane / Methanol High The small amount of methanol provides high polarity. Excellent for separating more polar compounds. Start with 1-2% MeOH in DCM. Diethyl Ether / Hexanes Low-Medium Diethyl ether is less polar than ethyl acetate. Can provide different selectivity for compounds capable of H-bonding. Acetone / Dichloromethane Medium-High Acetone offers different selectivity compared to esters or alcohols. -
Optimize Column Parameters: Use a longer column for more theoretical plates and a finer grade of silica gel (e.g., 230-400 mesh) for higher resolution. Ensure slow, careful loading of the sample and maintain a consistent flow rate.
-
Q: My final yield is very low after column chromatography. Where could I have lost my product?
A: Product loss during purification is common and can occur at several stages.
-
Causality & Prevention:
-
Aqueous Workup: If your synthesis involves an aqueous wash/extraction, your product may have some water solubility, leading to loss in the aqueous layer. Minimize this by saturating the aqueous layer with brine (NaCl) to decrease the solubility of organic compounds.
-
Irreversible Adsorption: Highly polar compounds, especially amines, can bind irreversibly to the acidic silica gel. To mitigate this, you can pre-treat the silica gel by slurrying it in the eluent containing a small amount of triethylamine (~0.5-1%). This neutralizes the acidic sites and prevents streaking and product loss.
-
Improper Fraction Collection: Collecting fractions that are too large can lead to the mixing of your pure product with adjacent impurities. Collect smaller fractions and analyze them carefully by TLC before combining.
-
Co-elution: If separation is poor, a significant amount of product may be in mixed fractions that are discarded. Improving the separation (see previous question) is key to maximizing yield.
-
Q: The color of my "purified" product is pink or brown, not the expected off-white solid. What does this mean and can I fix it?
A: This coloration is a classic sign of oxidation of the aromatic amine group.
-
Causality: The -NH₂ group on the phenyl ring is electron-rich and susceptible to air oxidation, forming highly colored radical species or imines which can polymerize. This is accelerated by exposure to air, light, and trace metal impurities.
-
Solution Workflow:
-
Prevention: During workup and chromatography, use solvents that have been degassed (sparged with nitrogen or argon) to minimize dissolved oxygen. Work quickly and protect the fractions from direct light.
-
Decolorization during Recrystallization: If you are performing a final recrystallization step, you can often remove colored impurities using activated carbon. Add a very small amount of activated carbon (e.g., 1-2% by weight) to the hot solution, swirl for a few minutes, and then perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the carbon. Caution: Activated carbon can also adsorb your product, so use it sparingly and only when necessary.
-
Section 3: Standard Purification Protocols
These protocols provide a validated starting point for obtaining high-purity material.
Protocol 3.1: Flash Column Chromatography
This is the recommended primary purification method for removing significant impurities.
-
TLC Analysis: Determine the optimal eluent system that gives your product an Rf value of ~0.3-0.4 and good separation from impurities. For this compound, a gradient of 20% to 60% ethyl acetate in hexanes is a good starting point.
-
Column Packing: Select a column with an appropriate diameter for your sample size (a good rule of thumb is a 20:1 to 40:1 ratio of silica gel weight to crude product weight). Pack the column using the "slurry method" with your initial, low-polarity eluent.
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude material in a minimal amount of a low-boiling solvent (like DCM or acetone), add silica gel, and evaporate the solvent until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with the low-polarity solvent. Gradually increase the polarity of the eluent (gradient elution). For example, start with 20% EtOAc/Hex, then move to 30%, 40%, and so on.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3.2: Recrystallization
This is an excellent final polishing step to remove minor impurities and obtain a highly crystalline product.
-
Solvent Screening: Test the solubility of a small amount of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) both at room temperature and at boiling. An ideal solvent will dissolve the product when hot but not when cold. Solvent pairs, like ethanol/water or ethyl acetate/hexanes, are often effective.
-
Dissolution: Place the chromatographed product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities or if you have used decolorizing carbon, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly under high vacuum to remove all traces of solvent.
Section 4: Visual Workflows & Data
Purification Decision Workflow
The following diagram outlines a logical workflow for purifying the crude reaction product.
Caption: A decision tree for the purification of the target compound.
Potential Reaction Byproducts
This diagram illustrates the main reaction pathway and potential side reactions leading to common impurities.
Caption: Synthetic pathway and common points of impurity formation.
References
- Mallakpour, S., & Rafiee, Z. (2007). A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. Synlett, 2007(08), 1255-1256.
- Kolb, V. M., Dworkin, J. P., & Miller, S. L. (1994). Alternative bases in the RNA world: the prebiotic synthesis of urazole and its ribosides. Journal of molecular evolution, 38(6), 549–557.
- Kolb, V. M., Dworkin, J. P., & Miller, S. L. (1994). Alternative bases in the RNA world: The prebiotic synthesis of urazole and its ribosides. NASA Technical Reports Server.
- Organic Chemistry Portal. (n.d.). Urazole synthesis.
- Low, K. L., Mabrouk, O. S., & Border, E. A. (2020). 1-[2,6-Dimethyl-4-(pent-4-yn-1-yloxy)phenyl]-4-phenyl-1,2,4-triazolidine-3,5-dione. Molbank, 2020(2), M1134.
- MySkinRecipes. (n.d.). 4-(4-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione.
- Gyrdymov, I. A., et al. (2021). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles.
- Ho, T. L., et al. (2010). 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD).
- Request PDF on ResearchGate. (n.d.). 4‐Phenyl‐1,2,4‐Triazoline‐3,5‐Dione.
- Sigma-Aldrich. (n.d.). 4-Phenyl-1,2,4-triazoline-3,5-dione, 97%.
- Mallakpour, S., & Khani, M. (2014). One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones.
- Organic Syntheses. (n.d.). 3-amino-1h-1,2,4-triazole.
Sources
overcoming solubility issues with 4-(3-aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione
Introduction: 4-(3-aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione is a heterocyclic compound utilized as an intermediate in organic synthesis, particularly within pharmaceutical and agrochemical research.[1][2] A common challenge encountered by researchers is its inherently low aqueous solubility, a characteristic typical of many complex organic molecules developed as new chemical entities.[3][4][5] Poor solubility can significantly hinder experimental reproducibility, limit attainable concentrations in biological assays, and complicate formulation development for in vivo studies.
This guide provides a structured, problem-oriented approach to systematically overcome the solubility challenges associated with this compound. As a Senior Application Scientist, my goal is to explain not just the "how" but the "why" behind these methods, empowering you to make informed decisions for your specific experimental context.
Troubleshooting Guide: Solubility Issues
This section is designed in a question-and-answer format to address the most common solubility problems encountered during experimental work.
Q1: My compound, this compound, is insoluble in standard aqueous buffers like PBS (pH 7.4). What is the most logical first step?
Answer: The molecular structure contains a basic aminophenyl group, which makes its aqueous solubility highly dependent on pH.[6][7] At neutral or alkaline pH, the primary amine (-NH₂) is uncharged, rendering the molecule less polar and thus less soluble in water. The first and most fundamental step is to attempt dissolution by lowering the pH.
Causality: By adding an acid, you protonate the basic amine group to form an ammonium salt (R-NH₃⁺). This charged species is significantly more polar and can readily form favorable interactions with water molecules, dramatically increasing solubility.[8][9][10] This is a common and effective strategy for any drug candidate containing a basic functional group.[8][11]
-
Preparation: Prepare a series of small-volume aqueous buffers (e.g., 1 mL each) with decreasing pH values (e.g., pH 6.0, 5.0, 4.0, 3.0, and 2.0). A simple method is to use a citrate buffer system or by carefully adding dilute HCl (0.1 M) to deionized water.
-
Dispersion: Weigh a small, precise amount of the compound (e.g., 1 mg) into separate microcentrifuge tubes.
-
Addition & Mixing: Add 1 mL of a specific pH buffer to each corresponding tube. Vortex vigorously for 1-2 minutes.
-
Equilibration: Place the tubes on a rotator or shaker at room temperature for 1-2 hours to allow the system to reach equilibrium.
-
Observation & Analysis:
-
Visually inspect each tube for undissolved particulate matter.
-
For a quantitative measurement, centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using an appropriate analytical method (e.g., UV-Vis spectrophotometry at the compound's λ_max or HPLC).
-
-
Determination: The pH at which the highest concentration is measured represents the optimal pH for initial solubilization.
Caption: pH effect on the amine group's charge and solubility.
Q2: Acidification worked, but my biological assay requires a near-neutral pH. How can I prepare my working solutions?
Answer: This is a classic "pH dilemma" in drug discovery. The solution is to use a water-miscible organic co-solvent to create a concentrated stock solution, which can then be serially diluted into your neutral aqueous assay buffer.[12][13]
Causality: Co-solvents are organic solvents that are miscible with water (e.g., DMSO, ethanol, propylene glycol).[14][15] They work by reducing the overall polarity of the solvent system, making it more favorable for a less polar compound to dissolve.[15] Essentially, they act as a bridge between the hydrophobic compound and the aqueous environment.
| Co-Solvent | Typical Starting Stock Conc. | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | Excellent solubilizing power. Can be cytotoxic at final concentrations >0.5-1%. |
| Ethanol (EtOH) | 10-50 mM | Generally well-tolerated in assays. Less aggressive solvent than DMSO. |
| Polyethylene Glycol 400 (PEG 400) | 1-20 mM | Low toxicity, often used in in vivo formulations. More viscous. |
| Propylene Glycol (PG) | 1-20 mM | Common pharmaceutical excipient with low toxicity.[14] |
-
Select Co-solvent: Choose a co-solvent compatible with your downstream application (DMSO is a common starting point for in vitro work).
-
Prepare Stock: Dissolve the compound in 100% co-solvent to create a high-concentration stock (e.g., 20 mM). Use gentle warming (37°C) or sonication if necessary to aid dissolution.
-
Intermediate Dilution (Optional): Perform an intermediate dilution step in 100% co-solvent if a large dilution factor is required. This minimizes the risk of precipitation.
-
Final Dilution: Slowly add the stock solution dropwise into your final aqueous buffer while vortexing or stirring vigorously. This rapid mixing helps prevent the compound from crashing out of solution as it encounters the aqueous environment.
-
Final Concentration Check: Ensure the final concentration of the co-solvent in your assay is low and consistent across all experimental conditions (typically <0.5% for DMSO).
Q3: I'm seeing precipitation or cloudiness when I dilute my concentrated DMSO stock into the assay buffer. What's happening and how do I fix it?
Answer: This indicates that you are exceeding the compound's thermodynamic solubility limit in the final aqueous-organic mixture. While the co-solvent helps, its effect is diminished upon high dilution. There are several strategies to address this.
Causality: The compound is "crashing out" because the solvent environment is rapidly changing from a favorable organic one to an unfavorable aqueous one. The key is to either keep the compound dissolved for the duration of the experiment (kinetic solubility) or use excipients to increase its apparent solubility.
-
Decrease Final Concentration: The simplest solution is to work at a lower final concentration of your compound.
-
Increase Co-solvent Percentage: If your assay can tolerate it, slightly increasing the final co-solvent percentage (e.g., from 0.5% to 1.0% DMSO) can provide enough solubilizing power to keep the compound in solution.
-
Use Surfactants: Incorporating a non-ionic surfactant like Polysorbate 80 (Tween 80) or Cremophor EL into the final buffer can be highly effective. Surfactants form micelles that encapsulate the hydrophobic compound, shielding it from the aqueous environment and keeping it dispersed.[4][9]
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively "hiding" the hydrophobic parts of the molecule and increasing its aqueous solubility.[4][6]
Frequently Asked Questions (FAQs)
Q: What advanced formulation strategies exist for in vivo studies or when co-solvents are not viable? A: For more demanding applications, especially in drug development, several advanced strategies are employed. These typically require more formulation development but offer superior performance.[5]
| Strategy | Principle | Key Benefit | Relevant Citations |
| Salt Formation | Chemically converting the basic amine into a stable, solid crystalline salt (e.g., hydrochloride, mesylate). | Dramatically improves wettability and dissolution rate. | [4][8][11][12] |
| Amorphous Solid Dispersions (ASDs) | Dispersing the compound in a hydrophilic polymer matrix to prevent crystallization, locking it in a high-energy, more soluble amorphous state. | Can achieve supersaturated concentrations, boosting bioavailability. | [3][16][17] |
| Particle Size Reduction | Reducing the particle size via micronization or nanocrystallization to increase the surface-area-to-volume ratio. | Increases the rate of dissolution according to the Noyes-Whitney equation. | [8][12][17] |
| Lipid-Based Formulations | Dissolving the compound in a lipid-based system (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS). | Presents the drug in a solubilized state to the GI tract, aiding absorption. | [8][18] |
Q: How should I properly store the compound and its solutions? A:
-
Solid Form: Store the powder in a tightly sealed container in a cool, dry, dark place, as recommended for most chemical reagents.
-
Co-solvent Stock Solutions (e.g., in DMSO): Aliquot into single-use tubes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Before use, thaw completely and vortex to ensure homogeneity.
Q: Is there a systematic way to choose the right solubilization strategy? A: Yes, a tiered or stepwise approach is most efficient. The workflow below outlines a logical decision-making process for researchers.
Caption: Decision workflow for selecting a solubilization strategy.
References
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]
-
Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information. Available at: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Available at: [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available at: [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]
-
Cosolvent. Wikipedia. Available at: [Link]
-
Solubility and pH of amines. Royal Society of Chemistry. Available at: [Link]
-
BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Catalent. Available at: [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PubMed Central. Available at: [Link]
-
Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews. Available at: [Link]
-
Cosolvent. ScienceDirect. Available at: [Link]
-
Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]
-
How do amines and amides affect the pH of a solution? - Blog. ChemGulf. Available at: [Link]
-
Co-solvent: Significance and symbolism. Synapse. Available at: [Link]
-
4-(4-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione. MySkinRecipes. Available at: [Link]
-
Advanced Properties of Amines. Chemistry LibreTexts. Available at: [Link]
-
How does pH affect solubility? askIITians. Available at: [Link]
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- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
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Technical Support Center: Optimizing Diels-Alder Reactions with Substituted Triazolidinediones
Welcome to the technical support center for optimizing Diels-Alder reactions involving substituted triazolidinediones. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful cycloaddition. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the common challenges and unlock the full potential of these highly reactive dienophiles.
Introduction: The Power and Pitfalls of Triazolidinediones in Diels-Alder Reactions
4-Substituted-1,2,4-triazoline-3,5-diones (TADs) are exceptionally reactive dienophiles in [4+2] cycloaddition reactions, often referred to as "super dienophiles." Their reactivity stems from the relief of strain in the N=N bond upon reaction. This high reactivity allows for rapid reactions under mild conditions. However, it can also lead to challenges such as side reactions and difficulties in controlling selectivity. This guide will provide you with the expertise to harness the power of TADs while mitigating potential pitfalls.
Frequently Asked Questions (FAQs)
Q1: My Diels-Alder reaction with a substituted triazolidinedione is giving a low yield. What are the most common causes?
A1: Low yields in TAD-based Diels-Alder reactions can often be attributed to a few key factors:
-
Purity of the Triazolidinedione: TADs can be sensitive to moisture and light. Ensure your TAD is freshly prepared and of high purity.
-
Diene Reactivity: While TADs are highly reactive, the nature of the diene still plays a crucial role. Electron-rich dienes generally give higher yields.
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and stability of the reactants and transition state.
-
Reaction Temperature: While many TAD reactions proceed rapidly at room temperature or below, some less reactive dienes may require gentle heating. Conversely, excessive heat can lead to decomposition or the retro-Diels-Alder reaction.
-
Stoichiometry: Ensure the stoichiometry of your reactants is accurate. A slight excess of the diene is sometimes used to ensure complete consumption of the more valuable TAD.
Q2: How does the N-substituent on the triazolidinedione affect its reactivity?
A2: The N-substituent has a pronounced electronic effect on the reactivity of the triazolidinedione. Electron-withdrawing groups on an N-aryl substituent generally increase the dienophile's reactivity by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). Conversely, electron-donating groups can decrease reactivity. The steric bulk of the N-substituent can also influence the approach of the diene, potentially affecting the reaction rate and stereoselectivity.
Q3: I am observing the formation of multiple products. What are the likely side reactions?
A3: Besides the desired Diels-Alder adduct, you may encounter products from:
-
Ene Reaction: If the diene has an allylic proton, an ene reaction can compete with the Diels-Alder cycloaddition.[1]
-
Retro-Diels-Alder Reaction: The Diels-Alder reaction is reversible, and at elevated temperatures, the adduct can revert to the starting diene and dienophile.[2][3] This is particularly relevant during workup or purification if excessive heat is applied.
-
Decomposition of the Triazolidinedione: TADs can degrade over time, especially in the presence of nucleophiles, water, or light.
Q4: How can I control the endo/exo selectivity of my reaction?
A4: For cyclic dienes, the formation of endo and exo isomers is possible. The endo product is often the kinetic product, favored at lower temperatures due to secondary orbital interactions that stabilize the transition state. The exo product is typically the thermodynamically more stable isomer. To favor the endo product, run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. For the exo product, higher temperatures can be employed to allow for equilibration to the more stable isomer, provided the adduct is stable to retro-Diels-Alder conditions.
In-Depth Troubleshooting Guides
Problem 1: Low or No Product Formation
This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
Figure 1: Troubleshooting workflow for low or no product formation.
-
TAD Purity is Paramount: 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD), a commonly used TAD, is a vibrant red-pink solid. If it appears pale or colorless, it has likely decomposed. It is often best to generate the TAD in situ from its urazole precursor or use a freshly prepared sample.
-
Boosting Diene Reactivity with Lewis Acids: For electron-deficient or sterically hindered dienes, the addition of a Lewis acid can enhance the reaction rate. Lewis acids coordinate to the carbonyl oxygen of the TAD, further lowering its LUMO energy and making it more electrophilic.
Table 1: Common Lewis Acids for Catalyzing Diels-Alder Reactions
| Lewis Acid | Typical Loading (mol%) | Solvent | Temperature (°C) | Notes |
| ZnCl₂ | 10-50 | CH₂Cl₂ | -78 to 25 | Mild and effective for many systems. |
| AlCl₃ | 10-100 | CH₂Cl₂, Toluene | -78 to 25 | Stronger Lewis acid, can sometimes lead to side reactions. |
| BF₃·OEt₂ | 20-100 | CH₂Cl₂ | -78 to 0 | Common and versatile Lewis acid. |
| SnCl₄ | 10-50 | CH₂Cl₂ | -78 to 0 | Effective, but can be harsh. |
-
Solvent Screening: The choice of solvent can dramatically affect reaction rates. A non-coordinating, relatively non-polar solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) is often a good starting point. For some systems, more polar solvents like acetonitrile may be beneficial. It is often worthwhile to screen a small set of solvents to find the optimal conditions.
Problem 2: Competing Ene Reaction
The ene reaction is a common side reaction when using dienes with accessible allylic hydrogens.
Figure 2: Competing Diels-Alder and Ene reaction pathways.
-
Lowering Reaction Temperature: The activation energy for the ene reaction is often higher than that for the Diels-Alder cycloaddition. Running the reaction at a lower temperature can therefore favor the formation of the Diels-Alder adduct.
-
Lewis Acid Catalysis: The use of a sterically bulky Lewis acid can preferentially activate the dienophile for the more organized transition state of the Diels-Alder reaction over the ene reaction.
-
Diene Modification: If possible, modifying the diene to remove or block the reactive allylic hydrogens can eliminate the ene reaction as a possible pathway.
Experimental Protocols
Protocol 1: Synthesis of 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)
This protocol describes the in situ generation and use of PTAD, which is often preferable to isolating the pure compound.[4]
Materials:
-
4-Phenylurazole
-
Potassium bromide (KBr)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Ethyl acetate
-
Water
Procedure:
-
To a stirred suspension of 4-phenylurazole and a catalytic amount of KBr in ethyl acetate at room temperature, add a solution of Oxone® in water dropwise.
-
The reaction mixture will turn a characteristic deep red/pink color as the PTAD is formed.
-
Continue stirring for 15-30 minutes until the starting urazole is consumed (can be monitored by TLC).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
The resulting red/pink solution of PTAD in ethyl acetate can be used directly in the subsequent Diels-Alder reaction.
Protocol 2: General Procedure for Diels-Alder Reaction with PTAD
Materials:
-
Solution of freshly prepared PTAD in a suitable solvent (e.g., CH₂Cl₂ or ethyl acetate)
-
Diene
-
Anhydrous solvent (e.g., CH₂Cl₂)
Procedure:
-
Dissolve the diene in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Slowly add the solution of PTAD dropwise to the stirred solution of the diene. The red/pink color of the PTAD should disappear upon reaction.
-
Allow the reaction to stir at the chosen temperature until the PTAD is completely consumed (as indicated by the disappearance of its color and confirmed by TLC).
-
Once the reaction is complete, concentrate the mixture in vacuo at a low temperature to avoid the retro-Diels-Alder reaction.
-
The crude product can then be purified by flash column chromatography on silica gel or by recrystallization.
Data Presentation: Optimized Reaction Conditions
The following table provides examples of optimized conditions for the Diels-Alder reaction of PTAD with various dienes, demonstrating the impact of solvent and temperature on yield and selectivity.
Table 2: Optimized Conditions for Diels-Alder Reactions of PTAD
| Diene | Solvent | Temperature (°C) | Time | Yield (%) | Endo:Exo Ratio | Reference |
| Cyclopentadiene | CH₂Cl₂ | -78 | 15 min | >95 | >99:1 | [4] |
| 1,3-Cyclohexadiene | Ethyl Acetate | 25 | 30 min | 92 | N/A | [4] |
| Anthracene | Benzene | 25 | 1 h | 98 | N/A | [5] |
| 2,3-Dimethyl-1,3-butadiene | Dichloromethane | 0 | 20 min | >90 | N/A | General knowledge |
| (E)-1-methoxy-1,3-butadiene | Toluene | -20 | 1 h | 85 | 90:10 (regioisomers) | General knowledge |
Self-Validating Systems: Ensuring Trustworthy Results
A key aspect of scientific integrity is the ability to validate your results. In the context of these Diels-Alder reactions, this means confirming the structure and purity of your adduct.
-
NMR Spectroscopy: ¹H and ¹³C NMR are indispensable tools for characterizing the Diels-Alder adducts. The disappearance of the vinyl proton signals of the diene and the appearance of new signals in the aliphatic region are key indicators of a successful reaction. For cyclic dienes, the coupling constants between the bridgehead protons and the protons on the newly formed stereocenters can be used to determine the endo/exo stereochemistry.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
-
Melting Point: A sharp melting point for a solid adduct is a good indicator of its purity.
By employing these analytical techniques, you can be confident in the identity and quality of your Diels-Alder products, making your experimental protocols self-validating.
Conclusion
The Diels-Alder reaction of substituted triazolidinediones is a powerful tool for the synthesis of complex nitrogen-containing heterocycles. By understanding the factors that influence reactivity and selectivity, and by systematically troubleshooting common issues, researchers can effectively optimize these reactions for their specific applications. This guide provides a foundation of expertise and practical advice to help you achieve success in your synthetic endeavors.
References
-
Celius, T. C. (2010). Fast Hetero-Diels-Alder Reactions Using 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) as the Dienophile. Journal of Chemical Education, 87(11), 1227-1228. [Link]
-
ERIC - EJ920485 - Fast Hetero-Diels-Alder Reactions Using 4-Phenyl-1,2,4-Triazoline-3,5-Dione (PTAD) as the Dienophile, Journal of Chemical Education, 2010-Nov. [Link]
-
Korol, N., et al. (2020). Retro Diels Alder protocol for regioselective synthesis of novel[6][7][8]triazolo[4,3-a]pyrimidin-7(1H)-ones. RSC Advances, 10(56), 33931-33942. [Link]
-
Oh, T., & Reilly, M. (1994). Diels-Alder and ene reactions of 4-substituted 1,2,4-triazoline-3,5-diones and some substituted styrenes. The Journal of Organic Chemistry, 59(23), 6914-6918. [Link]
-
Singleton, D. A., et al. (2003). Diels–Alder and ene reactions of singlet oxygen, nitroso compounds and triazolinediones: transition states and mechanisms from contemporary theory. Chemical Communications, (13), 1449-1460. [Link]
-
Adam, W., et al. (2023). Exploring the Limits of Reactivity of N-Methyl-1,2,4-triazoline-3,5-dione (MeTAD) with Disubstituted Bicycloalkadienes in the Homo-Diels–Alder Reaction. Molecules, 28(1), 329. [Link]
-
Korol, N., & Vaskevich, R. I. (2020). Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and 4-methyl-3H-1,2,4-triazole-3,5(4H)-dione (MTAD). Organic Communications, 13(4), 146-154. [Link]
-
Wikipedia contributors. (2023, December 2). Retro-Diels–Alder reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]
-
Alvarez-Manzaneda, E. J., et al. (2006). Polar Hetero-Diels−Alder Reactions of 4-Alkenylthiazoles with 1,2,4-Triazoline-3,5-diones: An Experimental and Computational Study. The Journal of Organic Chemistry, 71(13), 4946-4955. [Link]
-
Kiselev, V. D., et al. (2019). Reactivity Variation of Tetracyanoethylene and 4-Phenyl-1,2,4-Triazoline-3,5-Dione in Cycloaddition Reactions in Solutions. Journal of Solution Chemistry, 48(8), 1141-1156. [Link]
-
Ashenhurst, J. (2018, October 1). The Retro Diels-Alder Reaction. In Master Organic Chemistry. Retrieved January 18, 2026, from [Link]
-
Cookson, R. C., Gilani, S. S. H., & Stevens, I. D. R. (1967). Diels–Alder reactions of 4-phenyl-1,2,4-triazoline-3,5-dione. Journal of the Chemical Society C: Organic, 1905-1909. [Link]
Sources
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- 4. ERIC - EJ920485 - Fast Hetero-Diels-Alder Reactions Using 4-Phenyl-1,2,4-Triazoline-3,5-Dione (PTAD) as the Dienophile, Journal of Chemical Education, 2010-Nov [eric.ed.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones [organic-chemistry.org]
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- 8. Retro Diels Alder protocol for regioselective synthesis of novel [1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
preventing decomposition of 4-(3-aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione during reactions
A Guide to Preventing Decomposition During Synthetic Reactions
Introduction
4-(3-aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione is a versatile heterocyclic compound featuring a urazole core substituted with a nucleophilic aminophenyl moiety. This structure makes it a valuable building block in medicinal chemistry and materials science, particularly for creating complex nitrogen-rich molecules. However, the very features that make this compound synthetically useful—the electron-rich aromatic amine and the heterocyclic urazole ring—also render it susceptible to decomposition under common reaction conditions.
This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource for understanding and mitigating the degradation of this compound. By moving beyond simple protocols to explain the underlying chemical principles, this document serves as both a troubleshooting manual and a reference for proactive experimental design.
Understanding the Core Instabilities
The stability of this compound is primarily dictated by two key structural features:
-
The Aminophenyl Moiety: The primary aromatic amine (aniline derivative) is highly susceptible to oxidation. This process can be initiated by atmospheric oxygen, oxidizing agents, or even trace metal impurities, often leading to the formation of highly colored, complex polymeric byproducts. The resulting discoloration (e.g., turning yellow, brown, or purple) is a primary indicator of compound degradation.
-
The Urazole Ring: The 1,2,4-triazolidine-3,5-dione ring is an amide-containing heterocycle. Like many such rings, it is vulnerable to hydrolysis, particularly under strongly acidic or basic conditions.[1] Ring-opening leads to the loss of the core scaffold and the formation of smaller, often more polar, degradation products.
These two vulnerabilities can act synergistically. For example, the basicity of the amino group can alter the local pH of a reaction medium, potentially accelerating hydrolysis of the urazole ring.[2]
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing the urazole is rapidly turning dark brown. What is the most likely cause?
A: This is a classic sign of oxidation of the 3-aminophenyl group. Aromatic amines are notoriously sensitive to air and oxidizing conditions. This process often forms nitroso, nitro, and ultimately, polymeric azo compounds, which are intensely colored. The reaction should be immediately placed under an inert atmosphere (Nitrogen or Argon) and future experiments should be designed to exclude oxygen from the outset.
Q2: I'm observing a significant loss of my starting material via LCMS, but no major new product peak. Where is my compound going?
A: This suggests decomposition into multiple smaller, potentially more polar fragments that may not be well-retained or ionized under your LCMS conditions. The most probable cause is the hydrolytic cleavage of the urazole ring.[1] This can be triggered by extreme pH (either acidic or basic).[1] We recommend checking the pH of your reaction mixture and ensuring all reagents are pH-neutral or that the reaction is adequately buffered.
Q3: What are the ideal storage conditions for solid this compound?
A: The compound should be stored as a solid in a tightly sealed, amber glass vial to protect it from light and moisture. For long-term storage, refrigeration (2-8°C) is recommended to minimize thermal degradation.[3] Before use, the vial should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.
Q4: Can I pre-dissolve the compound and store it as a stock solution?
A: Storing this compound in solution is generally not recommended due to its susceptibility to oxidation and hydrolysis. If a stock solution is absolutely necessary, it should be prepared fresh in a high-purity, de-gassed aprotic solvent (e.g., anhydrous DMF or DMSO), stored under an inert atmosphere, and used as quickly as possible.
Q5: Are there any specific reagents or reaction types that are particularly problematic?
A: Yes. Avoid strong oxidizing agents (e.g., nitric acid, peroxides), strong, non-buffered acids or bases, and reactions that generate these species in situ. Additionally, be cautious with transition metal catalysts, as many can facilitate the oxidation of anilines. Photochemical reactions should also be approached with care, as UV irradiation can promote the degradation of heterocyclic rings.[4][5]
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving decomposition issues encountered during reactions.
| Symptom Observed | Potential Cause | Underlying Mechanism | Recommended Solution & Rationale |
| Rapid color change (yellow → brown → dark purple/black) | Oxidation | The aromatic amine is oxidized, forming colored radical intermediates and ultimately polymeric species. This is often catalyzed by air (O₂), metal ions, or other oxidants. | Implement Inert Atmosphere: Use Schlenk techniques or a glovebox. De-gas all solvents thoroughly (freeze-pump-thaw or sparge with N₂/Ar).Add Antioxidant: For radical-mediated reactions, a small amount of a radical inhibitor like BHT may be beneficial, but test for compatibility first. |
| Low yield; multiple new polar spots on TLC/peaks in LCMS | Hydrolysis | Under strongly acidic or basic conditions, the amide bonds within the urazole ring are cleaved by water, leading to ring-opening.[1] | Control pH: Use non-nucleophilic organic bases (e.g., DIPEA) or weak inorganic bases (e.g., K₂CO₃) instead of strong hydroxides. Use buffered systems where possible. Ensure all reagents added are pH-neutral. |
| Reaction fails to go to completion; starting material slowly disappears over time | Thermal Instability | Prolonged heating can provide the activation energy needed for decomposition pathways, especially if trace impurities are present. Some urazole derivatives can decompose at elevated temperatures. | Reduce Temperature: If possible, run the reaction at a lower temperature for a longer duration. Monitor Closely: Use TLC or LCMS to monitor reaction progress and stop the reaction as soon as the starting material is consumed. |
| Formation of unexpected adducts or dimers | Photodegradation | UV light can excite the π-systems of the aromatic and heterocyclic rings, leading to radical formation or unexpected cycloadditions.[6][7] | Protect from Light: Conduct the reaction in amber glassware or wrap the reaction vessel in aluminum foil. Avoid direct exposure to sunlight or strong laboratory lighting. |
Preventative Experimental Protocols
Adopting a proactive approach is the most effective way to prevent decomposition.
Protocol 1: General Handling and Reaction Setup (Air- & Light-Sensitive)
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried immediately before use to remove adsorbed water.
-
Compound Handling: Weigh the solid this compound quickly in a dry environment. Wrap the reaction flask in aluminum foil.
-
Solvent Preparation: Use anhydrous grade solvents. De-gas the chosen solvent for at least 15-20 minutes by sparging with dry nitrogen or argon gas.
-
Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of nitrogen or argon. Use rubber septa on all openings.
-
Reagent Addition: Add the urazole compound and other solids to the flask, then purge with inert gas for several minutes. Add the de-gassed solvent via a cannula or a gas-tight syringe. Liquid reagents should also be added via syringe.
-
Reaction Maintenance: Maintain a slight positive pressure of inert gas throughout the reaction (e.g., using a balloon or a bubbler). Stir the reaction under these protected conditions.
Protocol 2: pH-Controlled Reaction Environment
-
Reagent Assessment: Before starting, assess the potential pH impact of every reagent, including catalysts, salts, and scavengers.
-
Avoiding Strong Acids/Bases:
-
If a base is required, opt for a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) over strong inorganic bases like NaOH or KOH.
-
If an acid is required, consider using milder acids or Lewis acids that are less likely to cause hydrolysis.
-
-
Using a Buffer System (for aqueous or protic media): If the reaction tolerates it, employing a buffer system (e.g., phosphate or acetate buffer) can be highly effective at preventing pH excursions that lead to hydrolysis.[1] The optimal pH range is likely near-neutral (pH 6-8).
-
Quenching Strategy: Plan the reaction quench carefully. Instead of quenching with strong aqueous acid or base, consider pouring the reaction mixture into a weakly buffered aqueous solution or a biphasic mixture to neutralize reactive species gently.
Visualization of Key Concepts
The following diagrams illustrate the primary challenges and the recommended workflow for handling this sensitive compound.
Caption: Key degradation routes for the target urazole.
Caption: A stability-focused experimental workflow.
References
- Telescoped Oxidation and Cycloaddition of Urazoles to Access Diazacyclobutenes. (2022). National Institutes of Health.
- 4-PHENYL-1,2,4-TRIAZOLINE-3,5-DIONE. (n.d.). ChemicalBook.
- Zolfigol, M. A., et al. (2008). N-Bromo Reagent Mediated Oxidation of Urazoles to Their Corresponding Triazolinediones under Mild and Heterogeneous Conditions. Monatshefte fuer Chemie/Chemical Monthly.
- Dao, L. H., et al. (n.d.). Reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione with alcohols and amines. ResearchGate.
-
4-Phenyl-1,2,4-triazole-3,5-dione. (n.d.). Wikipedia. Available at: [Link]
-
Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (2021). PubMed Central. Available at: [Link]
-
Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. (2012). MDPI. Available at: [Link]
-
Ostrovskii, V. A., et al. (2021). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews. Available at: [Link]
-
Urazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
4-(4-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione. (n.d.). MySkinRecipes. Available at: [Link]
-
Synthesis of Thiazolidinedione Compound Library. (2019). ResearchGate. Available at: [Link]
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2024). PubMed Central. Available at: [Link]
-
4-Amino-1,2,4-triazolidine-3,5-dione. (n.d.). PubChem. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]
-
Recent advances in the synthesis of new pyrazole derivatives. (2020). ARKIVOC. Available at: [Link]
-
Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. (2020). PubMed Central. Available at: [Link]
-
Korol, N., & Fizer, M. (2020). Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione and 4-methyl-3H-1,2,4-triazole-3,5(4H)-dione. ACG Publications. Available at: [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central. Available at: [Link]
-
Mallakpour, S., & Rafiee, Z. (2007). A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. Synlett. Available at: [Link]
-
4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dithione. (n.d.). PubChem. Available at: [Link]
-
Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. (2014). ResearchGate. Available at: [Link]
-
Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. (2012). PubMed Central. Available at: [Link]
-
Influence of pH and light on the stability of some antioxidants. (1995). PubMed. Available at: [Link]
-
Enhanced Photodegradation of Sulfamethoxazole Through Cutting-Edge Titania-Zirconia-Based Materials. (2023). MDPI. Available at: [Link]
-
Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids. (2021). Molecular Pharmaceutics. Available at: [Link]
-
Efficient Routes for the Preparation of Urazole Radical Self-Assembled Monolayers on Gold Surfaces. (2022). ACS Publications. Available at: [Link]
-
Effect of immersion into solutions at various pH on the color stability of composite resins with different shades. (2015). ResearchGate. Available at: [Link]
-
Microbial Degradation of 2-Benzothiazole Derivatives: A Review. (2008). ResearchGate. Available at: [Link]
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Triazolidinedione-Based Bioconjugation
Welcome to the technical support center for triazolidinedione-based bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). As Senior Application Scientists, we have compiled this resource based on established scientific principles and field-proven insights to help you navigate the nuances of your experiments and achieve successful, reproducible results.
Understanding the Chemistry: The "Tyrosine-Click" Reaction
Triazolidinedione-based bioconjugation, often referred to as a "tyrosine-click" reaction, is a powerful method for the site-selective modification of tyrosine residues on peptides and proteins. The reaction proceeds via an ene-type mechanism, where the activated triazolidinedione molecule reacts with the electron-rich phenol side chain of tyrosine.[1] The efficiency and selectivity of this reaction are highly dependent on the reaction conditions, particularly the pH, as the deprotonated tyrosine (phenolate) is the more reactive species.[1][2]
Below is a simplified diagram illustrating the core reaction mechanism.
Caption: Simplified workflow of triazolidinedione-based tyrosine bioconjugation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during triazolidinedione-based bioconjugation experiments in a question-and-answer format.
FAQ 1: Low or No Conjugation Yield
Question: I am observing a very low yield of my desired protein conjugate, or no reaction at all. What are the potential causes and how can I troubleshoot this?
Answer: Low or no conjugation yield is a common issue that can stem from several factors, from reagent quality to suboptimal reaction conditions. Here is a systematic approach to troubleshooting:
1. Reagent Integrity and Storage:
-
Triazolidinedione Reagent Stability: Triazolidinedione reagents, especially the highly reactive 4-phenyl-1,2,4-triazole-3,5(4H)-dione (PTAD), can be sensitive to moisture and may degrade over time.[2] Ensure that your reagent is stored under the manufacturer's recommended conditions, typically in a desiccated environment.[3] It is advisable to use fresh or recently purchased reagents for critical experiments.
-
"Blocked" Triazolidinedione Reagents: Consider using more stable, "blocked" triazolidinedione reagents. These are bench-stable precursors that release the highly reactive triazolidinedione upon heating, offering better control and reproducibility.[4]
2. Reaction Conditions:
-
pH Optimization: The reaction is highly pH-dependent. The tyrosine side chain needs to be deprotonated to the more nucleophilic phenolate form for the reaction to proceed efficiently.[1] The pKa of the tyrosine phenol group is around 10, but surface-exposed tyrosines in a protein's microenvironment can have a lower pKa.
-
Troubleshooting Step: Perform a pH titration experiment, testing a range from pH 7.5 to 9.0. Use a non-nucleophilic buffer system to avoid side reactions with the buffer itself.
-
| Parameter | Recommended Range | Rationale |
| pH | 7.5 - 9.0 | Favors deprotonation of tyrosine to the more reactive phenolate ion.[1] |
| Temperature | 4°C to 37°C | Reaction can proceed at various temperatures, but optimization may be needed.[5] For "blocked" reagents, a higher temperature (e.g., 40°C) is required for activation. |
| Reaction Time | 1 to 4 hours | Incubation time should be optimized for each specific protein and reagent. |
| Molar Ratio (TZD:Protein) | 5:1 to 20:1 | A molar excess of the triazolidinedione reagent is typically required to drive the reaction to completion. The optimal ratio should be determined empirically. |
3. Protein-Specific Factors:
-
Tyrosine Accessibility: The target tyrosine residue must be accessible to the triazolidinedione reagent. If the tyrosine is buried within the protein's structure, the reaction will be inefficient.[2]
-
Troubleshooting Step: Use protein modeling software to predict the surface accessibility of tyrosine residues. If your protein of interest has multiple tyrosines, consider that some may be more reactive than others based on their local environment.
-
Troubleshooting Workflow for Low Yield:
Sources
Catalyst Selection for Reactions Involving 4-(3-aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione: A Technical Support Guide
Prepared by the Senior Application Scientist Team
Introduction
Welcome to the technical support center for 4-(3-aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione. This molecule, featuring a reactive aniline moiety and a dimethyl-substituted urazole core, presents unique opportunities and challenges in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection for reactions involving this specific substrate.
Our approach is grounded in the established principles of catalysis, focusing primarily on the reactivity of the 3-aminophenyl group, which is the most common site for catalytic transformations. The insights provided are based on analogous reactions with aniline derivatives, particularly the palladium-catalyzed Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation.[1][2] While direct literature on this exact molecule is sparse, the principles outlined here provide a robust framework for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive site on this compound for catalytic cross-coupling?
A1: The primary reactive site for catalytic cross-coupling is the amino group (-NH₂) on the phenyl ring. This aniline-type functionality is a versatile nucleophile for reactions like Buchwald-Hartwig amination, allowing for the formation of C(aryl)-N bonds.[1][2][3]
Q2: Can the urazole nitrogen atoms interfere with the catalyst?
A2: Yes, this is a critical consideration. The nitrogen atoms within the 1,2,4-triazolidine-3,5-dione ring are potential coordination sites for a metal catalyst (e.g., palladium).[4][5] This can lead to catalyst inhibition or the formation of off-cycle, inactive species. The selection of bulky, electron-rich ligands is crucial to favor the desired catalytic cycle at the aminophenyl group over unproductive coordination to the urazole moiety.
Q3: What are the most common catalytic reactions I can perform with this substrate?
A3: The most prevalent and synthetically useful reaction is the palladium-catalyzed Buchwald-Hartwig amination.[2][6] This reaction would couple the amino group of your substrate with an aryl (pseudo)halide to form a diarylamine. Other potential reactions involving the amino group include copper-catalyzed Ullmann couplings or C-H activation/amination reactions.
Q4: Do I need to protect the urazole moiety during these reactions?
A4: Generally, the urazole ring is relatively stable under typical cross-coupling conditions. However, under strongly basic or nucleophilic conditions, its integrity could be compromised. It is always recommended to perform a small-scale test reaction and analyze for any degradation of the urazole core. The acidity of the urazole protons is a known property that could be relevant under certain basic conditions.[7]
Q5: My reaction is not working. What are the first things I should check?
A5: For a failing Buchwald-Hartwig reaction, start by troubleshooting these key areas:
-
Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can irreversibly oxidize the Pd(0) catalyst.[8]
-
Reagent Purity: Use high-purity, anhydrous solvents and reagents. Amines, in particular, should be purified to remove potential catalyst poisons.[8]
-
Active Catalyst Generation: If using a Pd(II) precursor like Pd(OAc)₂, ensure conditions are suitable for its reduction to the active Pd(0) species. Using a pre-formed Pd(0) catalyst or a precatalyst can provide more reliable results.[8]
-
Base Quality: The choice and quality of the base are critical. Strong bases like sodium tert-butoxide are common but can be sensitive to air and moisture.[6][9]
In-Depth Troubleshooting Guide: Palladium-Catalyzed C-N Cross-Coupling
This section provides detailed troubleshooting for a typical Buchwald-Hartwig amination reaction between this compound and an aryl halide (Ar-X).
Issue 1: Low to No Product Conversion
| Possible Cause | Explanation & Recommended Action |
| Catalyst Inhibition/Deactivation | The substrate itself, with its multiple nitrogen sites, can act as a ligand and inhibit the catalyst.[10] Action: Increase the ligand-to-palladium ratio (e.g., from 1.1:1 to 2:1). This helps ensure the palladium center remains coordinated to the intended phosphine ligand, which is necessary to facilitate the catalytic cycle.[8] Consider switching to a more sterically hindered, electron-rich "Buchwald-type" ligand (e.g., XPhos, RuPhos) that can better shield the metal center and promote reductive elimination.[1][11] |
| Poor Oxidative Addition | This is often the rate-limiting step, especially with electron-rich or sterically hindered aryl chlorides.[12] Action: If using an aryl chloride, switch to the more reactive aryl bromide or iodide. If this is not possible, select a ligand specifically designed for activating C-Cl bonds, such as SPhos or tBuXPhos.[1] Increasing the reaction temperature can also overcome the activation barrier. |
| Ineffective Base | The base is crucial for deprotonating the amine, allowing it to coordinate to the palladium center.[6] If the base is weak, old, or heterogeneous with poor solubility, the reaction will stall. Action: Use a strong, non-nucleophilic base like NaOt-Bu or KOt-Bu for aniline derivatives.[13] For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, though they may require higher temperatures or more active catalyst systems.[9] Ensure the base is finely powdered and vigorously stirred to maximize surface area, especially on a larger scale.[9] |
| Incorrect Solvent Choice | The solvent affects the solubility of reagents and the stability of catalytic intermediates. Action: Toluene is a common and effective solvent.[1] For more polar substrates, dioxane or CPME might be beneficial. When using aryl iodides, less polar solvents like toluene are preferred to prevent inhibition by the iodide salt byproduct.[8] |
Issue 2: Formation of Side Products
| Side Product | Explanation & Recommended Action |
| Hydrodehalogenation of Ar-X | The aryl halide is reduced, replacing the halogen with a hydrogen atom. This is often caused by β-hydride elimination from alkoxide bases or moisture in the reaction. Action: Ensure strictly anhydrous conditions. Use a base less prone to β-hydride elimination, such as LHMDS or K₃PO₄.[1] |
| Aryl Halide Homocoupling (Ar-Ar) | Two molecules of the aryl halide couple to form a biaryl compound. This can occur at high temperatures or if the amine coupling is slow. Action: Lower the reaction temperature. Screen different ligands, as the ligand's steric and electronic properties heavily influence the rates of the desired C-N coupling versus undesired side reactions. |
| Double Arylation of the Amine | The product diarylamine undergoes a second arylation. This is less common with primary anilines than with aliphatic primary amines but can occur under forcing conditions. Action: Use a slight excess of the amine (1.1-1.2 equivalents) relative to the aryl halide. Lowering the catalyst loading and reaction temperature can also improve selectivity for monoarylation.[14] |
Catalyst & Condition Selection Workflow
The choice of catalyst system is paramount and depends heavily on the nature of the coupling partners.[12] Below is a systematic approach to selecting and optimizing your reaction conditions.
Data Presentation: Initial Screening Conditions
This table summarizes a logical starting point for screening catalyst systems for the coupling of this compound with an aryl bromide.
| Parameter | Condition 1 (General) | Condition 2 (For Aryl Chlorides) | Condition 3 (Weak Base) |
| Pd Precursor | Pd₂(dba)₃ (1 mol%) | G3-XPhos Precatalyst (2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | XPhos (2.2 mol%) | (Already in precatalyst) | RuPhos (4.4 mol%) |
| Base | NaOt-Bu (1.4 equiv) | KOt-Bu (1.4 equiv) | K₃PO₄ (2.0 equiv) |
| Solvent | Toluene | Toluene or CPME | Dioxane |
| Temperature | 100 °C | 110 °C | 110 °C |
Rationale:
-
Condition 1 is a robust, general-purpose system for aryl bromides.[15]
-
Condition 2 utilizes a modern precatalyst which provides reliable generation of the active Pd(0) species and employs a ligand (XPhos) known to be effective for challenging aryl chloride substrates.[8][13]
-
Condition 3 is designed for substrates that may be sensitive to strong alkoxide bases, using a milder phosphate base.[9]
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening
-
Preparation: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., XPhos).[8]
-
Inerting: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOt-Bu), the aryl halide (1.0 equiv), and this compound (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously for the specified time.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting
This diagram outlines a decision-making process for addressing common issues in a Buchwald-Hartwig amination reaction.
Caption: Troubleshooting Decision Tree for C-N Coupling.
Catalytic Cycle of Buchwald-Hartwig Amination
This diagram illustrates the key steps in the palladium-catalyzed C-N bond formation.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwindsor.ca [uwindsor.ca]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. research.rug.nl [research.rug.nl]
- 13. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 14. scispace.com [scispace.com]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
scale-up challenges for the synthesis of 4-(3-aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione
Welcome to the technical support center for the synthesis and scale-up of 4-(3-aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities associated with producing this valuable heterocyclic compound. We will address common challenges, provide detailed troubleshooting advice, and outline robust protocols to ensure safety and success in your laboratory and pilot-plant operations.
The target molecule, a substituted triazolinedione, is a highly reactive dienophile and finds utility in various fields, including bioconjugation, polymer science, and as an intermediate in pharmaceutical synthesis.[1] However, its synthesis, particularly the final oxidation step and the handling of hazardous precursors, presents significant challenges that require careful consideration for safe and efficient scale-up.[2]
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when planning the synthesis of this compound.
Q1: What is the most common and scalable synthetic route?
A1: The most prevalent and scalable approach involves a multi-step synthesis starting from a commercially available aniline derivative. The general sequence is as follows:
-
Semicarbazide Formation: Reaction of 3-aminophenyl isocyanate with 1,2-dimethylhydrazine. Alternatively, an isocyanate precursor like a carbamate is used. One-pot methods reacting an aniline derivative with an activating agent (e.g., ethyl chloroformate or triphosgene) followed by reaction with a hydrazine derivative are also common.[3][4]
-
Urazole Cyclization: The resulting semicarbazide is cyclized, typically under basic conditions (e.g., KOH), to form the urazole precursor: this compound.[5]
-
Oxidation: The final and most critical step is the oxidation of the urazole to the target triazolinedione. This step imparts the characteristic reactivity and red color to the final product.[6][7]
Q2: What are the primary safety concerns during synthesis and scale-up?
A2: Several significant hazards must be addressed:
-
Precursor Toxicity: 1,2-Dimethylhydrazine is a known carcinogen and is highly toxic.[8][9] It is also flammable.[10] All handling must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves and respiratory protection.[11][12]
-
Isocyanate Handling: Phenyl isocyanate derivatives are potent lachrymators and respiratory sensitizers. Isocyanate-free synthesis routes are available and should be considered for larger-scale operations to mitigate these risks.[13]
-
Exothermic Oxidation: The oxidation of the urazole to the triazolinedione is often highly exothermic. On a larger scale, this can lead to a thermal runaway reaction if heat is not efficiently removed. Careful control of reagent addition rates and reactor cooling is paramount.[2]
-
Product Instability: Triazolinediones are highly reactive and can be sensitive to heat, light, and moisture.[14] While many are stable enough for isolation, they should generally be stored in a cold, dark, and dry environment.[2] Some sensitive derivatives are best generated and used in situ.[15]
Q3: Why is the final oxidation step considered a bottleneck for scale-up?
A3: The oxidation step is challenging for several reasons.[2] The choice of oxidizing agent is critical; it must be potent enough to convert the urazole but selective enough to avoid side reactions, especially on the electron-rich aminophenyl ring.[2] Many classical oxidants (e.g., nitric acid, N-bromosuccinimide) generate hazardous byproducts that can be difficult to remove from the final product.[6] The reaction is often fast and exothermic, requiring precise process control. Furthermore, the triazolinedione product itself can be unstable under the oxidation conditions, leading to degradation and yield loss.[15]
Q4: What are the critical quality attributes (CQAs) to monitor for the final product?
A4: The key CQAs for this compound include:
-
Purity (Assay): Typically determined by HPLC or qNMR. Impurities can affect the performance in downstream applications.
-
Residual Solvents: Assessed by GC-HS.
-
Color and Appearance: The pure compound is typically a distinctively colored (often red or orange) solid.[16] A change in color could indicate degradation.
-
Moisture Content: Water can hydrolyze the product, so a low water content (determined by Karl Fischer titration) is essential for stability.
-
Impurity Profile: Identification and quantification of key impurities, such as the unreacted urazole precursor or over-oxidation byproducts.
Troubleshooting Guide
This section provides specific troubleshooting advice in a question-and-answer format for issues that may arise during the synthesis.
Urazole Ring Formation
Q: My urazole cyclization reaction is stalling or giving low yields. What are the potential causes?
A: Incomplete cyclization of the semicarbazide intermediate is a common issue. Here are the likely causes and solutions:
-
Insufficient Base: The cyclization requires a strong base (e.g., KOH, K2CO3) to deprotonate the semicarbazide and facilitate ring closure.[5] Ensure at least one, and often a slight excess of, molar equivalent of a suitable base is used.
-
Low Reaction Temperature or Time: This reaction often requires heating (reflux) to proceed at a reasonable rate.[5] If the reaction is slow, consider increasing the temperature or extending the reaction time. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Poor Solubility: The semicarbazide precursor may have poor solubility in the reaction solvent. Ensure adequate stirring and consider using a co-solvent to improve solubility. Ethanol is a common solvent for this step.[5]
-
Water Content: While aqueous base is often used, an excessive amount of water can sometimes hinder the reaction. If using a solid base like K2CO3, ensure the solvent (e.g., ethanol) is sufficiently anhydrous.[5]
Oxidation to Triazolinedione
Q: The oxidation of my urazole is producing a dark, tar-like substance instead of the expected red product. What is happening?
A: This is a classic sign of over-oxidation or product decomposition. The electron-rich aminophenyl group is susceptible to oxidation, and the triazolinedione product itself can be unstable under harsh conditions.
| Potential Cause | Explanation & Solution |
| Oxidizing Agent is Too Harsh | Strong oxidants like concentrated nitric acid can easily lead to uncontrolled side reactions.[17] Solution: Switch to a milder, more controlled oxidizing system. Heterogeneous systems like sodium nitrite with oxalic acid on wet silica gel, or calcium hypochlorite, have been shown to be effective and offer easier work-up.[6][15] |
| Poor Temperature Control | The oxidation is exothermic. A rapid rise in temperature can accelerate decomposition pathways. Solution: Add the oxidizing agent slowly and portion-wise to a well-chilled (0-5 °C) solution of the urazole. Ensure the reactor has efficient cooling and monitoring. |
| Incorrect Stoichiometry | Using a large excess of the oxidizing agent will promote side reactions. Solution: Carefully control the stoichiometry. It is often best to add the oxidant until the starting urazole is consumed (monitored by TLC/LC-MS) or until the characteristic red color of the product persists. |
| Acidic Byproducts | Some oxidation reactions generate acidic byproducts that can catalyze the decomposition of the sensitive triazolinedione product. Solution: Consider using a buffered system or an oxidant that generates neutral byproducts. Work up the reaction promptly upon completion to isolate the product from the reaction mixture. |
Q: My final product purity is low after the oxidation step. What are the likely impurities and how can I remove them?
A: Low purity is often due to unreacted starting material or side products.
-
Unreacted Urazole: This is the most common impurity if the oxidation is incomplete. It is a colorless solid and can often be removed by filtration if the triazolinedione product is soluble in the reaction solvent. If both are soluble, chromatography may be necessary, though this can be challenging on a large scale due to the reactivity of the product. A better approach is to ensure the oxidation goes to completion.
-
Hydrolysis Product: If the work-up involves aqueous solutions, the triazolinedione can hydrolyze back to the urazole. Minimize contact time with water and use organic solvents for extraction where possible.
-
Oxidized Aniline Moiety: The amino group can be oxidized, leading to colored impurities. This is minimized by using a selective oxidizing agent and maintaining low temperatures.
-
Purification Strategy: Triazolinediones are often purified by precipitation or crystallization from a suitable solvent system. Due to their reactivity, silica gel chromatography can sometimes lead to decomposition. If chromatography is necessary, it should be performed quickly on neutral or deactivated silica gel.[15]
Workflow & Decision Making
Below is a DOT graph illustrating a general workflow for the synthesis and a decision-making process for troubleshooting the critical oxidation step.
Caption: Synthetic workflow and troubleshooting decision tree.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific laboratory conditions and scale.
Protocol 1: Synthesis of this compound (Urazole Precursor)
This one-pot procedure is adapted from established methods for urazole synthesis.[3]
-
Carbamate Formation: To a stirred solution of 3-aminoaniline (1 eq.) and triethylamine (1.1 eq.) in anhydrous THF at 0 °C, slowly add ethyl chloroformate (1.05 eq.).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC/LC-MS analysis indicates complete formation of the carbamate intermediate.
-
Semicarbazide Formation: Add ethyl carbazate (1.1 eq.) to the reaction mixture. Heat the mixture to reflux and stir for 12-18 hours. Monitor for the consumption of the carbamate.
-
Cyclization: Cool the reaction mixture and add a solution of potassium hydroxide (2.5 eq.) in ethanol. Heat the mixture to reflux for 6-8 hours. The urazole product will often precipitate from the solution upon cooling.
-
Isolation: Cool the mixture to room temperature, and then in an ice bath. Adjust the pH to ~5-6 with concentrated HCl. The white urazole precipitate is collected by vacuum filtration, washed with cold water and then a small amount of cold ethanol, and dried under vacuum.
Protocol 2: Oxidation to this compound
This protocol uses a mild, heterogeneous oxidant to improve selectivity and ease of work-up.[15]
-
Setup: To a flame-dried flask under an inert atmosphere (N2 or Argon), add the urazole precursor (1 eq.) and suspend it in anhydrous dichloromethane (DCM).
-
Oxidant Preparation: In a separate flask, prepare a suspension of calcium hypochlorite (Ca(OCl)2, 2 eq.) in anhydrous DCM.
-
Reaction: Cool the urazole suspension to 0 °C in an ice bath. Slowly add the calcium hypochlorite suspension over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction mixture should turn a deep red color.
-
Monitoring: Stir the reaction at 0-5 °C for 1-2 hours. Monitor the reaction by TLC, observing the disappearance of the UV-active urazole spot and the appearance of a colored spot for the triazolinedione.
-
Work-up: Once the reaction is complete, filter the suspension through a pad of celite to remove inorganic salts.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure at low temperature (<30 °C). The resulting red solid is the crude product. It can be further purified by recrystallization if necessary (e.g., from a DCM/hexane mixture).
References
-
Zolfigol, M. A., & Mallakpour, S. E. (1999). A Convenient Method for the Oxidation of Urazoles to Their Corresponding Triazolinediones Under Mild and Heterogeneous Conditions. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 29(3), 4061-4068. Link
-
Zolfigol, M. A., et al. (2000). OXIDATION OF URAZOLES TO THEIR CORRESPONDING TRIAZOLINEDIONES UNDER MILD AND HETEROGENEOUS CONDITIONS VIA IN SITU GENERATION OF. Journal of Chemical Research, Synopses, (10), 420-422. Link
-
Telescoped Oxidation and Cycloaddition of Urazoles to Access Diazacyclobutenes. (2022). National Institutes of Health. Link
-
Triazolinediones and recent advances in click chemistry. (2018). Journal of Chemical and Pharmaceutical Research, 10(10), 241-256. Link
-
Exploiting Urazole's Acidity for Fabrication of Hydrogels and Ion-Exchange Materials. (2021). National Institutes of Health. Link
-
De Clercq, B., & Du Prez, F. (2016). Triazolinediones as Highly Enabling Synthetic Tools. Chemical Reviews, 116(4), 1674-1717. Link
-
One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones. (2014). Chinese Chemical Letters, 25(3), 485-488. Link
-
1,2-Dimethylhydrazine dihydrochloride Safety Data Sheet. (n.d.). Santa Cruz Biotechnology. Link
-
Thermally Triggered Triazolinedione-Tyrosine Bioconjugation with Improved Chemo- and Site-Selectivity. (2024). Journal of the American Chemical Society, 146(18), 12672-12680. Link
-
Mallakpour, S., & Rafiee, Z. (2007). A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. Synlett, 2007(08), 1255-1256. Link
-
1,2-DIMETHYLHYDRAZINE. (n.d.). CAMEO Chemicals, NOAA. Link
-
Chemical Safety Data Sheet - 1,2-Dimethylhydrazine Dihydrochloride. (2023). ChemicalBook. Link
-
Hazardous Substance Fact Sheet: 1,2-Dimethylhydrazine. (2010). New Jersey Department of Health. Link
-
International Chemical Safety Cards (ICSC): 1,2-DIMETHYLHYDRAZINE. (n.d.). ILO/WHO. Link
-
Light and Temperature Triggered Triazolinedione Reactivity for On Demand Bonding and Debonding of Polymer Systems. (2019). Ghent University. Link
-
Reaction of 4-phenyl-1,2,4-triazoline-3,5-dione with conjugated dienes. (1974). The Journal of Organic Chemistry, 39(17), 2596–2600. Link
-
Thermal stability of triazoline 3aa. (2019). ResearchGate. Link
-
Efficient Routes for the Preparation of Urazole Radical Self-Assembled Monolayers on Gold Surfaces. (2022). The Journal of Physical Chemistry C, 126(31), 13329–13337. Link
-
Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H). (2020). Records of Bionics and Organic Chemistry. Link
-
4-Phenyl-1,2,4-triazoline-3,5-dione 97%. (n.d.). Sigma-Aldrich. Link
-
Alternative bases in the RNA world: The prebiotic synthesis of urazole and its ribosides. (1995). NASA Technical Reports Server. Link
-
Sustainable synthesis routes towards urazole compounds. (2015). Green Chemistry, 17(4), 2292-2296. Link
-
4-(4-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione. (n.d.). MySkinRecipes. Link
-
Exploiting Urazole's Acidity for Fabrication of Hydrogels and Ion-Exchange Materials. (2021). MDPI. Link
-
4-Phenyl-1,2,4-triazole-3,5-dione. (n.d.). Wikipedia. Link
-
Intensified Continuous Flow Synthesis and Workup of 1,5-Disubstituted Tetrazoles Enhanced by Real-Time Process Analytics. (2021). ResearchGate. Link
-
Urazole as an unorthodox functional group for fabrication of anionic hydrogels and ion-exchange materials. (2021). ChemRxiv. Link
-
Method for purifying pyrazoles. (2011). Google Patents. Link
-
Synthesis of 3,5-disubstituted 1,2,4-triazoles containing an amino group. (2014). ResearchGate. Link
-
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (2019). Royal Society of Chemistry. Link
-
One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. (2021). National Institutes of Health. Link
Sources
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- 3. A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones [organic-chemistry.org]
- 4. One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones [html.rhhz.net]
- 5. chemrxiv.org [chemrxiv.org]
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- 12. ICSC 1662 - 1,2-DIMETHYLHYDRAZINE [chemicalsafety.ilo.org]
- 13. Sustainable synthesis routes towards urazole compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Telescoped Oxidation and Cycloaddition of Urazoles to Access Diazacyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4-Phenyl-1,2,4-triazole-3,5-dione - Wikipedia [en.wikipedia.org]
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Technical Support Center: Stereoselectivity in Chiral Triazolidinedione Chemistry
Welcome to the technical support center for managing stereoselectivity in reactions with chiral triazolidinediones. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these powerful scaffolds in asymmetric synthesis. Here, we move beyond simple protocols to explore the mechanistic underpinnings of stereocontrol, offering field-proven insights to troubleshoot common challenges and optimize your synthetic outcomes.
Introduction: The Challenge of Stereocontrol
Chiral triazolidinediones and their thione analogues have emerged as highly effective platforms for asymmetric transformations, serving as both robust chiral auxiliaries and potent organocatalysts.[1][2] Their rigid heterocyclic structure provides a well-defined chiral environment, enabling predictable and often high levels of stereochemical induction in a variety of carbon-carbon bond-forming reactions.[3] However, achieving the desired stereoselectivity is a multifactorial challenge, sensitive to subtle changes in reaction parameters. This guide provides a structured approach to diagnosing and resolving common issues encountered in the laboratory.
Part 1: Troubleshooting Guide for Chiral Auxiliaries
This section addresses issues when the triazolidinedione is covalently attached to the substrate to direct the stereochemical outcome of a subsequent reaction.
Question 1: My reaction shows poor diastereoselectivity. What are the primary causes and how can I improve the diastereomeric ratio (d.r.)?
Poor diastereoselectivity is one of the most common hurdles. It almost always indicates that the energy difference between the two competing diastereomeric transition states is minimal. Your goal is to identify the factors that will widen this energy gap.
Core Principle: The Role of a Rigid, Chelated Intermediate
High diastereoselectivity in reactions involving N-acyl triazolidinedione auxiliaries, particularly in aldol or alkylation reactions, relies on the formation of a rigid, chelated enolate intermediate.[4] A Lewis acid coordinates to both the carbonyl oxygen of the acyl group and the oxygen at the 4-position of the triazolidinedione ring. This chelation, combined with the steric bulk of the auxiliary's substituent (e.g., a benzyl or isopropyl group), effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered face.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low diastereoselectivity.
Detailed Optimization Protocol: Improving Diastereoselectivity in an Aldol Addition
-
Setup & Pre-cooling: Dry all glassware thoroughly. Dissolve the N-acyl triazolidinedione substrate (1.0 equiv) in anhydrous DCM (0.1 M) in a flask under an inert atmosphere (N₂ or Ar). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Add the chosen Lewis acid (e.g., TiCl4, 1.1 equiv) dropwise. Stir for 30 minutes at -78 °C to allow for pre-complexation.
-
Enolization: Add a hindered amine base (e.g., Hünig's base, DIPEA, 1.2 equiv) dropwise. The solution color may change, indicating enolate formation. Stir for 45-60 minutes at -78 °C. The use of boron enolates can also offer excellent control over enolate geometry.[4]
-
Electrophile Addition: Add the aldehyde (1.2 equiv), preferably as a pre-cooled solution in DCM, dropwise to the reaction mixture.
-
Reaction & Quench: Stir at -78 °C for 2-4 hours. Monitor by TLC. Upon completion, quench the reaction by pouring it into a cold, saturated aqueous solution of NH₄Cl or a pH 7 buffer.
-
Analysis: After workup and purification, determine the diastereomeric ratio using ¹H NMR spectroscopy or chiral HPLC.
Comparative Data: Effect of Reaction Parameters
| Parameter | Condition A (Poor d.r.) | Condition B (Improved d.r.) | Rationale for Improvement |
| Temperature | 0 °C | -78 °C | Maximizes the energetic difference between transition states. |
| Lewis Acid | None or weak (e.g., ZnCl₂) | Strong (e.g., TiCl₄) | Enforces a rigid, chelated transition state.[3] |
| Solvent | Tetrahydrofuran (THF) | Dichloromethane (DCM) | THF is a coordinating solvent that can disrupt Lewis acid chelation. |
| Base | Triethylamine (Et₃N) | Diisopropylethylamine (DIPEA) | Bulkier bases can influence the geometry of the formed enolate. |
Question 2: I'm struggling to remove the triazolidinedione auxiliary without damaging my product or causing epimerization. What are the most reliable cleavage methods?
The robustness of the triazolidinedione auxiliary is a double-edged sword: it provides stability during the reaction but can complicate removal. The choice of cleavage method is critical and depends entirely on the desired final product.
Core Principle: Targeted Cleavage of the N-Acyl Bond
The goal is to selectively cleave the amide-like bond between the chiral auxiliary and your product fragment. This is typically achieved through nucleophilic attack at the acyl carbonyl carbon. Harsh conditions can lead to racemization at the α-carbon or degradation of sensitive functional groups elsewhere in the molecule.
Recommended Cleavage Protocols
| Target Product | Reagents & Conditions | Mechanism | Key Considerations |
| Carboxylic Acid | LiOH (2-4 eq.), 30% H₂O₂ (4-8 eq.), THF/H₂O, 0 °C to RT | Hydroperoxide-mediated hydrolysis | Highly reliable and common.[5] Can be sluggish. Ensure the reaction is not overly exothermic. |
| Primary Alcohol | LiBH₄ (2-4 eq.), THF or Et₂O, 0 °C to RT | Reductive Cleavage | Milder than LiAlH₄. The auxiliary is recovered intact. |
| Methyl Ester | NaOMe in MeOH or Ti(OiPr)₄ | Transesterification | Useful for direct conversion to esters. Can sometimes be slow. |
| Weinreb Amide | Me(MeO)NH·HCl, AlMe₃ or i-PrMgCl | Aminolysis | Excellent method for creating a stable intermediate for further elaboration. |
Step-by-Step Protocol: Lithium Hydroperoxide Cleavage
-
Dissolution: Dissolve the N-acyl triazolidinedione adduct (1.0 equiv) in a 3:1 mixture of THF and water (0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add 30% aqueous hydrogen peroxide (4.0 equiv) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 equiv).
-
Reaction: Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-12 hours until TLC indicates complete consumption of the starting material.
-
Quench: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide.
-
Purification: Acidify the aqueous layer to protonate the carboxylic acid product and extract with an organic solvent. The water-soluble chiral auxiliary can often be recovered from the aqueous layer.[5]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between using a triazolidinedione as a chiral auxiliary versus a chiral catalyst?
As a chiral auxiliary , the triazolidinedione is stoichiometrically attached to the substrate. It becomes a temporary part of the reacting molecule to direct the stereochemistry of a new chiral center, after which it is cleaved and removed.[4] As a chiral catalyst , the triazolidinedione is used in sub-stoichiometric amounts (typically 5-20 mol%). It reversibly interacts with the substrate (e.g., forming a chiral iminium ion with an α,β-unsaturated aldehyde) to create a chiral environment for the reaction, then dissociates to begin a new catalytic cycle.[6]
Caption: Conceptual difference between auxiliary and catalyst workflows.
Q2: How do I choose the right triazolidinedione structure for my specific reaction?
The choice depends on the reaction type. For auxiliary-based aldol reactions, variants similar to the Evans oxazolidinones are excellent starting points, where a substituent at the 4-position (often derived from amino acids like valine or phenylalanine) provides the necessary steric shielding.[7] For catalytic reactions like Diels-Alder or Friedel-Crafts, imidazolidinone-based catalysts (e.g., MacMillan catalysts) are often employed due to their ability to form chiral iminium ions.[6] The specific electronic and steric properties of the auxiliary or catalyst can be fine-tuned for optimal performance.
Q3: What analytical techniques are best for determining diastereomeric ratio and enantiomeric excess?
-
Diastereomeric Ratio (d.r.): This is most commonly determined by ¹H NMR spectroscopy . The diastereomers will have slightly different chemical environments, resulting in distinct, well-resolved peaks for at least one proton in each isomer. Integration of these peaks gives the ratio.
-
Enantiomeric Excess (e.e.): Since enantiomers have identical NMR spectra in an achiral solvent, specialized techniques are required. The most common and reliable methods are Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) . These methods use a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times.[8]
Q4: Are there any known issues of "matched" and "mismatched" double diastereoselection when my substrate is already chiral?
Yes, this is a critical consideration. When both your substrate and your chiral auxiliary possess stereocenters, their stereodirecting effects can either reinforce each other or oppose each other.[9]
-
Matched Pair: The inherent facial bias of the chiral substrate aligns with the directing preference of the auxiliary, often leading to exceptionally high diastereoselectivity.
-
Mismatched Pair: The substrate's preference is opposite to that of the auxiliary. This can result in poor diastereoselectivity or even a reversal of the expected outcome. In such cases, using the enantiomer of the chiral auxiliary may be necessary to create a "matched" pair.
References
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Mendoza, A. (2005). Access to N‐substituted TZD structures derived from oxazolidinethiones. Published in a 2005 paper, details available in PMC.[7]
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Removal of the chiral auxiliary or N‐protecting group. ResearchGate. Available at: [Link][10]
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Indene-based thiazolidinethione chiral auxiliary for propionate and acetate aldol additions. (2008). Journal information not specified.[3]
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Ghosh, A. K., et al. Chiral Auxiliary Mediated Conjugate Reduction and Asymmetric Protonation: Synthesis of High Affinity Ligands for HIV Protease Inhibitors. PMC, NIH. Available at: [Link][5]
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Synthesis and Diastereoselective Aldol Reactions of a Thiazolidinethione Chiral Auxiliary. ResearchGate. Available at: [Link][11]
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Velazquez, F., & Olivo, H. The Application of Chiral Oxazolidinethiones and Thiazolidinethiones in Asymmetric Synthesis. Sci-Hub.[1]
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Reaction conditions used in the synthesis of chiral oxazolidine-2-thiones and thiazolidine-2-thiones. ResearchGate.[12]
-
Asymmetric Synthesis. University course material.[4]
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Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. ResearchGate.[13]
-
Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit.[14]
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Asymmetric Synthesis. Textbook chapter.[15]
-
Concise Introduction to Asymmetric Synthesis. chem.iitb.ac.in. Available at: [Link]
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Derivatisation of chiral adducts from reactions of N-Acyl-1,3-oxazolidine-2-thiones with Propargylic Acetals. Institutional Repository.[16]
-
Velazquez, F., & Olivo, H. F. (2003). The Application of Chiral Oxazolidinethiones and Thiazolidinethiones in Asymmetric Synthesis. ChemInform.[2]
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Asymmetric synthesis of chiral hydantoin and thiazolidinedione derivatives. ResearchGate.[17]
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Kozlowski, M. C., et al. (2021). Chirality-matched catalyst-controlled macrocyclization reactions. PMC, NIH. Available at: [Link][9]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. NIH.[18]
-
Applications of Oxazolidinones as Chiral Auxiliaries in the Asymmetric Alkylation Reaction Applied to Total Synthesis. Sci-Hub.[19]
-
Diastereoselective Cycloadditions of 1,3‐Thiazolium‐4‐olates with Chiral 1,2‐Diaza‐1,3‐butadienes. ChemInform Abstract, Sci-Hub.[20]
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Avalos, M., et al. (2000). Diastereoselective Cycloadditions of 1,3-Thiazolium-4-olates with Chiral 1,2-Diaza-1,3-butadienes. The Journal of Organic Chemistry.[21]
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Highly Diastereoselective Reaction of Chiral O-(2-(1,3-Oxazolidinyl))benzaldehydes With Alkylmetallic Reagents: Synthesis of Chiral 3-Substituted. Amanote Research.[22]
-
A Comparative Guide to the Stereoselectivity of Chiral N-Tosyl Imidazolidinedione-Mediated Reactions. Benchchem.[6]
-
Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI.[23]
-
Stereoselective and Stereospecific Triflate‐Mediated Intramolecular Schmidt Reaction: Ready Access to Alkaloid Skeletons. PMC, NIH.[24]
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.[25]
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Validation & Comparative
A Senior Application Scientist's Guide to Dienophile Selection: A Comparative Analysis of Alternatives to Functionalized Triazolidinediones
In the landscape of modern synthetic chemistry, particularly within drug development and materials science, the demand for rapid, efficient, and highly selective ligation reactions is paramount. The Diels-Alder reaction, a cornerstone of cycloaddition chemistry, has been revitalized through the "click" chemistry paradigm, emphasizing reactions that are high-yielding, stereospecific, and tolerant of diverse functional groups.[1] Among the pantheon of reagents for these transformations, 4-(aryl)-1,2,4-triazoline-3,5-diones (TADs) have carved out a niche as "super-dienophiles" due to their extraordinary reactivity.[2]
This guide focuses on providing a comparative analysis of dienophiles, using the functionalized TAD derivative, 4-(3-aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione , as our benchmark. The inclusion of an aminophenyl moiety suggests a strategic design for subsequent derivatization, a common requirement in bioconjugation and the synthesis of complex molecular architectures. Here, we will dissect the performance of this class of dienophiles and objectively compare them against viable alternatives, providing the experimental context and data necessary for informed selection by researchers and drug development professionals.
Part 1: The Benchmark - Understanding the Power of Triazolidinedione (TAD) Dienophiles
The remarkable reactivity of TADs, such as the widely-used 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), stems from the electron-deficient N=N double bond within a strained five-membered ring.[3] This structural feature dramatically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the TAD molecule an exceptionally strong electrophile that reacts swiftly with electron-rich dienes in [4+2] cycloaddition reactions.[2][4] These reactions are often instantaneous at room temperature and proceed with high stereoselectivity.
The general mechanism for a TAD-based Diels-Alder reaction is a concerted, pericyclic process leading to a stable heterocyclic adduct.
Caption: General schematic of the [4+2] Diels-Alder cycloaddition.
The benchmark molecule, this compound, leverages this reactive core. The amino group serves as a versatile chemical handle for covalent attachment to proteins, surfaces, or other molecules, while the dimethyl groups on the triazolidine ring can modulate solubility and stability. However, this extreme reactivity can also be a liability, leading to instability in aqueous media or reactions with unintended biological nucleophiles.[3]
Part 2: A Comparative Analysis of Alternative Dienophiles
The choice of a dienophile is a critical experimental parameter dictated by the specific requirements of the synthesis, including desired reaction kinetics, adduct stability, and orthogonality to other functional groups present. We will compare our benchmark TAD derivative against two major classes of alternatives: Maleimides and Tetrazines for inverse-electron-demand Diels-Alder reactions.
Alternative Class 1: Maleimide Derivatives
N-substituted maleimides are classic dienophiles in bioconjugation and materials science. They are significantly more stable than TADs but correspondingly less reactive. The reaction typically requires thermal activation.
-
Expertise & Experience: The choice between a TAD and a maleimide is a trade-off between speed and stability. For applications requiring instantaneous ligation at low concentrations, a TAD is superior. However, for protocols involving extended incubation times or the need for a highly stable final adduct, a maleimide is the more prudent choice. The resulting Diels-Alder adduct with a maleimide involves the formation of two C-C bonds, which are generally more robust than the C-N bonds formed in TAD adducts, making the retro-Diels-Alder reaction less favorable.[5][6]
Alternative Class 2: Tetrazines (for Inverse-Electron-Demand Diels-Alder)
This represents a paradigm shift in the Diels-Alder strategy. In an inverse-electron-demand Diels-Alder (IEDDA) reaction, an electron-poor diene (the tetrazine) reacts with an electron-rich dienophile (e.g., a strained alkene like norbornene or trans-cyclooctene).[7] This reaction is exceptionally fast and bioorthogonal, meaning it does not cross-react with biological functional groups.
-
Expertise & Experience: IEDDA is the gold standard for "click" chemistry in complex biological systems. While our benchmark TAD is highly reactive, it targets electron-rich dienes which can be present in biological contexts. The tetrazine-alkene reaction, by contrast, is an abiotic pairing with virtually no biological equivalent, ensuring ligation occurs only where intended. The dienophile in this case is the alkene, which must be incorporated into one of the reacting partners.
Part 3: Quantitative Performance Data & Head-to-Head Comparison
To facilitate objective comparison, the following table summarizes the key performance indicators for our benchmark TAD and its alternatives. The kinetic data are presented as second-order rate constants, which are indicative of reaction speed.
| Dienophile Class | Representative Structure | Typical Diene Partner | Rate Constant (M⁻¹s⁻¹) | Adduct Stability | Key Advantages | Key Disadvantages |
| Functionalized TAD | This compound | Electron-rich (e.g., Cyclopentadiene) | > 10³ | Moderate to High | Extremely fast kinetics, versatile functionalization.[4] | Sensitive to moisture, potential for side reactions.[3] |
| Maleimide | N-Phenylmaleimide | Electron-rich (e.g., Furan, Anthracene) | 10⁻³ - 10⁻¹ | Very High | High adduct stability, commercially available, good functional group tolerance.[6] | Requires elevated temperatures, slower kinetics.[8] |
| Tetrazine (IEDDA) | 3,6-diphenyltetrazine | Strained Alkenes (e.g., Norbornene) | 1 - 10³ | High (N₂ extrusion) | Extremely fast, bioorthogonal, irreversible reaction (N₂ gas is a byproduct).[7] | Requires synthesis of strained alkene partner. |
Part 4: Experimental Protocols
Trustworthy protocols are self-validating. The following methods provide a clear, step-by-step guide for a representative reaction with a TAD dienophile and a common alternative.
Protocol 1: Rapid Diels-Alder Ligation using 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)
This protocol demonstrates the characteristic speed of TAD reactions. PTAD is a vibrant red compound, and its reaction with a diene results in a colorless solution, providing a convenient visual endpoint.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in anhydrous dichloromethane (DCM).[9] The solution will be bright red/pink.
-
Prepare a 12 mM stock solution of freshly cracked cyclopentadiene in anhydrous DCM.
-
-
Reaction Execution:
-
In a clean glass vial at room temperature, add 1.0 mL of the cyclopentadiene solution.
-
While stirring, add the PTAD solution dropwise.
-
-
Observation & Work-up:
-
Observe the immediate disappearance of the red color upon addition of the PTAD solution, indicating a complete reaction.
-
The reaction is typically quantitative and often requires no further purification. The solvent can be removed under reduced pressure to yield the white, solid Diels-Alder adduct.[4]
-
Caption: Experimental workflow for a rapid TAD-diene cycloaddition.
Protocol 2: Thermally-Driven Diels-Alder Reaction using N-Phenylmaleimide
This protocol illustrates the conditions typically required for a maleimide-based cycloaddition, highlighting the contrast in reactivity with TADs.
Methodology:
-
Reagent Preparation:
-
In a round-bottom flask equipped with a condenser, dissolve N-phenylmaleimide (1.0 eq) and anthracene (1.1 eq) in toluene (approx. 0.2 M).
-
-
Reaction Execution:
-
Heat the mixture to reflux (approx. 110°C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or ¹H NMR. The reaction may take several hours to reach completion.
-
-
Observation & Work-up:
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product often precipitates from the solution upon cooling.
-
Collect the solid product by filtration and wash with cold hexanes to remove any unreacted starting material.
-
Conclusion and Strategic Recommendations
The selection of a dienophile is not a one-size-fits-all decision. It requires a nuanced understanding of the reaction's goals and constraints.
-
For Unmatched Speed: When reaction kinetics are the primary driver, such as in rapid probe ligation or polymer cross-linking, functionalized TADs like this compound remain a superior choice. Their reactivity allows for efficient reactions at low concentrations and ambient temperatures.
-
For Robustness and Stability: When the stability of the final conjugate is paramount and reaction time is less critical, maleimide derivatives are the dienophiles of choice. Their slower, more controlled reactivity and the formation of stable C-C bonds in the adduct make them ideal for creating durable materials and bioconjugates.
-
For Bioorthogonal Applications: In complex biological environments where avoiding side reactions is essential, the inverse-electron-demand Diels-Alder reaction with tetrazines is unrivaled. Its unique reactivity profile ensures that the ligation is highly specific and does not interfere with native biological processes.
By understanding the fundamental principles of reactivity and stability outlined in this guide, researchers, scientists, and drug development professionals can make informed, strategic decisions, selecting the optimal dienophile to accelerate their research and development efforts.
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4-Phenyl-1,2,4-triazoline-3,5-dione | 280992-5G . Scientific Laboratory Supplies. [Link]
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Korol, N., et al. (2020). Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and 4-methyl-3H-1,2,4-triazole-3,5(4H)-dione (MTAD): A Review . Records of Natural Products. [Link]
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Dao, L. H., et al. (2015). Reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione with alcohols and amines . ResearchGate. [Link]
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Celius, T. C. (2010). Fast Hetero-Diels-Alder Reactions Using 4-Phenyl-1,2,4-Triazoline-3,5-Dione (PTAD) as the Dienophile . Journal of Chemical Education. [Link]
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Lin, Y.-C., et al. (2024). Mechanochemical Reactivity of a 1,2,4-Triazoline-3,5-dione-Anthracene Diels-Alder Adduct . Chemistry – An Asian Journal. [Link]
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Moody, C. J., & Handle, P. J. (1982). Azo dienophiles. Diels–Alder reactions of 4-phenyl-1,2,4-triazole-3,5-dione and 5-phenylpyrazol-3-one with functionalised dienes . Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Kiselev, V. D., & Kashaeva, E. A. (2019). Reactivity Variation of Tetracyanoethylene and 4-Phenyl-1,2,4-Triazoline-3,5-Dione in Cycloaddition Reactions in Solutions . ResearchGate. [Link]
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Seifi, M., et al. (2022). Evaluation of stability of temporary anchorage devices for orthodontic treatment: A clinical study . ScienceScholar. [Link]
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A Senior Application Scientist's Guide to the Structural Validation of "4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione" Adducts by NMR Spectroscopy
Abstract
The unequivocal structural characterization of chemical adducts is a cornerstone of drug development, toxicology, and analytical chemistry. "4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione" (AP-DMT), a derivative of the highly reactive urazole class of compounds, is an emerging tool for these applications. However, the covalent adducts it forms require rigorous validation to confirm not only their formation but also their precise molecular structure, including the site of attachment. While mass spectrometry (MS) is invaluable for its sensitivity and molecular weight determination, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unambiguous structural elucidation. This guide provides an in-depth comparison of NMR spectroscopy with alternative analytical techniques and presents a validated, step-by-step workflow for the complete structural assignment of AP-DMT adducts, leveraging a suite of 1D and 2D NMR experiments.
Introduction: The Challenge of Adduct Validation
1,2,4-Triazolidine-3,5-diones, also known as urazoles, are a class of heterocyclic compounds recognized for their utility as reactive dienophiles and their presence in biologically active molecules.[1] Derivatives like AP-DMT are designed to act as selective tags or capture agents for specific functional groups within complex biological matrices. When AP-DMT reacts with a target molecule—be it a metabolite, a protein side chain, or an environmental toxin—it forms a stable covalent adduct.
The critical analytical challenge lies in proving the exact structure of this new chemical entity. Key questions that must be answered include:
-
Has an adduct formed?
-
What is the stoichiometry of the reaction?
-
What is the precise atom-to-atom connectivity in the new molecule?
-
Can we definitively rule out isomeric structures?
Answering these questions is paramount for validating a new biomarker, understanding a mechanism of toxicity, or confirming the mode of action of a drug candidate.
Comparative Analysis: Methodologies for Adduct Characterization
While several techniques can detect adduct formation, they differ significantly in the quality and completeness of the structural information they provide. A multi-faceted analytical approach is often necessary, but in our experience, NMR spectroscopy is the indispensable core of any rigorous validation effort.
| Technique | Strengths | Limitations | Primary Role |
| NMR Spectroscopy | - Unambiguous structural elucidation (connectivity)[2]- Definitive isomer differentiation[3]- Non-destructive- Quantitative (qNMR) | - Relatively low sensitivity- Requires higher sample purity and quantity- Can be time-consuming | Gold Standard for Structure Confirmation |
| Mass Spectrometry (MS) | - Exceptional sensitivity (femtomole to attomole)[4]- Precise molecular weight determination[5]- Amenable to complex mixtures (LC-MS) | - Provides limited connectivity information- Isomers often cannot be distinguished without standards[3]- Fragmentation can be complex to interpret | High-Throughput Detection & Formula Determination |
| X-ray Crystallography | - Provides absolute 3D structure | - Requires a high-quality single crystal (often a major bottleneck)- Not suitable for non-crystalline materials or mixtures | Definitive Proof (when applicable) |
| UV-Vis/Fluorescence | - High sensitivity (if chromophore/fluorophore is present)- Excellent for quantification | - Provides minimal to no structural information | Quantitative Screening |
Expert Insight: The synergy between NMR and MS is particularly powerful. MS can rapidly screen for the presence of an adduct of the expected mass in a complex mixture, guiding the purification efforts necessary for a successful NMR analysis.[3][6] MS provides the "what" (molecular formula), while NMR provides the "how" (the atomic arrangement).
The Definitive NMR Workflow for AP-DMT Adduct Validation
This section details a robust, self-validating protocol for the complete structural characterization of an AP-DMT adduct. For this guide, we will consider a hypothetical adduct formed by the reaction of AP-DMT with an electrophilic aldehyde, a common scenario for urazole-based derivatizing agents.
Workflow Overview
Caption: Validated workflow for AP-DMT adduct structural elucidation.
Step 1: Experimental Protocol - Sample Preparation & NMR Acquisition
A. Adduct Synthesis and Purification:
-
Reaction: React AP-DMT with a 1.1 molar equivalent of the target aldehyde in a suitable aprotic solvent (e.g., acetonitrile) at room temperature for 4-6 hours. Monitor reaction completion by TLC or LC-MS.
-
Work-up: Remove the solvent under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography or preparative HPLC to achieve >95% purity, as confirmed by analytical HPLC and LC-MS.
-
Sample Preparation for NMR: Dissolve 5-10 mg of the purified adduct in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often an excellent choice as it dissolves a wide range of organic molecules and its residual water peak does not obscure key signal regions.[1]
B. NMR Spectrometer Setup & Acquisition:
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.[7]
-
1D Spectra:
-
¹H NMR: Acquire with sufficient scans to achieve a signal-to-noise ratio (S/N) > 100:1 for key signals.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment is also highly recommended to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.
-
-
2D Spectra:
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons (¹J-CH).[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons (²J-CH, ³J-CH). This is the most critical experiment for proving the adduct's covalent linkage. [9]
-
Data Interpretation: A Case Study
Let's analyze the expected NMR data for our hypothetical AP-DMT-aldehyde adduct. The key is to use the suite of NMR spectra to piece together the molecular puzzle.
Visualizing the Key HMBC Correlation
The definitive proof of adduct formation comes from observing a correlation in the HMBC spectrum between a proton on the target molecule and a carbon on the AP-DMT moiety (or vice versa) across the newly formed bond.
Caption: Key ³J HMBC correlation proving the N-C bond formation.
Step-by-Step Spectral Assignment
-
¹H NMR Analysis:
-
Identify the characteristic signals for the AP-DMT core: two methyl singlets (~3.0-3.5 ppm), and the aromatic protons of the aminophenyl ring (~6.5-7.5 ppm).
-
Identify signals from the adducted aldehyde moiety. The disappearance of the aldehyde proton (~9-10 ppm) is a strong indicator of reaction.
-
Use integration to confirm a 1:1 stoichiometry between the AP-DMT and target molecule fragments.[10]
-
-
¹³C and DEPT NMR Analysis:
-
Assign the carbons of the AP-DMT core, including the two methyls, the aromatic carbons, and the two carbonyl carbons of the triazolidinedione ring (~150-160 ppm).[1]
-
Assign the carbons from the adducted aldehyde. The disappearance of the aldehyde carbonyl carbon (~190-200 ppm) is confirmatory.
-
-
2D NMR Connectivity Mapping:
-
COSY: Trace the connectivity within the aminophenyl ring (ortho, meta, para couplings) and within the aliphatic chain of the adducted molecule.
-
HSQC: Create definitive ¹H-¹³C pairs. For every proton signal (except exchangeable protons like NH₂), you should find a corresponding carbon signal in the HSQC spectrum. This validates the assignments from the 1D spectra.[2]
-
HMBC - The Final Proof: This experiment connects the dots. Look for the critical long-range correlations:
-
A correlation from the proton on the carbon where the aldehyde used to be, to the nitrogen-bearing carbon of the AP-DMT aminophenyl ring.
-
Correlations from the protons on the AP-DMT methyl groups to the two carbonyl carbons, confirming the triazolidinedione ring structure.
-
Correlations from the aromatic protons to their neighboring carbons, confirming the substitution pattern on the phenyl ring.
-
-
Tabulated NMR Data (Hypothetical)
| Assignment | δ¹H (ppm), Mult. (J in Hz) | δ¹³C (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| N-CH₃ | 3.15, s | 28.5 | C=O |
| N'-CH₃ | 3.20, s | 29.1 | C'=O |
| C=O | - | 154.1 | N-CH₃ |
| C'=O | - | 153.8 | N'-CH₃ |
| Ar-H (ortho to NH₂) | 6.80, d (8.0) | 115.2 | Ar-C (ipso-N), Ar-C (meta) |
| Ar-H (para to NH₂) | 7.25, t (8.0) | 129.5 | Ar-C (ortho) |
| Adduct-H (α to N) | 4.85, t (6.5) | 55.4 | Ar-C (ipso-N) , Adduct-C (β) |
| Adduct-CH₂ (β) | 1.75, m | 30.1 | Adduct-C (α), Adduct-C (γ) |
The bolded entry highlights the single most important correlation that validates the covalent bond between the AP-DMT tag and the target molecule.
Conclusion
For researchers and drug development professionals, certainty is not a luxury; it is a necessity. While techniques like mass spectrometry are indispensable for rapid detection and quantification, they cannot provide the unambiguous structural proof required for definitive adduct characterization.[4][6] NMR spectroscopy, through a systematic application of 1D and 2D experiments (especially HMBC), offers a self-validating system to map the precise atomic connectivity of novel molecules.[11] By following the workflow presented in this guide, scientists can confidently validate the structure of AP-DMT adducts, ensuring the integrity and accuracy of their research, from fundamental mechanistic studies to the development of novel therapeutics and diagnostics.
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A Comparative Study of Electron-Donating vs. Electron-Withdrawing Groups on Triazolidinedione Reactivity
Introduction
The 1,2,4-triazolidine-3,5-dione ring system, also known as urazole, is a valuable heterocyclic scaffold in medicinal chemistry and materials science.[1] Its unique structure, featuring two acidic N-H protons and two electrophilic carbonyl carbons, offers multiple sites for chemical modification. The reactivity of this core structure can be precisely modulated by the introduction of substituents at the N-4 position. This guide provides an in-depth comparative analysis of how electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) influence the reactivity of the triazolidinedione scaffold. Understanding these electronic effects is paramount for researchers aiming to design novel triazolidinedione derivatives with tailored chemical properties for applications in drug development and polymer chemistry.[1]
Theoretical Framework: The Role of Substituent Electronic Effects
The chemical behavior of a substituted triazolidinedione is fundamentally governed by the electronic properties of the group attached at the N-4 position. These effects can be broadly categorized into two types: inductive effects and resonance effects.
-
Electron-Donating Groups (EDGs): These groups increase the electron density of the triazolidinedione ring system.[2]
-
Examples: Alkyl groups (-CH₃, -C₂H₅), alkoxy groups (-OCH₃), and amino groups (-NR₂).
-
Mechanism: EDGs push electron density into the ring through inductive effects (e.g., alkyl groups) or resonance effects (e.g., -OCH₃, -NR₂), where lone pairs on the atom adjacent to the ring can be delocalized into the system. This increased electron density makes the ring more nucleophilic.[2]
-
-
Electron-Withdrawing Groups (EWGs): These groups decrease the electron density of the triazolidinedione ring system.[2]
-
Examples: Nitro (-NO₂), cyano (-CN), haloalkyls (-CF₃), and acyl groups (-COR).
-
Mechanism: EWGs pull electron density away from the ring through inductive effects (due to electronegativity) or resonance effects (delocalization of ring electrons into the substituent). This decrease in electron density renders the ring more electrophilic.[2]
-
The interplay of these effects dictates the reactivity at different sites of the triazolidinedione molecule, as we will explore in the following sections.
Impact on Physicochemical Properties and Reactivity
The electronic nature of the N-4 substituent directly impacts key chemical properties and reaction outcomes. Below, we compare the influence of EDGs and EWGs on N-H acidity, carbonyl electrophilicity, and overall reaction kinetics.
N-H Acidity and N-Functionalization
The two N-H protons at positions 1 and 2 of the urazole ring are acidic. The ease of deprotonation is a critical factor in N-alkylation and N-acylation reactions, which are common strategies for diversifying the scaffold.[3]
-
Effect of EWGs: An electron-withdrawing group at N-4 stabilizes the conjugate base (urazolide anion) formed upon deprotonation. By pulling electron density away from the ring, the EWG delocalizes the negative charge, making the N-H protons more acidic .[3] This enhanced acidity facilitates reactions that proceed via deprotonation, often allowing for the use of milder bases and reaction conditions.
-
Effect of EDGs: Conversely, an electron-donating group destabilizes the conjugate base by pushing more electron density into an already electron-rich anion. This makes the N-H protons less acidic . Consequently, stronger bases or more forcing conditions may be required to achieve N-functionalization on EDG-substituted triazolidinediones.
Experimental Protocol: Comparative N-Alkylation
This protocol describes a general procedure for comparing the rate of N-alkylation on a triazolidinedione with an EDG (e.g., 4-methylurazole) versus one with an EWG (e.g., 4-phenylurazole).
Objective: To demonstrate the difference in reactivity for N-alkylation based on the electronic nature of the N-4 substituent.
Materials:
-
4-Methylurazole
-
4-Phenylurazole
-
Potassium Carbonate (K₂CO₃)
-
Benzyl Bromide
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In two separate round-bottom flasks, dissolve 4-methylurazole (1 mmol) and 4-phenylurazole (1 mmol) in 10 mL of DMF.
-
Base Addition: To each flask, add potassium carbonate (1.5 mmol).
-
Alkylating Agent Addition: Add benzyl bromide (1.1 mmol) to each flask at room temperature.
-
Reaction Monitoring: Stir both reactions at room temperature. Monitor the progress of each reaction by TLC at regular intervals (e.g., every 30 minutes). The disappearance of the starting material spot indicates reaction completion.
-
Work-up: Once the reaction is complete, pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Expected Outcome: The reaction with 4-phenylurazole (EWG) is expected to proceed faster than the reaction with 4-methylurazole (EDG) due to the higher acidity of the N-H proton, facilitating its deprotonation by K₂CO₃.
Carbonyl Electrophilicity and Nucleophilic Attack
The two carbonyl carbons (C-3 and C-5) are electrophilic centers susceptible to nucleophilic attack.[4][5] The reactivity of these carbons is highly dependent on the electronic nature of the N-4 substituent.
-
Effect of EWGs: An electron-withdrawing group enhances the partial positive charge on the carbonyl carbons by pulling electron density out of the ring system. This makes the carbonyls more electrophilic and thus more reactive towards nucleophiles.[6][7] Reactions such as additions of Grignard reagents or hydride reducing agents are expected to be more facile.
-
Effect of EDGs: An electron-donating group diminishes the partial positive charge on the carbonyl carbons by pushing electron density into the ring. This makes the carbonyls less electrophilic and less susceptible to nucleophilic attack.[6]
Data Summary: Substituent Effects on Reactivity
| Feature | N-4 Substituent | Effect | Impact on Reactivity |
| N-H Acidity | Electron-Withdrawing Group (EWG) | Increases acidity | Facilitates N-deprotonation for alkylation/acylation |
| Electron-Donating Group (EDG) | Decreases acidity | Hinders N-deprotonation; may require stronger bases | |
| Carbonyl Electrophilicity | Electron-Withdrawing Group (EWG) | Increases electrophilicity | Enhances susceptibility to nucleophilic attack |
| Electron-Donating Group (EDG) | Decreases electrophilicity | Reduces reactivity towards nucleophiles | |
| Oxidation to Triazolinedione | Electron-Withdrawing Group (EWG) | Hinders oxidation | Slower reaction rates observed |
| Electron-Donating Group (EDG) | Facilitates oxidation | Faster reaction rates observed[8] |
Oxidation to 4-Substituted-1,2,4-triazoline-3,5-diones
Urazoles can be readily oxidized to the corresponding highly reactive 4-substituted-1,2,4-triazoline-3,5-diones (TADs).[3] These TADs are potent dienophiles and enophiles used in Diels-Alder and ene reactions.
-
Effect of EDGs: Electron-donating groups on the N-4 aryl ring increase the electron density of the urazole, making it more susceptible to oxidation. Experimental data shows that the rate of oxidation slightly increases with the electron-donating ability of the functional groups on the aromatic ring.[8]
-
Effect of EWGs: Conversely, electron-withdrawing groups decrease the electron density, making the urazole less prone to oxidation. This is reflected in slower reaction times or the need for stronger oxidizing agents. For instance, in telescoped oxidation-cycloaddition reactions, urazoles with electron-withdrawing groups like p-nitro and p-fluoro substituents on a phenyl ring gave poor results, while those with electron-donating groups like p-methyl provided moderate yields.[9]
Visualizing the Electronic Effects
The following diagram illustrates how EDGs and EWGs modulate the electron density and key reactive sites on the triazolidinedione ring.
Caption: Logical flow of electronic effects on triazolidinedione reactivity.
Experimental Workflow: Synthesis and Comparative Reaction
The diagram below outlines a typical workflow for synthesizing substituted triazolidinediones and subsequently comparing their reactivity in a model reaction.
Caption: General workflow for comparative reactivity studies.
Conclusion
The electronic nature of the N-4 substituent profoundly dictates the reactivity of the 1,2,4-triazolidine-3,5-dione scaffold. Electron-withdrawing groups enhance N-H acidity and carbonyl electrophilicity, facilitating nucleophilic substitutions at the nitrogen and additions at the carbonyl carbons, while simultaneously deactivating the ring towards oxidation. Conversely, electron-donating groups decrease N-H acidity and carbonyl electrophilicity but activate the urazole ring for oxidation to the highly reactive triazolinedione species.
By understanding and harnessing these predictable electronic effects, researchers can strategically design and synthesize novel triazolidinedione derivatives with fine-tuned reactivity, paving the way for new therapeutic agents and advanced materials.
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A Senior Application Scientist's Guide to Assessing the Bioorthogonality of 4-(3-aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione (AP-TAD)
Introduction: The Quest for Novel Bioorthogonal Reagents
In the landscape of chemical biology, bioorthogonal chemistry provides an indispensable toolkit for probing biological systems in their native environment.[1][2][3] These reactions involve pairs of mutually reactive functional groups that remain inert to the complex milieu of a living cell until they are introduced to one another.[1][3] The ideal bioorthogonal reaction is characterized by fast kinetics, high selectivity, and the stability of its reactants and products in physiological conditions, all while exerting minimal perturbation on the biological system under study.[3][4][5]
While established reactions like the Staudinger ligation, copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloadditions, and the inverse-electron-demand Diels-Alder (IEDDA) reaction have proven immensely powerful, the search for new chemistries with unique properties continues.[2][6][7][8] Expanding the repertoire of bioorthogonal tools allows for more complex, multi-component labeling experiments and offers solutions to the limitations of existing methods, such as the cytotoxicity of copper catalysts in CuAAC or the bulkiness of cyclooctyne reagents in SPAAC.[5][9][10]
This guide focuses on a proposed assessment of a novel reagent: 4-(3-aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione (AP-TAD) . We will explore its potential as a bioorthogonal tool, drawing comparisons with well-characterized alternatives. This document is intended for researchers, scientists, and drug development professionals, providing a framework for the rigorous evaluation of new bioorthogonal reagents.
The Triazolidinedione (TAD) Scaffold: A Primer
The 1,2,4-triazolidine-3,5-dione (TAD) core is a highly reactive functional group. Its reactivity is well-documented in the context of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), which is known to participate in rapid Diels-Alder reactions and ene-type reactions.[11] In a biological context, PTAD and its derivatives have been shown to react selectively with the phenolic side chain of tyrosine residues and, to a lesser extent, with tryptophan.[12][13][14] This inherent reactivity with endogenous amino acids presents both an opportunity for protein modification and a challenge to its classification as a truly bioorthogonal reagent in the classical sense, which typically involves reaction with an exogenously introduced, unnatural functional group.
The subject of our assessment, AP-TAD, incorporates this reactive TAD core. The dimethyl substitution on the urazole ring and the aminophenyl group are expected to modulate its reactivity, stability, and solubility. The presence of the amino group also provides a convenient handle for further functionalization, for instance, with fluorophores or affinity tags.
Comparative Landscape of Bioorthogonal Reactions
To properly assess the potential of AP-TAD, it is crucial to benchmark it against the current state-of-the-art bioorthogonal reactions. The following table summarizes key performance metrics for some of the most widely used chemistries.
| Reaction | Typical Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Limitations |
| Staudinger Ligation | Azide, Triarylphosphine | 0.002 - 0.01 | High selectivity, abiotic reactants.[2][15] | Slow kinetics, phosphines can be oxidized.[2][15] |
| CuAAC | Terminal Alkyne, Azide | 10 - 200 | Fast kinetics, well-established.[16] | Requires cytotoxic copper catalyst.[5][10] |
| SPAAC | Cyclooctyne, Azide | 0.1 - 1 | No catalyst required.[3][10] | Bulky cyclooctyne can perturb systems.[10] |
| IEDDA | Tetrazine, trans-Cyclooctene (TCO) | ~2000 - 30,000 | Extremely fast kinetics.[4][6][8] | Tetrazine stability can be an issue.[5] |
| TAD Chemistry (proposed) | AP-TAD, (e.g., strained alkene/alkyne) | To be determined | Potentially fast kinetics. | Potential cross-reactivity with endogenous nucleophiles (e.g., tyrosine, tryptophan).[13][14] |
Proposed Experimental Assessment of AP-TAD
A rigorous evaluation of AP-TAD's bioorthogonality requires a multi-faceted experimental approach. The following sections outline key experiments to determine its suitability as a bioorthogonal reagent.
Synthesis and Characterization
The synthesis of AP-TAD would likely follow a multi-step route, starting from 3-nitroaniline. A plausible synthetic pathway involves the formation of the corresponding urazole, followed by methylation and reduction of the nitro group.[17]
Caption: A comprehensive workflow for the assessment of AP-TAD's bioorthogonality.
Conclusion and Future Outlook
The evaluation of this compound (AP-TAD) as a bioorthogonal reagent requires a systematic and rigorous experimental approach. While the TAD scaffold promises rapid reactivity, its potential for cross-reactivity with endogenous biomolecules, particularly tyrosine and tryptophan residues, must be carefully characterized. [13][14]The proposed workflow, encompassing kinetic analysis, stability assays, selectivity profiling, and cytotoxicity assessment, provides a robust framework for determining the utility and limitations of AP-TAD.
Should AP-TAD demonstrate favorable properties—namely, a high second-order rate constant with a specific, abiotic partner, sufficient stability in biological media, low cytotoxicity, and minimal off-target reactivity—it could represent a valuable addition to the bioorthogonal toolkit. The amino handle offers a versatile point for the attachment of various payloads, making it an attractive candidate for applications in cellular imaging, drug delivery, and proteomics. Conversely, if significant cross-reactivity is observed, its application might be more specialized, for instance, in the targeted modification of proteins at tyrosine or tryptophan sites. Ultimately, the data-driven assessment outlined in this guide will be crucial in defining the role of AP-TAD in the ever-evolving field of bioorthogonal chemistry.
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A Senior Application Scientist's Guide to Solvent System Performance of 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis and bioconjugation, the choice of reagents and the conditions under which they are employed are paramount to achieving desired outcomes with precision and efficiency. Among the diverse arsenal of highly reactive compounds, 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione and its derivatives have carved a niche for their exceptional reactivity in Diels-Alder and ene-type reactions. This guide offers an in-depth analysis of the performance of this compound in various solvent systems, benchmarked against prominent alternatives. The insights provided herein are grounded in mechanistic studies of closely related analogues and are intended to empower researchers to make informed decisions for their experimental designs.
The Critical Role of the Solvent: More Than Just a Medium
The solvent is not a passive bystander in reactions involving triazolinediones. Its polarity, protic or aprotic nature, and hydrogen-bonding capabilities can dramatically influence reaction mechanisms, rates, and even the distribution of products. For triazolinedione-alkene ene reactions, a fascinating solvent-dependent mechanistic dichotomy has been elucidated for the parent compound, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), which serves as an excellent model for understanding the behavior of its substituted derivatives.[1]
In aprotic solvents , such as acetonitrile and dimethyl sulfoxide (DMSO), the reaction is believed to proceed through a short-lived, open dipolar intermediate that rapidly closes to an aziridinium imide (AI) intermediate before yielding the final ene product.[1] Conversely, in protic solvents like water and methanol, the open dipolar intermediate is stabilized by hydrogen bonding. This stabilization allows it to proceed directly to the ene product, potentially bypassing or only transiently involving the aziridinium imide intermediate.[1] This mechanistic shift is a critical consideration for reaction optimization and predicting outcomes in different solvent environments.
Caption: Solvent-Dependent Reaction Pathways for Triazolinedione Ene Reactions.
The presence of the aminophenyl and dimethyl groups on the core structure of this compound is anticipated to modulate its electronic properties and solubility, but the fundamental influence of the solvent on the reaction mechanism is expected to remain consistent with the PTAD model. The electron-donating nature of the amino group may subtly influence the stability of the dipolar intermediate, potentially affecting reaction kinetics.
Performance in Different Solvent Systems: A Comparative Overview
While specific quantitative data for this compound is not extensively available in peer-reviewed literature, we can extrapolate its expected performance based on the behavior of PTAD and general principles of solvent effects.
| Solvent Class | Representative Solvents | Expected Solubility | Expected Reactivity/Selectivity | Rationale |
| Non-polar Aprotic | Toluene, Hexane, Dichloromethane | Low to Moderate | Moderate to high reactivity. Selectivity may vary. | The aminophenyl group imparts some polarity, potentially limiting solubility in very non-polar solvents. Reactions proceed via the AI intermediate pathway. |
| Polar Aprotic | Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | High reactivity. | Good solubility of the polar reactant. The reaction follows the aziridinium imide (AI) intermediate pathway.[1] |
| Polar Protic | Water (H₂O), Methanol (MeOH), Ethanol (EtOH) | Moderate (may require co-solvents) | High reactivity, potentially altered selectivity. | The amino group can engage in hydrogen bonding, aiding solubility. The reaction mechanism shifts towards a stabilized open dipolar intermediate, which can influence stereoselectivity.[1] |
Comparison with an Alternative: The Rise of Azide-Alkyne "Click Chemistry"
In the realm of bioconjugation and materials science, the ultimate goal is often the rapid, efficient, and specific formation of a covalent bond. While triazolinediones are exceptionally reactive, the most prominent alternative is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2]
| Feature | This compound | Azide-Alkyne Cycloaddition (CuAAC) |
| Reaction Type | Ene reaction, Diels-Alder cycloaddition[3] | 1,3-Dipolar cycloaddition[4] |
| Reaction Partners | Alkenes (with allylic hydrogens), Dienes | Terminal Alkynes, Azides |
| Kinetics | Extremely fast, often complete in minutes at room temperature. | Fast, but often requires a copper(I) catalyst.[2] |
| Orthogonality | Highly reactive towards electron-rich systems. Can react with certain amino acid side chains (e.g., tyrosine).[3] | Azides and alkynes are largely inert to most biological functional groups, offering high bioorthogonality.[2] |
| Byproducts | Typically none, reaction is an addition. | No byproducts. |
| Catalyst Requirement | Generally proceeds without a catalyst. | Requires a copper(I) source, which can be cytotoxic. Ligands are often needed to stabilize the catalyst and protect biomolecules.[5] |
Key Considerations for Selection:
-
For ultimate speed and catalyst-free conditions in reactions with alkenes or dienes, this compound is a superior choice.
-
For bioconjugation in complex biological systems where avoiding side reactions with native functional groups is critical, the bioorthogonality of the azide-alkyne reaction is a significant advantage.[6] Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a catalyst-free alternative, albeit with generally slower kinetics than triazolinedione reactions.[6]
Experimental Protocols
To ensure scientific integrity, the following protocols provide a framework for systematically evaluating the performance of this compound.
Protocol 1: Determination of Relative Reaction Rates by UV-Vis Spectroscopy
Triazolinediones are intensely colored, and this property can be exploited to monitor reaction progress.
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in a solvent of interest (e.g., acetonitrile).
-
Prepare a 100 mM stock solution of a model alkene (e.g., 1-octene) in the same solvent.
-
-
Kinetic Measurement:
-
In a quartz cuvette, combine the solvent, the alkene stock solution, and allow to equilibrate to the desired temperature in a temperature-controlled spectrophotometer.
-
Initiate the reaction by adding a small volume of the triazolinedione stock solution and immediately begin recording the absorbance at the λmax of the triazolinedione over time.
-
The disappearance of the color corresponds to the consumption of the reactant.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Determine the initial rate of reaction from the slope of the curve.
-
Repeat the experiment in different solvents to compare relative rates.
-
Caption: Workflow for Kinetic Analysis using UV-Vis Spectroscopy.
Protocol 2: Product Distribution Analysis by ¹H NMR Spectroscopy
Solvent can influence the selectivity of reactions with complex alkenes.
-
Reaction Setup:
-
In separate vials, dissolve a model diene or a complex alkene in different solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD).
-
Add an equimolar amount of this compound to each vial.
-
Allow the reactions to proceed to completion at a controlled temperature.
-
-
Analysis:
-
Acquire ¹H NMR spectra of the crude reaction mixtures.
-
Identify the signals corresponding to the different potential products (e.g., ene adducts, Diels-Alder adducts).
-
Determine the product ratios by integrating the characteristic signals for each product.
-
-
Comparison:
-
Compare the product ratios obtained in the different deuterated solvents to assess the impact of the solvent on reaction selectivity.
-
Conclusion and Recommendations
This compound stands as a highly potent reagent for rapid covalent bond formation with alkenes and dienes. Its performance is intricately linked to the choice of solvent, which dictates the operative reaction mechanism and can influence both rate and selectivity.
-
For applications demanding maximal speed in organic media, polar aprotic solvents like acetonitrile or DMF are recommended due to their ability to solubilize the reagent and facilitate a rapid reaction.
-
In aqueous or protic environments, researchers should be mindful of the potential for a mechanistic shift, which could be harnessed to control stereochemical outcomes.
-
When compared to the workhorse of bioconjugation, the azide-alkyne cycloaddition, the triazolinedione offers a clear advantage in terms of reaction kinetics and catalyst-free conditions. However, this is counterbalanced by the superior bioorthogonality of the azide and alkyne functional groups.
The selection between these powerful chemical tools should be guided by the specific requirements of the application, with careful consideration of the solvent environment to unlock their full potential.
References
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Wang, Q., et al. (2003). Bioconjugation by copper(I)-catalyzed azide-alkyne [3 + 2] cycloaddition. Journal of the American Chemical Society, 125(11), 3192–3193. [Link]
- Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems.
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Singleton, D. A., et al. (2007). A New Solvent-Dependent Mechanism for a Triazolinedione Ene Reaction. The Journal of Organic Chemistry, 73(3), 733–740. [Link]
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Ohashi, S., & Butler, G. B. (1980). Ene reaction of triazolinediones with alkenes. 2. Kinetics and substituent effects. The Journal of Organic Chemistry, 45(18), 3549–3554. [Link]
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- Korol, N., & Vaskevich, R. (2020). Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione and 4-methyl-3H-1,2,4-triazole-3,5(4H)-dione: a review.
-
Wikipedia. (2023). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
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MolPort. (n.d.). 4-(4-aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione. Retrieved from [Link]
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A Comparative Guide to Polyamides Synthesized with 4-(3-aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced materials with superior performance characteristics, polymer chemists are increasingly turning their attention to the incorporation of heterocyclic moieties into polymer backbones. These structures can impart unique thermal, mechanical, and solubility properties. This guide provides a comprehensive technical comparison of polyamides synthesized from the novel diamine 4-(3-aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione (APTD).
Due to the limited direct experimental data on APTD-based polymers in publicly available literature, this guide will draw upon established principles of polymer chemistry and comparative data from structurally similar urazole-containing polymers. Specifically, we will leverage data from polyamides derived from 4-(4'-aminophenyl)urazole (AmPU) to project the performance of APTD-based polyamides.[1] This approach allows for a scientifically grounded estimation of properties and provides a strong rationale for future research and development in this area. We will compare these projected characteristics with those of conventional aromatic polyamides derived from m-phenylenediamine (m-PDA) and 4,4'-oxydianiline (ODA) to highlight the potential advantages of incorporating the dimethyltriazolidine-dione structure.
The Rationale for Urazole-Containing Polyamides
Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability and mechanical strength.[2] However, their applications can be limited by poor solubility in common organic solvents, which complicates processing.[2] The introduction of heterocyclic rings and bulky pendant groups into the polymer backbone is a proven strategy to disrupt chain packing, reduce intermolecular hydrogen bonding, and thereby enhance solubility without significantly compromising thermal performance.[2][3][4]
The urazole moiety, a five-membered heterocyclic ring, is a particularly interesting candidate for modifying polyamide structures. Its rigid, bulky nature can effectively separate polymer chains, while the polar carbonyl groups can influence interchain interactions. The specific monomer at the center of this guide, APTD, features a dimethylated urazole ring, which is anticipated to further enhance solubility compared to its non-methylated counterpart due to the disruption of hydrogen bonding sites on the urazole ring itself.
Projected Performance Characteristics of APTD-Based Polyamides
Based on the characterization of polyamides derived from the analogous 4-(4'-aminophenyl)urazole (AmPU), we can project the following properties for polyamides synthesized from APTD and various diacid chlorides.[1] The presence of the N,N'-dimethyl groups on the urazole ring is expected to primarily influence solubility, with more subtle effects on thermal and mechanical properties.
Thermal Properties
Polyamides containing urazole moieties are known to possess excellent thermal stability.[5] For AmPU-based polyamides, thermogravimetric analysis (TGA) has shown high decomposition temperatures. It is reasonable to expect that APTD-based polyamides will exhibit similarly high thermal stability, with 10% weight loss temperatures (T10) well above 300°C in a nitrogen atmosphere. The bulky, rigid heterocyclic ring contributes to a high glass transition temperature (Tg). The introduction of flexible aliphatic linkages in the diacid chloride co-monomer can be used to tune the Tg.
Solubility
A significant advantage of incorporating urazole groups is the improvement in solubility. Polyamides derived from AmPU have demonstrated solubility in polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO).[5] The N-methylation in APTD is expected to further enhance this solubility. By eliminating the N-H protons on the urazole ring, which can participate in hydrogen bonding, the intermolecular forces are further weakened, likely rendering APTD-polyamides soluble in a wider range of organic solvents. This enhanced processability is a key advantage for various applications.
Mechanical Properties
Aromatic polyamides are known for their high tensile strength and modulus.[6][7] The incorporation of the rigid urazole ring is expected to maintain good mechanical performance. Films cast from solutions of AmPU-polyamides have been shown to be tough and flexible.[3] It is anticipated that APTD-polyamide films will exhibit comparable mechanical integrity, with the potential for slight modifications in properties depending on the specific diacid chloride used in the polymerization.
Comparative Analysis: APTD-Polyamides vs. Conventional Aramids
To contextualize the projected performance of APTD-polyamides, a comparison with established aromatic polyamides is essential. We will consider polyamides derived from m-phenylenediamine (a common meta-aramid monomer) and 4,4'-oxydianiline (a key component in many high-performance polyimides and polyamides).[8]
| Property | Projected APTD-Polyamide (with Aliphatic Diacid) | Polyamide from m-PDA (e.g., Nomex®) | Polyamide from ODA |
| Thermal Stability (T10) | > 300 °C | ~400 °C | > 450 °C[9] |
| Glass Transition (Tg) | Moderate to High (Tunable) | ~270 °C | High |
| Solubility | Good in polar aprotic solvents | Limited (soluble in strong acids) | Generally poor[3] |
| Mechanical Strength | Good | Excellent | Excellent |
Table 1: Comparative Properties of Aromatic Polyamides.
This comparison highlights the key trade-offs. While conventional aramids based on m-PDA and ODA may offer superior ultimate thermal stability, their limited solubility presents significant processing challenges.[2][3] APTD-based polyamides are projected to offer a compelling balance of good thermal stability and significantly enhanced solubility, opening up possibilities for solution-based processing techniques like film casting and fiber spinning from less aggressive solvents.
Experimental Protocols
The following section details the proposed methodologies for the synthesis of the APTD monomer and its subsequent polymerization, as well as the key characterization techniques. These protocols are based on established procedures for similar urazole-containing compounds.[1][10]
Synthesis of this compound (APTD)
The synthesis of APTD can be envisioned as a multi-step process starting from 3-nitroaniline. The key steps involve the formation of the urazole ring followed by N-methylation and reduction of the nitro group. A potential synthetic route is outlined below:
Caption: Proposed synthetic pathway for this compound (APTD).
Step-by-Step Protocol:
-
Synthesis of 4-(3-nitrophenyl)-1,2,4-triazolidine-3,5-dione: This can be achieved by reacting 3-nitroaniline with ethyl chloroformate, followed by treatment with hydrazine hydrate and subsequent thermal or base-catalyzed cyclization.[10]
-
N-Methylation: The resulting nitrophenylurazole is then subjected to methylation using a suitable methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate in a polar aprotic solvent.
-
Reduction of the Nitro Group: The nitro group of the dimethylated intermediate is then reduced to an amine using standard reduction methods, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation, to yield the final APTD monomer.
Polymerization of APTD with Diacid Chlorides
APTD, as a diamine, can be polymerized with various diacid chlorides via low-temperature solution polycondensation to yield polyamides.
Caption: General workflow for the synthesis of APTD-based polyamides via low-temperature solution polycondensation.
Step-by-Step Protocol:
-
Dissolve the APTD monomer in a dry, polar aprotic solvent such as DMAc in a flask equipped with a nitrogen inlet and a mechanical stirrer.
-
Add a base, such as pyridine, to the solution to act as an acid scavenger.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a stoichiometric amount of the desired diacid chloride (e.g., isophthaloyl chloride, terephthaloyl chloride, or an aliphatic diacid chloride) to the stirred solution.
-
Maintain the reaction at 0°C for a few hours, then allow it to warm to room temperature and continue stirring overnight.
-
Precipitate the resulting polymer by pouring the viscous solution into a non-solvent like methanol.
-
Collect the polymer by filtration, wash it thoroughly with methanol and water, and dry it in a vacuum oven.
Characterization Techniques
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide linkages (characteristic C=O and N-H stretching bands) and the presence of the urazole ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of the monomer and the resulting polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymers by determining their decomposition temperatures.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperatures (Tg) of the amorphous polymers.
-
Inherent Viscosity: To estimate the molecular weight of the synthesized polymers.
-
Solubility Tests: To assess the solubility of the polymers in a range of organic solvents.
-
Mechanical Testing: For cast films, tensile strength, modulus, and elongation at break can be measured to evaluate their mechanical performance.
Conclusion and Future Outlook
Polyamides synthesized from this compound represent a promising class of high-performance polymers. Based on comparative analysis with structurally similar urazole-containing polyamides, APTD-based polyamides are projected to exhibit a highly desirable combination of good thermal stability, robust mechanical properties, and, most notably, enhanced solubility in common organic solvents. This improved processability could unlock new applications where traditional aramids are not viable.
Further experimental work is crucial to validate these projections. The synthesis of the APTD monomer and its subsequent polymerization with a variety of diacid chlorides will provide the necessary empirical data to fully characterize this novel polymer family. The exploration of structure-property relationships by varying the diacid chloride component will be a key area of future research, enabling the fine-tuning of these materials for specific applications in fields ranging from advanced coatings and films to high-performance fibers and composites.
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- Patel, H. S., & Patel, K. C. (2009). Polyamides containing s-triazine rings and fluorene "cardo"groups: Synthesis and characterization. Journal of Applied Polymer Science, 114(1), 1-8.
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A Mechanistic Guide to the Reactivity of 4-(3-aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione and its Comparison with Alternative Reagents
For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to achieving desired synthetic outcomes. This guide provides an in-depth mechanistic analysis of reactions involving 4-(3-aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione, a substituted urazole derivative. By drawing upon the extensive research on the parent compound, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), this document will elucidate the key reactive pathways of this class of compounds. Furthermore, a comparative analysis with alternative reagents for hallmark cycloaddition reactions, namely the Diels-Alder and ene reactions, will be presented, supported by experimental data to inform your selection process.
Synthesis of this compound
The synthesis of 4-substituted 1,2,4-triazolidine-3,5-diones can be efficiently achieved through a one-pot, three-step process starting from the corresponding aniline derivative. This method offers a significant advantage over traditional routes that often involve hazardous isocyanates and complex reaction setups.
A plausible synthetic route for this compound would first involve the protection of the amino group of 3-aminoaniline, followed by a sequence of reactions analogous to the one-pot synthesis of other 4-substituted urazoles. The final steps would involve N-methylation of the triazolidinedione ring.
Core Reactivity: The Power of the Triazolidinedione Ring
The high reactivity of 4-aryl-1,2,4-triazolidine-3,5-diones is attributed to the cyclic structure and the electron-withdrawing nature of the carbonyl groups, which significantly lowers the LUMO energy of the N=N double bond. This makes them exceptionally potent electrophiles, capable of participating in a variety of pericyclic reactions, most notably the Diels-Alder and ene reactions.
The substituents on the phenyl ring and the nitrogen atoms of the triazolidinedione core can modulate this reactivity. In the case of this compound, the aminophenyl group, being electron-donating, might slightly decrease the overall electrophilicity compared to the unsubstituted PTAD. Conversely, the methyl groups on the heterocyclic nitrogens may introduce steric effects that could influence the approach of substrates.
Mechanistic Deep Dive: The Diels-Alder Reaction
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. Triazolidinediones are among the most reactive dienophiles known.
The Concerted, Yet Asynchronous, Pathway
The reaction of a 1,3-diene with a triazolidinedione proceeds through a concerted mechanism, meaning all bond-forming and bond-breaking events occur in a single transition state. However, computational studies suggest that this transition state is often asynchronous, with the two new carbon-nitrogen bonds not forming at precisely the same rate.
dot
Caption: Diels-Alder reaction mechanism.
Comparison with Alternative Dienophiles: Maleic Anhydride
Maleic anhydride is a classic and widely used dienophile in the Diels-Alder reaction.[1] A direct comparison with 4-aryl-1,2,4-triazolidine-3,5-diones reveals significant differences in reactivity.
| Feature | 4-Aryl-1,2,4-triazolidine-3,5-diones (PTAD as proxy) | Maleic Anhydride |
| Reactivity | Exceptionally high, often reacting at low temperatures (-80 °C to RT)[2] | Moderately reactive, often requires elevated temperatures |
| Reaction Rate | Very fast, often quantitative in a short time | Slower, may require prolonged reaction times |
| Stereoselectivity | High, typically follows the endo rule | High, typically follows the endo rule |
Quantitative Comparison: Diels-Alder Reaction with Cyclopentadiene
| Dienophile | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea, kcal/mol) |
| PTAD | Dichloromethane | 20 | Very High (qualitative) | Low (qualitative) |
| Maleic Anhydride | Dioxane | 20 | 0.093 | 13.1 |
Note: Direct comparative kinetic data under identical conditions is scarce. The data presented is compiled from various sources and should be interpreted with caution.
Experimental Protocol: Diels-Alder Reaction of 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) with Isoprene
-
Dissolve Dienophile: In a round-bottom flask, dissolve 1.0 equivalent of PTAD in dichloromethane at room temperature under an inert atmosphere.
-
Add Diene: To the stirred solution, add 1.1 equivalents of isoprene dropwise. The characteristic red color of the PTAD solution will disappear upon complete reaction.
-
Monitor Reaction: The reaction is typically complete within minutes. Monitor by TLC if necessary.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The resulting adduct is often pure enough for subsequent steps. If required, purification can be achieved by recrystallization or column chromatography.
Mechanistic Deep Dive: The Ene Reaction
The ene reaction involves the reaction of an alkene possessing an allylic hydrogen (the "ene") with an electrophilic multiple bond (the "enophile"). This pericyclic reaction results in the formation of a new sigma bond, the migration of the double bond in the ene, and a 1,5-hydrogen shift.
The Concerted, Cyclic Transition State
Similar to the Diels-Alder reaction, the ene reaction of a triazolidinedione is believed to proceed through a concerted, six-membered cyclic transition state. This concerted nature leads to a high degree of stereospecificity in the products.
dot
Caption: Ene reaction mechanism.
Comparison with Alternative Enophiles: Diethyl Azodicarboxylate (DEAD)
Diethyl azodicarboxylate (DEAD) is another common enophile used in organic synthesis. While both DEAD and triazolidinediones are effective, there are notable differences in their reactivity and handling.
| Feature | 4-Aryl-1,2,4-triazolidine-3,5-diones (PTAD as proxy) | Diethyl Azodicarboxylate (DEAD) |
| Reactivity | Extremely high | High, but generally less reactive than PTAD |
| Reaction Conditions | Often proceeds at or below room temperature | May require heating |
| Byproducts | Typically clean reactions | Can produce byproducts from side reactions |
| Handling | Solid, but can be moisture sensitive | Liquid, known to be explosive and should be handled with care |
Quantitative Comparison: Ene Reaction with β-Pinene
| Enophile | Solvent | Temperature (°C) | Relative Rate |
| PTAD | Various | Ambient | Very Fast |
| DEAD | Various | Elevated | Slower |
Experimental Protocol: Ene Reaction of 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) with Cyclohexene
-
Prepare Solutions: In separate flasks, prepare a solution of 1.0 equivalent of PTAD in dichloromethane and a solution of 1.2 equivalents of cyclohexene in dichloromethane.
-
Combine Reactants: Slowly add the cyclohexene solution to the stirred PTAD solution at 0 °C under an inert atmosphere. The disappearance of the red color indicates the completion of the reaction.
-
Monitor and Work-up: Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure ene adduct.
Conclusion
This compound, as a representative of the 4-aryl-1,2,4-triazolidine-3,5-dione class, is an exceptionally reactive reagent for Diels-Alder and ene reactions. Its high reactivity allows for mild reaction conditions and often leads to clean and high-yielding transformations. When compared to more traditional reagents like maleic anhydride and diethyl azodicarboxylate, the triazolidinedione core offers a significant rate acceleration, enabling reactions that might otherwise be sluggish or require harsh conditions. The choice of reagent will ultimately depend on the specific substrate, desired reaction conditions, and safety considerations. For applications requiring high reactivity and rapid conversions, 4-aryl-1,2,4-triazolidine-3,5-diones are a superior choice.
References
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Korol, N., Slivka, M., & Lendel, V. (2020). Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione and 4-methyl-3H-1,2,4-triazole-3,5(4H)-dione: A review. Organic Communications, 13(4), 146-154. [Link]
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Sasaki, M., Kondo, Y., Moto-ishi, T., Kawahata, M., Yamaguchi, K., & Takeda, K. (2015). Enantioselective Synthesis of Allenylenol Silyl Ethers via Chiral Lithium Amide Mediated Reduction of Ynenoyl Silanes and Their Diels–Alder Reactions. Organic Letters, 17(5), 1280-1283. [Link]
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Kloetzel, M. C. (1948). The Diels-Alder Reaction with Maleic Anhydride. Organic Reactions, 4, 1-59. [Link]
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Isaacs, N. S., & Rannala, E. (1974). Anatomy of ene and Diels–Alder reactions between cyclohexadienes and azodicarboxylates. Journal of the Chemical Society, Perkin Transactions 2, (7), 899-905. [Link]
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Kiselev, V. D., Kornilov, D. A., Lekomtseva, I. A., & Konovalov, A. I. (2015). Reactivity of 4‐Phenyl‐1, 2, 4‐triazoline‐3, 5‐dione and Diethylazocarboxylate in [4+ 2]‐Cycloaddition and Ene Reactions: Solvent, Temperature, and High‐Pressure Influence on the Reaction Rate. International Journal of Chemical Kinetics, 47(5), 289-301. [Link]
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Sauer, J., Wiest, H., & Mielert, A. (1964). Die Reaktivität von Dienen und Dienophilen in der Diels-Alder-Reaktion. Chemische Berichte, 97(11), 3183-3207. [Link]
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Glebov, E. M., Tikhonov, A. V., & Bagryanskaya, I. Y. (2001). Kinetics of a Diels-Alder Reaction of Maleic Anhydride and Isoprene in Supercritical CO2. The Journal of Physical Chemistry A, 105(41), 9427-9433. [Link]
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Huisgen, R., & Ooms, P. H. J. (1979). Ene-Reaktionen von Azodicarbonsäure-diäthylester mit Alkenen. Tetrahedron Letters, 20(24), 2237-2240. [Link]
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A Comparative Guide to the Cytotoxicity Assessment of Novel 4-(3-aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic potential of novel 4-(3-aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione derivatives. In the landscape of drug discovery, the early and accurate evaluation of a compound's effect on cell viability is paramount. This document moves beyond a simple recitation of protocols; it delves into the causality behind experimental choices, compares the cytotoxic profiles of related heterocyclic scaffolds, and provides the detailed methodologies necessary for a robust and self-validating assessment.
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] Derivatives of triazolidine-dione, a related scaffold, are of increasing interest for their potential therapeutic applications. However, any potential therapeutic benefit must be weighed against possible toxicity. Therefore, a multi-faceted approach to cytotoxicity screening is not just recommended; it is essential for identifying promising lead candidates and understanding their mechanisms of action.
The Comparative Landscape: Situating Triazolidine-Diones Among Other Cytotoxic Heterocycles
While data on the specific this compound scaffold is emerging, we can contextualize its potential cytotoxic profile by comparing it to structurally related and well-characterized heterocyclic compounds. This comparative approach provides a valuable benchmark for interpreting experimental results.
Key Comparator Classes:
-
Thiazolidine-2,4-diones (TZDs): This class of compounds is widely known for its use in treating type 2 diabetes (e.g., Rosiglitazone).[2] However, extensive research has also demonstrated the potent anticancer activities of novel TZD derivatives against a variety of cancer cell lines, including breast, colon, and prostate cancer.[2][3] Their mechanism often involves the induction of apoptosis and cell cycle arrest.[2]
-
2-Thioxoimidazolidin-4-ones (Thiohydantoins): These derivatives have demonstrated significant antiproliferative and anticancer properties.[4] Their cytotoxic effects have been documented against liver (HepG-2) and colon (HCT-116) cancer cell lines, with some derivatives showing the ability to induce cell cycle arrest and apoptosis.[4]
-
Other 1,2,4-Triazole Hybrids: The versatility of the triazole ring allows for its incorporation into hybrid molecules with other pharmacophores, leading to compounds with potent cytotoxic activity. For instance, 1,4-dihydropyridine-based triazole derivatives have been evaluated for their antiproliferative effects against colorectal cancer cell lines.[5]
The core rationale for this comparison is that these scaffolds share key structural motifs with triazolidine-diones, suggesting the potential for similar biological targets or mechanisms of toxicity. Understanding the established potency of these alternatives provides a critical yardstick for evaluating novel derivatives.
Core Methodologies: A Multi-Assay Approach to Cytotoxicity
A single assay provides only one perspective on a compound's interaction with a cell. A robust assessment relies on a multi-parametric approach, interrogating different aspects of cell health, from metabolic activity to membrane integrity and the specific pathways of cell death.
Initial Screening: Metabolic Viability via MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational, cost-effective, and high-throughput colorimetric method for assessing cell viability.[6][7]
-
Expertise & Causality: This assay provides an indirect measure of cell viability by quantifying the metabolic activity of a cell population. Viable cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is proportional to the number of living cells. It is an excellent first-pass screen to determine the dose-dependent effect of a compound and calculate the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.[6]
-
Cell Seeding: Plate cells (e.g., MCF-7, HeLa, or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the existing medium with the compound-containing medium and incubate for a predetermined period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[6]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Measuring Cell Death: Membrane Integrity via Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes, which is an indicator of necrosis or late-stage apoptosis.[6][8]
-
Expertise & Causality: Unlike the MTT assay, which measures a loss of viability, the LDH assay directly measures cell death. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity.[8][9] This assay is crucial for confirming that a reduction in MTT signal is due to cell death rather than simply a reduction in metabolic rate or cell proliferation (cytostatic effects).
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include three control groups: (1) untreated cells for spontaneous LDH release, (2) vehicle-treated cells, and (3) cells treated with a lysis buffer for maximum LDH release.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Use a commercially available LDH cytotoxicity assay kit. Typically, this involves adding the collected supernatant to a reaction mixture containing a substrate and a tetrazolium salt. The LDH in the sample catalyzes a reaction that results in a colored product.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (usually 490 nm) after a 30-minute incubation at room temperature, protected from light.
-
Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum release controls.
Elucidating the Mechanism: Apoptosis vs. Necrosis via Annexin V/PI Staining
To understand how a compound is killing cells, the Annexin V/Propidium Iodide (PI) assay is the gold standard for differentiating between viable, apoptotic, and necrotic cells.[6]
-
Expertise & Causality: This flow cytometry-based assay relies on two key biological events. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised. This dual staining allows for the precise quantification of different cell death stages.
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the triazolidine-dione derivative at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[6]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.
-
Analysis: Gate the cell populations to quantify four distinct groups: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
Visualization of Workflows and Pathways
To provide a clearer understanding of the experimental process and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for comprehensive cytotoxicity assessment.
Caption: Simplified intrinsic apoptosis signaling pathway.
Data Presentation: A Comparative Overview
All quantitative data should be summarized in clear, structured tables to facilitate easy comparison. Data are typically presented as the mean ± standard deviation from at least three independent experiments.[6]
Table 1: Hypothetical Cytotoxicity (IC50 in µM) of a Novel Triazolidine-Dione Derivative
| Cell Line | Cancer Type | Compound A (IC50 in µM) | Doxorubicin (Positive Control) (IC50 in µM) |
| MCF-7 | Breast Cancer | 12.5 ± 1.5 | 1.2 ± 0.3 |
| HCT-116 | Colon Cancer | 25.1 ± 2.8 | 0.9 ± 0.2 |
| A549 | Lung Cancer | 38.4 ± 4.1 | 2.5 ± 0.6 |
| NIH 3T3 | Normal Fibroblast | > 100 | 5.8 ± 1.1 |
Table 2: Published Cytotoxicity Data for Comparator Heterocyclic Compounds
| Compound Class | Specific Derivative | Cell Line | IC50 (µM) | Reference |
| Thiazolidine-2,4-dione | Derivative 5d | MDA-MB-468 (Breast) | 1.11 | [3] |
| Thiazolidine-2,4-dione | Derivative 7c | HeLa (Cervical) | Low Cytotoxicity | [10] |
| 2-Thioxoimidazolidin-4-one | Derivative 7 | HepG-2 (Liver) | 18.43 µg/ml | [4] |
| 1,2,3-Triazole Hybrid | Compound 6a | MCF-7 (Breast) | 12.11 | [11] |
Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions across different studies.
Conclusion
The assessment of cytotoxicity for novel compounds like this compound derivatives requires a rigorous, multi-assay strategy. By integrating metabolic viability (MTT), membrane integrity (LDH), and mechanistic (Annexin V/PI) assays, researchers can build a comprehensive profile of a compound's biological activity. Comparing these findings against established data from related heterocyclic scaffolds provides essential context and aids in the identification of derivatives with potent and selective anticancer activity. This guide provides the foundational knowledge and detailed protocols to empower researchers to conduct these critical evaluations with scientific integrity and confidence.
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A Senior Application Scientist's Guide to Bioconjugation: Benchmarking 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione for Click Chemistry Applications
Introduction: The Imperative for Precision in Biological Research
In the intricate landscape of drug development, diagnostics, and fundamental biological research, the ability to selectively tag and track biomolecules is paramount. This has led to the rise of bioorthogonal chemistry, a field dedicated to chemical reactions that can occur within living systems without interfering with native biochemical processes.[1][2][3] The gold standard within this field is "click chemistry," a set of reactions characterized by high yields, stereospecificity, and operational simplicity.[4][5][6]
While the Nobel Prize-winning Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and its copper-free counterpart, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), are foundational, the quest for faster, more selective, and versatile tools is perpetual.[2][5][7] This guide provides an in-depth comparison of an emerging class of reagents, represented by 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione (APD-TAD) , against established bioorthogonal methods. As Senior Application Scientists, our goal is not just to present data, but to explain the causality behind performance, enabling you to make informed decisions for your specific research needs.
Understanding the Reagents: A Tale of Three Chemistries
At the heart of this comparison are three distinct chemical transformations designed for the same purpose: to covalently link a probe (like a fluorescent dye or drug molecule) to a biomolecule of interest (like a protein).
-
Triazolidinedione (TAD) Chemistry: The subject of our focus, APD-TAD, is a derivative of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[8] These molecules are highly reactive electrophiles. Their primary bioorthogonal application involves a rapid and highly selective reaction with the phenolic side chain of tyrosine residues.[9][10] This "ene-type" reaction is catalyst-free and proceeds efficiently under physiological conditions. The aminophenyl group on APD-TAD serves as a versatile chemical handle for pre-attachment of payloads.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A cornerstone of copper-free click chemistry, SPAAC involves the reaction between a strained cyclooctyne (e.g., DBCO, BCN) and an azide.[11][] The reaction is driven by the release of ring strain in the cyclooctyne, requires no catalyst, and is orthogonal to most biological functional groups.[7][13]
-
Inverse-Electron-Demand Diels-Alder (iEDDA): Currently the fastest known bioorthogonal reaction, iEDDA occurs between an electron-poor diene, typically a tetrazine, and an electron-rich, strained dienophile, such as a trans-cyclooctene (TCO).[14][15][16] This reaction is exceptionally rapid and selective, making it ideal for applications requiring fast kinetics at low concentrations, such as in vivo imaging.[17]
Reaction Mechanisms at a Glance
To visualize these distinct transformations, the following diagram illustrates the core reactivity of each chemistry in a bioconjugation context.
Caption: Core reaction schemes for the three compared bioconjugation methods.
Performance Benchmarking: A Data-Driven Comparison
The selection of a bioconjugation chemistry hinges on several key performance indicators (KPIs). The most critical is the second-order rate constant (k₂), which quantifies the intrinsic speed of the reaction. A higher k₂ value allows for efficient labeling at lower, more biologically relevant concentrations.
| Reaction | Reactive Partners | Typical k₂ (M⁻¹s⁻¹) | Target Residue | Catalyst | Key Strengths | Potential Limitations |
| TAD Ligation | TAD-derivative + Tyrosine | ~0.1 - 10 | Native Tyrosine | None | Targets native amino acid; Fast; Good stability | Potential for hydrolysis of TAD reagent; Tyrosine may be inaccessible (folded) |
| SPAAC | Azide + Cyclooctyne (DBCO) | ~0.1 - 1.0[11] | Non-native Azide | None | High orthogonality; Widely used and validated | Requires genetic or chemical introduction of azide; Slower than iEDDA |
| iEDDA | Tetrazine + TCO | ~10³ - 10⁶[18] | Non-native TCO | None | Extremely fast kinetics; Ideal for in vivo use | Requires introduction of bulky TCO group; Tetrazines can have stability issues |
Note: The k₂ values are representative and can vary significantly based on the specific derivatives, solvent, and temperature used.[11]
Causality Behind the Kinetics
-
iEDDA's Speed: The extraordinary rate of the iEDDA reaction is driven by the unique electronic arrangement of the tetrazine (electron-poor) and the TCO (electron-rich and strained).[14][16] This complementary electronic nature, combined with the release of ring strain, results in a very low activation energy barrier.
-
SPAAC's Reliability: SPAAC's kinetics are governed primarily by the release of ring strain from the cyclooctyne.[13] While slower than iEDDA, its rate is sufficient for most applications, and the azide and cyclooctyne partners are exceptionally stable and inert in biological systems, ensuring high specificity.
-
TAD's Niche: The TAD-tyrosine ligation is fast due to the high electrophilicity of the TAD's azo group reacting with the electron-rich phenol ring of tyrosine.[10] Its key advantage is the ability to target a native amino acid, potentially obviating the need for metabolic or genetic engineering to introduce a reactive handle. However, this is also a limitation; the reaction's success depends on the surface accessibility of tyrosine residues on the target protein. Furthermore, TAD reagents can be susceptible to hydrolysis, requiring careful experimental design.[9]
Experimental Protocol: Head-to-Head Comparison of Protein Labeling
To provide a practical framework, we outline a self-validating protocol to benchmark the efficiency of labeling Bovine Serum Albumin (BSA) with a fluorescent dye using these three chemistries.
Objective: To compare the labeling efficiency, speed, and specificity of APD-TAD, SPAAC, and iEDDA by conjugating a fluorescent probe to BSA.
Workflow Overview
Caption: Experimental workflow for comparative labeling of BSA.
Detailed Methodologies
1. Preparation of Reagents:
- Protein Stocks: Prepare a 10 mg/mL (150 µM) solution of BSA in 1x Phosphate-Buffered Saline (PBS), pH 7.4. For SPAAC and iEDDA, commercially available BSA pre-modified with azide or TCO handles should be used and prepared to the same concentration.
- Probe Stocks: Prepare 10 mM stock solutions of the fluorescent probes (e.g., APD-TAD-Dye, DBCO-Dye, Tetrazine-Dye) in DMSO.
2. Labeling Reactions:
- Set up parallel reactions in microcentrifuge tubes. For each reaction, add the BSA solution to a final concentration of 50 µM.
- Add the corresponding dye probe to achieve a 5-fold molar excess (250 µM). The final DMSO concentration should be kept below 5% (v/v) to avoid protein denaturation.
- For Kinetic Analysis: Set up reactions and take aliquots at various time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr). Immediately quench the reaction by adding an excess of a quenching agent (e.g., free tyrosine for the TAD reaction, free azide/TCO for the others) and flash-freezing.
- Incubate reactions at room temperature, protected from light.
3. Purification and Analysis:
- Purification: Remove excess, unreacted dye from the 2-hour endpoint samples using a desalting column (size exclusion chromatography) equilibrated with PBS.
- SDS-PAGE: Load 10 µg of each purified protein sample onto a polyacrylamide gel. After electrophoresis, visualize the gel using a fluorescence imager to detect labeled protein. Subsequently, stain the gel with Coomassie Blue to visualize total protein. This validates that the fluorescence signal co-localizes with the protein band.
- LC-MS Analysis: Analyze the purified samples by liquid chromatography-mass spectrometry to confirm the covalent modification and determine the degree of labeling (average number of dyes per protein).
Interpreting the Results: A Guide for Selection
Your choice of chemistry should be dictated by the specific demands of your experiment. This decision tree provides a logical framework for navigating this choice.
Caption: Decision logic for selecting a bioorthogonal conjugation chemistry.
Conclusion and Future Outlook
This guide demonstrates that while established methods like SPAAC and iEDDA offer robust and rapid solutions for bioconjugation, reagents like This compound present a compelling alternative. The ability to target native tyrosine residues is a significant advantage, streamlining workflows by potentially removing the need for genetic manipulation.
The decision to use APD-TAD hinges on a clear understanding of its strengths and limitations. It is best suited for in vitro applications where target proteins have known accessible tyrosine residues and where extremely rapid, sub-minute kinetics are not the primary driver. Its performance must be validated against the specifics of the protein target.
The future of bioorthogonal chemistry lies in expanding the toolbox of mutually exclusive reactions.[7] As we develop more chemistries like the TAD-tyrosine ligation, researchers will gain the ability to perform multiple, simultaneous labeling experiments within the same complex biological system, unlocking new frontiers in our understanding of biology.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione
Hazard Assessment and Chemical Profile
The primary step in any disposal protocol is a thorough understanding of the substance's potential hazards. The structure of 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione contains two key functional groups that inform its handling and disposal pathway.
-
1,2,4-Triazolidine-3,5-dione Core: Triazole derivatives can exhibit biological activity and may pose risks of toxicity or environmental harm if not handled correctly.[7] Some triazole compounds are recognized as being toxic to aquatic life with long-lasting effects.
-
Aminophenyl Group: Aromatic amines are a class of compounds that require careful handling, with some being suspected carcinogens or mutagens.
Based on these structural alerts and data from related compounds, we must assume the following potential hazards until specific toxicological data becomes available.
| Hazard Category | Potential Risk | Rationale & Recommended Precautions |
| Human Health | Irritant (Skin, Eyes), Potential for Organ Toxicity, Possible Reproductive Toxin. | Structurally similar compounds like 4-Phenyl-1,2,4-triazoline-3,5-dione and 3-Amino-1H-1,2,4-triazole are classified as skin/eye irritants and may cause organ damage through prolonged exposure or are suspected of damaging fertility.[8][9] Handle with appropriate PPE at all times. |
| Environmental | Potentially Toxic to Aquatic Life. | Aromatic amines and some triazole derivatives are known environmental hazards. Waste must be segregated to prevent release into the environment. Do not dispose of down the drain.[10] |
| Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents. | Hazardous decomposition products, such as carbon and nitrogen oxides, can be released during combustion.[9][11] |
Personal Protective Equipment (PPE) for Disposal Operations
A non-negotiable aspect of laboratory safety is the correct use of PPE. All personnel handling this compound, whether in pure form or as waste, must adhere to the following standards.
| PPE Category | Specification | Justification |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | To prevent skin contact. Inspect gloves for tears or degradation before use.[1][12] |
| Eye Protection | Chemical safety goggles or a face shield if there is a splash risk. | To protect against accidental splashes of solutions or fine dust particles. |
| Body Protection | A fully buttoned laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory | Use only in a well-ventilated area or under a certified chemical fume hood. | To prevent inhalation of any dusts or aerosols.[4][6] |
Step-by-Step Disposal Protocol: Segregation, Containment, and Storage
Proper disposal begins at the point of waste generation. The following protocol ensures that waste containing this compound is handled safely and in compliance with regulatory standards.
Step 1: Waste Characterization and Segregation
This compound must be treated as hazardous chemical waste .
-
Solid Waste: Collect unadulterated solid waste, contaminated weighing papers, and disposable equipment (e.g., gloves, pipette tips) in a designated, robust, and sealable container.
-
Liquid Waste: If the compound is in solution, do not mix it with other waste streams. Collect it in a separate, compatible, and leak-proof container. Because it is an aminophenyl compound, it should be categorized as non-halogenated organic waste unless dissolved in a halogenated solvent.
-
Sharps Waste: Any needles, scalpels, or broken glass contaminated with this chemical must be disposed of in a designated sharps container to prevent physical injury.[1]
Step 2: Container Selection and Labeling
Proper containment and labeling are critical for safety and regulatory compliance.
-
Container: Use a container made of a material compatible with the waste (e.g., high-density polyethylene for many organic solvents). Ensure it has a secure, screw-on cap to prevent leaks.[1][13]
-
Labeling: The waste container must be labeled immediately upon the first addition of waste. The label must be clear, legible, and permanently affixed.
Required Label Information:
Step 3: On-Site Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory before being transferred to a central storage facility.[12][13]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant tray or tub to contain any potential leaks or spills.[12]
-
Segregation: Store the container away from incompatible materials, especially strong oxidizing agents.[11]
The following workflow diagram illustrates the on-site waste handling process.
Caption: Decision tree for the proper disposal pathway of the target compound.
Spill Management
In the event of an accidental spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.
-
Secure the Area: Restrict access to the spill area.
-
Consult SDS/Safety Officer: If available, consult the specific SDS. Inform your laboratory supervisor and EHS department immediately.
-
Small Spills (Solid): For very small amounts of powder, carefully sweep or vacuum (with a HEPA-filtered vacuum) the material. Avoid generating dust. [8]Place the collected material and any contaminated cleaning supplies into a sealed container and label it as hazardous waste.
-
Small Spills (Liquid): Use an inert absorbent material like vermiculite or sand to contain and absorb the spill. Place the contaminated absorbent into a sealed container for hazardous waste disposal. [12]6. Large Spills: Do not attempt to clean up a large spill. Evacuate the area, close the doors, and contact your institution's emergency response team.
By adhering to this comprehensive guide, researchers and laboratory professionals can manage and dispose of this compound waste in a manner that ensures personal safety, regulatory compliance, and environmental stewardship.
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Personal protective equipment for handling 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione
Comprehensive Safety and Handling Guide: 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione
This guide provides essential safety protocols for handling this compound (CAS No. 890091-79-9). As comprehensive toxicological data for this specific compound is not widely published, our recommendations are grounded in a conservative approach, drawing from the known hazards of structurally similar molecules, such as 4-phenyl-1,2,4-triazoline-3,5-dione and other aminophenyl and triazole derivatives. The primary objective is to minimize exposure through all potential routes—inhalation, dermal contact, and ingestion—by establishing a robust framework of engineering controls and personal protective equipment (PPE).
Hazard Assessment: A Proactive Stance on Safety
Given the limited specific data, we must infer potential hazards from analogous structures. The core structure suggests several potential risks that dictate our PPE and handling protocols.
-
Respiratory Tract Irritation: Many fine chemical solids, particularly heterocyclic compounds, can cause respiratory irritation if inhaled.[1][2] Handling procedures must be designed to prevent the generation and inhalation of dust.
-
Skin and Eye Irritation: Aromatic amines and related structures are frequently cited as causes of skin irritation and serious eye irritation upon contact.[2]
-
Unknown Systemic Effects: The chemical, physical, and toxicological properties have not been thoroughly investigated. A related compound, 3-Amino-1H-1,2,4-triazole, is suspected of damaging fertility or the unborn child and may cause organ damage through prolonged exposure.[3] This underscores the necessity of preventing any systemic absorption.
Therefore, all handling operations must proceed with the assumption that the compound is hazardous, employing a full suite of protective measures.
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is a comprehensive barrier system designed to protect you from specific, anticipated hazards.
| Equipment | Specification | Rationale & Causality |
| Hand Protection | Double-gloving with powder-free nitrile gloves.[4] | The inner glove protects against contamination during the removal of the outer glove. Nitrile provides good chemical resistance. Powder-free gloves prevent aerosolization of the compound.[4] Change outer gloves every 30-60 minutes or immediately upon known contact.[4] |
| Body Protection | Disposable, solid-front protective gown with elastic cuffs. | A disposable gown provides a barrier against particulate contamination of personal clothing. The solid front and cuffed sleeves ensure maximum coverage and prevent skin exposure.[4] |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles.[5] | Protects against splashes and airborne dust entering the eyes. Safety glasses are insufficient; fully sealed goggles are required.[6] |
| Respiratory Protection | NIOSH-approved N95 respirator (minimum). | Required when handling the compound as a powder outside of a certified chemical fume hood to prevent inhalation of airborne particulates. The decision to use respiratory protection should be based on a professional risk assessment.[7] |
Procedural Guidance: Donning and Doffing PPE
The sequence of putting on and removing PPE is critical to prevent cross-contamination. The guiding principle is to avoid contact between contaminated outer surfaces (like gloves or the gown front) and your skin or clean inner layers.
Experimental Workflow: PPE Sequencing
Sources
- 1. 4-Amino-1,2,4-triazolidine-3,5-dione | C2H4N4O2 | CID 239775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pppmag.com [pppmag.com]
- 5. Wound Care, Eye Diagnostics & Surgical Kits | Trusetal [tshs.eu]
- 6. bvl.bund.de [bvl.bund.de]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
